molecular formula C7H8N4O2 B1681296 Theophylline CAS No. 58-55-9

Theophylline

Cat. No.: B1681296
CAS No.: 58-55-9
M. Wt: 180.16 g/mol
InChI Key: ZFXYFBGIUFBOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992)
This compound is a dimethylxanthine having the two methyl groups located at positions 1 and 3. It is structurally similar to caffeine and is found in green and black tea. It has a role as a vasodilator agent, a bronchodilator agent, a muscle relaxant, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an anti-asthmatic drug, an anti-inflammatory agent, an immunomodulator, an adenosine receptor antagonist, a drug metabolite, a fungal metabolite and a human blood serum metabolite.
A methylxanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. Mechanistically, this compound acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. This compound is marketed under several brand names such as Uniphyl and Theochron, and it is indicated mainly for asthma, bronchospasm, and COPD.
This compound anhydrous is a Methylxanthine.
This compound is an orally administered xanthine derivative that induces relaxation of smooth muscle in the bronchial tree causing bronchodilation. This compound is widely used in therapy of asthma and is not believed to cause liver injury.
This compound has been reported in Camellia sinensis, Camellia taliensis, and other organisms with data available.
This compound is a natural alkaloid derivative of xanthine isolated from the plants Camellia sinensis and Coffea arabica. this compound appears to inhibit phosphodiesterase and prostaglandin production, regulate calcium flux and intracellular calcium distribution, and antagonize adenosine. Physiologically, this agent relaxes bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates the CNS, stimulates cardiac muscle, induces diuresis, and increases gastric acid secretion;  it may also suppress inflammation and improve contractility of the diaphragm. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1940 and has 3 approved and 25 investigational indications.
A methyl xanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. This compound inhibits the 3',5'-CYCLIC NUCLEOTIDE PHOSPHODIESTERASE that degrades CYCLIC AMP thus potentiates the actions of agents that act through ADENYLYL CYCLASES and cyclic AMP.
See also: Nicotine (related);  Gramine (related);  Theobromine (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name theophylline
Source Wikipedia
URL https://en.wikipedia.org/wiki/Theophylline
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021336
Record name Theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER.
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate
Record name SID855679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

g/cm³
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

negligible
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1)

CAS No.

58-55-9, 5967-84-0
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name theophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name theophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Theophylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOPHYLLINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C
Record name THEOPHYLLINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21099
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THEOPHYLLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theophylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Theophylline in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For over seven decades, theophylline has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Initially valued for its bronchodilatory effects, the understanding of this compound's mechanism of action has evolved significantly. It is now recognized as a multifaceted drug with a range of pharmacological actions that extend beyond smooth muscle relaxation to include potent anti-inflammatory and immunomodulatory effects.[2][3][4] This technical guide provides a comprehensive exploration of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the established and emerging pathways through which this compound exerts its therapeutic effects, including non-selective phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation. For each mechanism, we will present the underlying molecular logic, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Introduction

This compound, a methylxanthine derivative, has a long history in the treatment of obstructive airway diseases.[5] Its clinical utility has been attributed to a variety of effects, including relaxation of bronchial smooth muscle, enhancement of mucociliary clearance, and stimulation of the central respiratory drive.[2] While initially thought to primarily function as a bronchodilator, it is now evident that this compound also possesses significant anti-inflammatory properties, which are particularly relevant at lower, better-tolerated doses.[6][7][8] This guide will dissect the three principal mechanisms that contribute to this compound's therapeutic profile in respiratory diseases.

Part 1: The Classical Mechanism - Non-selective Phosphodiesterase (PDE) Inhibition

The most well-established mechanism of action for this compound is its role as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[8][9] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[10][11]

Molecular Causality

By inhibiting PDEs, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within airway smooth muscle cells and inflammatory cells.[9][12] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets. In airway smooth muscle, this leads to the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation.[12] In inflammatory cells such as mast cells, eosinophils, and neutrophils, elevated cAMP levels suppress their activation, degranulation, and release of pro-inflammatory mediators.[2][3] this compound's inhibition of PDE3 is primarily linked to its bronchodilatory effects, while its anti-inflammatory actions are more associated with PDE4 inhibition.[5]

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

The following protocol outlines a common method for assessing the inhibitory effect of this compound on PDE activity. This assay can be adapted for various PDE isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific PDE isoform.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE3, PDE4)

  • cAMP or cGMP substrate

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Snake venom nucleotidase

  • Radiolabeled cAMP (e.g., [3H]-cAMP) for radioassays, or fluorescent substrate for fluorescence-based assays

  • Scintillation fluid and counter (for radioassay) or fluorometer (for fluorescence assay)

  • 96-well microplate

Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (or vehicle control), and the purified PDE enzyme.[13]

  • Initiation: Start the reaction by adding the cAMP (or cGMP) substrate. For radioassays, a mixture of labeled and unlabeled substrate is used.[13][14]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), allowing the PDE to hydrolyze the cyclic nucleotide.[14]

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).[14]

  • Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to convert the resulting 5'-AMP (or 5'-GMP) to adenosine (or guanosine).[14]

  • Separation (for radioassay): Use an ion-exchange resin (e.g., Dowex) to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.[14]

  • Quantification:

    • Radioassay: Measure the radioactivity of the [3H]-adenosine in a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence of the product using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).[13]

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: this compound's Potency against PDE Isoforms

The following table summarizes the reported IC50 values of this compound for various human PDE isoforms, highlighting its non-selective nature.

PDE IsoformThis compound IC50 (µM)Primary Function in Airways
PDE1>100Smooth muscle contraction, inflammation
PDE2>100Regulation of cGMP/cAMP crosstalk
PDE310 - 100Airway smooth muscle relaxation
PDE410 - 100Inflammation, mediator release
PDE5>100Vasodilation

Data compiled from various pharmacological studies.

Visualization: PDE Inhibition Pathway

PDE_Inhibition This compound This compound PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP cAMP cAMP cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA->Anti_inflammation

Caption: this compound inhibits PDE, increasing cAMP levels and leading to bronchodilation and anti-inflammatory effects.

Part 2: The Multifaceted Role of Adenosine Receptor Antagonism

Beyond PDE inhibition, this compound also acts as a non-selective antagonist of adenosine receptors.[9][12] Adenosine is a ubiquitous signaling nucleoside that plays a significant role in the pathophysiology of asthma and COPD, often promoting bronchoconstriction and inflammation.[9][15]

Molecular Causality

This compound competitively blocks all four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[12] In the airways, adenosine, acting primarily through A1 and A2B receptors on mast cells and sensory nerves, can trigger bronchoconstriction and enhance the release of inflammatory mediators. By antagonizing these receptors, this compound can mitigate these effects. However, the antagonism of A2A receptors, which can have anti-inflammatory properties, complicates the overall picture. It is important to note that the side effects of this compound, such as cardiac arrhythmias and seizures, are often attributed to adenosine A1 receptor antagonism.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Objective: To determine the Ki of this compound for the human A2A adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).[16]

  • Radioligand specific for the A2A receptor (e.g., [3H]CGS 21680).[16]

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., Tris-HCl with MgCl2).[16]

  • Non-specific binding agent (e.g., a high concentration of a non-labeled adenosine receptor agonist like NECA).[16]

  • Glass fiber filters.[16]

  • Filtration apparatus.[16]

  • Scintillation counter and fluid.

Methodology:

  • Assay Setup: In test tubes, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound (or vehicle control).[16]

  • Membrane Addition: Add the A2A receptor-containing membrane preparation to each tube to initiate binding.[16]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[16]

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[16]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each this compound concentration by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from the total binding. Calculate the IC50 of this compound from a competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Data Presentation: this compound's Affinity for Adenosine Receptors

The following table presents the approximate binding affinities (Ki values) of this compound for the different human adenosine receptor subtypes.

Adenosine Receptor SubtypeThis compound Ki (µM)
A112
A2A25
A2B15
A3>100

Data compiled from various pharmacological studies.

Visualization: Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2B) Adenosine->Adenosine_Receptor Activates This compound This compound This compound->Adenosine_Receptor Blocks G_Protein G-Protein Signaling Adenosine_Receptor->G_Protein Bronchoconstriction Bronchoconstriction G_Protein->Bronchoconstriction Inflammation Inflammation G_Protein->Inflammation

Caption: this compound blocks adenosine receptors, preventing adenosine-induced bronchoconstriction and inflammation.

Part 3: The Anti-inflammatory Axis - Histone Deacetylase (HDAC) Activation

A more recently elucidated mechanism, particularly relevant at low, anti-inflammatory concentrations of this compound, is the activation of histone deacetylases (HDACs).[1][17] This mechanism is thought to be central to this compound's ability to enhance the anti-inflammatory effects of corticosteroids, especially in patients with severe asthma and COPD who may exhibit corticosteroid resistance.[5][6][7][18]

Molecular Causality

Inflammatory gene expression is regulated by the balance between histone acetyltransferases (HATs), which promote gene transcription by acetylating histones, and HDACs, which repress gene transcription by removing acetyl groups.[17] In chronic inflammatory lung diseases, there is often an increase in HAT activity and a decrease in HDAC activity, leading to persistent inflammation. This compound has been shown to directly activate HDACs, particularly HDAC2, thereby shifting the balance towards gene repression and reducing the expression of inflammatory genes.[1][8][12][17] This effect occurs at therapeutic concentrations of this compound and is independent of PDE inhibition and adenosine receptor antagonism.[1] Furthermore, this compound can restore HDAC activity that is reduced by oxidative stress, a common feature in COPD, and in doing so, can improve the responsiveness to corticosteroids.[6][7][19][20]

Experimental Protocol: Nuclear Extract HDAC Activity Assay

This protocol provides a method for measuring the effect of this compound on HDAC activity in nuclear extracts from cultured cells.

Objective: To determine if this compound increases HDAC activity in a cellular context.

Materials:

  • Cultured cells (e.g., human alveolar macrophages or bronchial epithelial cells)

  • This compound solution

  • Nuclear extraction buffer kit

  • HDAC activity assay kit (fluorometric or colorimetric)[21]

  • Fluorogenic or colorimetric HDAC substrate[22]

  • HDAC inhibitor (e.g., Trichostatin A) as a negative control[23]

  • 96-well plate (black for fluorescence, clear for colorimetric)

  • Fluorometer or spectrophotometer

Methodology:

  • Cell Culture and Treatment: Culture the cells to the desired confluency and treat them with this compound at various concentrations (or vehicle control) for a specified period (e.g., 24 hours).

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts.

  • HDAC Assay:

    • In a 96-well plate, add a standardized amount of nuclear extract to each well.[24]

    • Add the HDAC assay buffer and the fluorogenic or colorimetric substrate.[22]

    • Include a negative control with Trichostatin A to confirm that the measured activity is from HDACs.[24]

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) to allow the HDACs in the nuclear extract to deacetylate the substrate.[22]

  • Development: Add the developer solution provided in the assay kit, which generates a fluorescent or colored product from the deacetylated substrate.[22][24]

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HDAC activity for each sample, normalizing to the protein concentration of the nuclear extract. Compare the HDAC activity in this compound-treated samples to the vehicle-treated control to determine the effect of this compound.

Data Presentation: this compound's Effect on HDAC Activity

The following table summarizes the typical effects of this compound on HDAC activity in inflammatory cells.

Cell TypeThis compound ConcentrationObserved Effect on HDAC Activity
Alveolar Macrophages (from COPD patients)10 µMSignificant increase in HDAC activity
Bronchial Epithelial Cells1-10 µMDose-dependent increase in HDAC activity
Monocytes10 µMReversal of cigarette smoke-induced decrease in HDAC2 expression

Data compiled from various in vitro studies.[25]

Visualization: HDAC Activation Pathway

HDAC_Activation This compound This compound HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Activates Histones Acetylated Histones HDAC2->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones Suppression Suppression Deacetylated_Histones->Suppression Inflammatory_Genes Inflammatory Gene Transcription Suppression->Inflammatory_Genes

Caption: this compound activates HDAC2, leading to histone deacetylation and suppression of inflammatory gene transcription.

Part 4: Other Proposed Mechanisms of Action

While the three mechanisms detailed above are considered the core of this compound's action, other pathways have been proposed to contribute to its therapeutic effects:

  • Inhibition of Nuclear Factor-κB (NF-κB): this compound may inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, thereby reducing the expression of inflammatory genes.[5][8][12]

  • Increased Interleukin-10 (IL-10) Production: Some studies suggest that this compound can increase the production of the anti-inflammatory cytokine IL-10.[5][8][12]

  • Promotion of Apoptosis: this compound may induce apoptosis (programmed cell death) in inflammatory cells like eosinophils and neutrophils, contributing to the resolution of inflammation.[5][12]

  • Effects on Diaphragmatic Contractility: this compound has been shown to improve the contractility of the diaphragm, which can be beneficial for patients with respiratory muscle fatigue.[8][9]

Conclusion

The mechanism of action of this compound in respiratory diseases is remarkably complex and multifaceted. It is no longer considered a simple bronchodilator but a drug with a sophisticated pharmacological profile that encompasses both bronchodilatory and potent anti-inflammatory effects. The classical mechanisms of non-selective phosphodiesterase inhibition and adenosine receptor antagonism are now complemented by the more recently discovered and highly significant activation of histone deacetylases. This latter mechanism, in particular, has shed new light on this compound's clinical utility at lower doses and its potential to synergize with corticosteroids in the management of severe and corticosteroid-resistant airway inflammation. A thorough understanding of these intricate pathways is crucial for the rational use of this compound in clinical practice and for the development of novel therapeutic strategies for respiratory diseases.

References

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. PNAS. [Link]

  • Spina, D. (1998). This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. PubMed. [Link]

  • Pauwels, R. A. (1995). This compound and phosphodiesterase inhibitors. ERS Publications. [Link]

  • Spina, D. (1998). This compound and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. ERS Publications. [Link]

  • Barnes, P. J. (2004). This compound: mechanism of action and use in asthma and chronic obstructive pulmonary disease. PubMed. [Link]

  • Barnes, P. J. (2004). This compound: Mechanism of action and use in asthma and chronic obstructive pulmonary disease. ResearchGate. [Link]

  • Silar, M., et al. (2022). A narrative review of this compound: is there still a place for an old friend? PubMed Central. [Link]

  • Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

  • National Center for Biotechnology Information. (2023). This compound. StatPearls. [Link]

  • Barnes, P. J. (2005). This compound for COPD. PMC - NIH. [Link]

  • Turner, N. C., & Challiss, R. A. (1995). This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. PubMed. [Link]

  • Rogliani, P., et al. (2021). New Avenues for Phosphodiesterase Inhibitors in Asthma. JEP - Dove Medical Press. [Link]

  • Barnes, P. J. (2004). This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Prous Science. [Link]

  • Wikipedia. (n.d.). PDE4 inhibitor. [Link]

  • Ito, K., et al. (2005). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. PMC - NIH. [Link]

  • Sun, J. M., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

  • van der Klein, P. A., et al. (2011). Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]

  • Kim, H., et al. (2022). A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine Receptor. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols. [Link]

  • Wilson, C. N., & Mustafa, S. J. (2012). ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. PMC - PubMed Central. [Link]

  • ResearchGate. (2005). (PDF) this compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

  • Li, L., et al. (2021). Low-dose this compound in addition to ICS therapy in COPD patients: A systematic review and meta-analysis. PLOS One. [Link]

  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. [Link]

  • Schafer, C., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

  • Bio-protocol. (2020). Histone deacetylase assay. [Link]

  • van der Walt, J. S., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PubMed Central. [Link]

  • Spandidos Publications. (2020). This compound and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract. [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. [Link]

  • Spina, D., et al. (1998). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology. [Link]

  • Perumal, V., et al. (2014). A prospective randomized controlled study: this compound on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients. NIH. [Link]

Sources

Theophylline as a phosphodiesterase inhibitor in cellular signaling

Author: BenchChem Technical Support Team. Date: February 2026

Theophylline (1,3-dimethylxanthine) presents a unique challenge and opportunity in cellular signaling research. Often dismissed as a "dirty" non-selective inhibitor compared to modern tools like Rolipram (PDE4-selective) or Milrinone (PDE3-selective), its utility lies precisely in its pleiotropic nature.

This guide deconstructs this compound not merely as a therapeutic agent, but as a multi-modal probe for dissecting cAMP signaling, adenosine receptor modulation, and epigenetic regulation via HDAC recruitment.

Part 1: The Mechanistic Triad (Concentration-Dependent Signaling)

To use this compound effectively in experimental design, one must recognize that it operates through three distinct mechanisms, each activated at different concentration thresholds. Treating cells with a "standard" dose without accounting for these tiers yields confounded data.

MechanismPrimary TargetEffective Conc. (

)
Cellular Outcome
Tier 1: Epigenetic Modulation Histone Deacetylase 2 (HDAC2)5–10 mg/L (~20–50 µM)Restoration of corticosteroid sensitivity; suppression of NF-

B inflammatory genes.
Tier 2: Receptor Antagonism Adenosine Receptors (

)
1–10 µMBlockade of adenosine-mediated bronchoconstriction and immunomodulation.
Tier 3: Metabolic Inhibition Phosphodiesterases (PDE3, PDE4, PDE5)> 500 µM (Weak/Non-selective)Accumulation of cAMP/cGMP; PKA activation; smooth muscle relaxation.

Critical Insight: In many in vitro studies, researchers use this compound at 1 mM to ensure PDE inhibition. However, at this concentration, you are simultaneously blocking all adenosine signaling and maximally activating HDAC2. To isolate PDE effects, you must use adenosine receptor-null backgrounds or specific antagonists as controls.

Part 2: Cellular Signaling Architecture

This compound's inhibition of PDEs (specifically PDE3 and PDE4 in airway smooth muscle and inflammatory cells) prevents the hydrolysis of cAMP to AMP. This accumulation triggers a cascade that diverges into metabolic regulation and gene transcription.

Pathway Visualization: The cAMP/PKA/CREB Axis

The following diagram illustrates the blockade of cAMP breakdown and the subsequent downstream phosphorylation events.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., Beta-2 AR) AC Adenylyl Cyclase GPCR->AC Gs Activation cAMP cAMP (Accumulated) AC->cAMP Synthesizes from ATP ATP ATP AMP 5'-AMP cAMP->AMP Hydrolysis PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binds Regulatory Subunits PDE PDE3 / PDE4 PDE->AMP Catalyzes This compound This compound (Inhibitor) This compound->PDE Inhibits PKA_active PKA (Active Subunits) PKA_inactive->PKA_active Dissociation CREB CREB (Nucleus) PKA_active->CREB Phosphorylates pCREB p-CREB (S133) CREB->pCREB Effect Gene Transcription (Anti-inflammatory / Relaxation) pCREB->Effect CBP Recruitment

Caption: Mechanism of this compound-induced cAMP accumulation and downstream PKA-CREB pathway activation.

Part 3: Experimental Application Guide

Protocol A: Discriminating PDE Inhibition from Adenosine Antagonism

Objective: To determine if a cellular response to this compound is driven by PDE inhibition or Adenosine Receptor (AR) blockade.[1]

Reagents:

  • This compound: Stock 100 mM in DMSO.

  • Enprofylline: A xanthine derivative that inhibits PDE but lacks AR antagonism (Negative Control for AR).

  • CGS-21680: Selective

    
     agonist (Positive Control for AR).
    
  • Rolipram: Selective PDE4 inhibitor (Positive Control for PDE).

Workflow:

  • Cell Preparation: Seed Human Bronchial Epithelial Cells (HBE) or Smooth Muscle Cells (HASM) at

    
     cells/well in 6-well plates. Starve serum for 12 hours.
    
  • Pre-treatment (30 min):

    • Group 1: Vehicle (DMSO).

    • Group 2: this compound (Low Dose: 10 µM) – Targets AR only.

    • Group 3: this compound (High Dose: 1 mM) – Targets PDE + AR.

    • Group 4: Enprofylline (100 µM) – Targets PDE only.

  • Stimulation: Challenge cells with Adenosine (10 µM) or Forskolin (10 µM, direct AC activator).

  • Readout:

    • cAMP Assay: Lyse cells after 15 minutes. Use a FRET-based cAMP detection kit (e.g., Lance Ultra).

    • Logic Check: If Group 2 prevents Adenosine-induced signaling but Group 4 does not, the mechanism is AR antagonism. If Group 3 and Group 4 both elevate basal cAMP without Adenosine stimulation, the mechanism is PDE inhibition.

Protocol B: Measuring HDAC2 Activation (The "Corticosteroid Sparing" Assay)

Objective: To validate this compound-induced HDAC2 activation and restoration of steroid sensitivity under oxidative stress (simulating COPD/Asthma).

Reagents:

  • Cigarette Smoke Extract (CSE) or

    
     (200 µM) to induce oxidative stress (inactivates HDAC2).
    
  • Dexamethasone: 1 µM.

  • TNF-

    
    :  10 ng/mL (Inflammatory stimulus).
    
  • HDAC Activity Assay Kit (Fluorometric).

Workflow:

  • Induction of Resistance: Treat cells with

    
     (200 µM) for 1 hour. Wash cells. Note: This step reduces basal HDAC2 activity.
    
  • This compound Treatment: Incubate with this compound (10 µM - therapeutic range) for 4 hours.

  • Inflammatory Challenge: Add Dexamethasone (1 µM) followed by TNF-

    
     (10 ng/mL) for 18 hours.
    
  • Nuclear Extraction: Isolate nuclear fraction using a nuclear extraction kit.

  • HDAC Activity Measurement: Incubate nuclear extract with fluorogenic acetylated substrate. Measure fluorescence (Ex/Em 350/440 nm).

  • Cytokine Release (ELISA): Measure IL-8 in the supernatant.

    • Success Metric:

      
       should blunt Dexamethasone's ability to suppress IL-8. This compound pretreatment should restore Dexamethasone efficacy (lowering IL-8) and increase nuclear HDAC activity.
      

Part 4: The HDAC Restoration Pathway

Recent insights confirm that this compound's most potent therapeutic role is not bronchodilation (PDE inhibition) but the reversal of corticosteroid resistance via HDAC2.

HDAC OxStress Oxidative Stress (ROS / Smoke) PI3K PI3K-delta OxStress->PI3K Activates HDAC2_inactive HDAC2 (Inactive/Oxidized) PI3K->HDAC2_inactive Phosphorylates/Inactivates HDAC2_active HDAC2 (Active) HDAC2_inactive->HDAC2_active Reactivation This compound This compound (10-20 µM) This compound->HDAC2_active Restores Activity NFkB NF-kB (Acetylated) Active Transcription HDAC2_active->NFkB Deacetylates Histones Glucocorticoid Corticosteroid (Dexamethasone) GR Glucocorticoid Receptor Glucocorticoid->GR Binds GR->HDAC2_active Recruits Complex GeneSilencing Inflammatory Gene Silencing (IL-8, GM-CSF) NFkB->GeneSilencing Suppression

Caption: this compound restores HDAC2 activity inhibited by oxidative stress, enabling corticosteroid-mediated gene silencing.

Part 5: Data Interpretation & Troubleshooting

When analyzing data derived from this compound experiments, consult the following reference values to ensure signal specificity.

ParameterThis compound ValueSpecific Inhibitor Comparison
PDE4 IC50 ~500–1000 µMRolipram: ~1 µM
PDE3 IC50 ~500–1000 µMMilrinone: ~0.5 µM
Adenosine


~1–10 µMDPCPX: ~1 nM
Adenosine


~1–10 µMZM241385: ~1 nM
Solubility Low (~8 mg/mL in water)IBMX: Higher solubility in DMSO

Troubleshooting Common Issues:

  • Precipitation: this compound has poor aqueous solubility at high concentrations. Always pre-dissolve in DMSO or warm media if aiming for >1 mM (though >1 mM is non-physiological).

  • Toxicity: At >100 µM, this compound can induce arrhythmias in cardiomyocyte models or seizures in neuronal models due to adenosine antagonism. Monitor cell viability (LDH assay) if treating >24 hours.

  • Selectivity: If your readout (e.g., smooth muscle relaxation) is not reversed by adding excess adenosine, the mechanism is likely PDE inhibition.

References

  • Barnes, P. J. (2013). This compound.[1][2][3][4][5][6][7][8][9][10][11] American Journal of Respiratory and Critical Care Medicine.

  • Cosio, B. G., et al. (2004). This compound restores histone deacetylase activity and steroid responses in COPD macrophages. Journal of Experimental Medicine.

  • Rabe, K. F., et al. (1995). Phosphodiesterase isozymes in the human pulmonary artery and airway. American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Essayan, D. M. (2001). Cyclic nucleotide phosphodiesterases. Journal of Allergy and Clinical Immunology.

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.[1][9][12] Proceedings of the National Academy of Sciences (PNAS).

Sources

Adenosine Receptor Antagonism by Theophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Theophylline (1,3-dimethylxanthine) remains a cornerstone probe in purinergic signaling research and a therapeutic agent in respiratory medicine. While often categorized broadly as a phosphodiesterase (PDE) inhibitor, its role as a non-selective adenosine receptor (AR) antagonist is pharmacologically distinct and clinically critical. This guide dissects the molecular antagonism of this compound across adenosine receptor subtypes (


), detailing the kinetic parameters of blockade and providing validated protocols for quantifying this antagonism in vitro.

Part 1: Molecular Pharmacology & Structural Basis

Receptor Subtype Selectivity Profile

This compound functions as a competitive antagonist at P1 purinergic receptors.[1] Its efficacy is concentration-dependent, with therapeutic plasma levels (10–20 µg/mL or ~55–110 µM) sufficient to block


 and 

receptors, but often insufficient to significantly inhibit

receptors.

Table 1: Comparative Affinity Profile of this compound at Human Adenosine Receptors

Receptor SubtypeG-Protein CouplingEndogenous Ligand Affinity (Adenosine)This compound Affinity (

)
Physiological Consequence of Blockade


(Inhibitory)
High (~70 nM)~14 µM Tachycardia, CNS stimulation, diuresis.


(Stimulatory)
High (~150 nM)~14–20 µM CNS alertness, potential anti-inflammatory effects.


/

Low (> 1 µM)> 20 µM Inhibition of mast cell degranulation (asthma relevance).


(Inhibitory)
Low (> 1 µM)> 100 µM Minimal effect at therapeutic doses.

> Note:


 values are approximate and assay-dependent. This compound is generally considered equipotent at 

and

receptors.
Mechanistic Signaling Pathways

Adenosine exerts "braking" effects on cellular metabolism via


 (reducing cAMP) and vasodilatory/inflammatory effects via 

(increasing cAMP). This compound's antagonism removes the

"brake" (leading to increased cAMP and neuronal firing) and blocks

vasodilation.

Diagram 1: Adenosine Receptor Signaling & this compound Blockade The following diagram illustrates the opposing G-protein couplings and the specific intervention points of this compound.

AdenosineSignaling cluster_membrane Cell Membrane Adenosine Extracellular Adenosine A1 A1 Receptor (Gi-coupled) Adenosine->A1 Activates A2A A2A Receptor (Gs-coupled) Adenosine->A2A Activates A2B A2B Receptor (Gs/Gq-coupled) Adenosine->A2B Activates (High Conc) This compound This compound (Antagonist) This compound->A1 Blocks This compound->A2A Blocks This compound->A2B Blocks AC Adenylyl Cyclase (Effector) A1->AC Inhibits (Gi) Response_A1 Decreased Heart Rate Sedation A1->Response_A1 A2A->AC Stimulates (Gs) Response_A2 Vasodilation Bronchodilation A2A->Response_A2 A2B->AC Stimulates (Gs) cAMP cAMP Levels AC->cAMP Modulates

Caption: this compound competitively antagonizes


 (preventing cAMP reduction) and 

(preventing cAMP accumulation), modulating downstream physiological responses.

Part 2: Experimental Methodologies

To rigorously validate this compound antagonism, researchers must employ self-validating systems that distinguish receptor blockade from PDE inhibition.

Protocol 1: Radioligand Competition Binding Assay ( Determination)

Objective: Determine the affinity (


) of this compound for a specific AR subtype by displacing a known radioligand.

Reagents:

  • Membrane Prep: HEK293 cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand (

    
    ): 
    
    
    
    DPCPX (Antagonist) or
    
    
    R-PIA (Agonist). Note: Antagonist radioligands are preferred to avoid G-protein coupling shifts.
  • Radioligand (

    
    ): 
    
    
    
    ZM241385 (Selective antagonist).
  • Non-specific Control: 10 µM NECA or XAC.

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
    • Why:

      
       is critical for receptor stability and G-protein coupling integrity.
      
  • Plate Setup: In a 96-well plate, add:

    • 50 µL Assay Buffer.

    • 50 µL this compound (serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL Radioligand (at

      
       concentration, e.g., ~1 nM).
      
    • 100 µL Membrane suspension (20-50 µg protein/well).

  • Incubation: Incubate at 25°C for 60-90 minutes.

    • Validation: Equilibrium must be reached; verify time-course in pilot studies.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count CPM.

  • Analysis: Plot % Specific Binding vs. Log[this compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Functional cAMP Accumulation Assay (Schild Analysis)

Objective: Confirm functional antagonism and rule out PDE inhibition artifacts.

Reagents:

  • Cells: CHO or HEK293 expressing

    
     receptors.
    
  • Agonist: CGS-21680 (Selective

    
     agonist).[2][3][4]
    
  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • PDE Inhibitor: Rolipram (Optional, to isolate receptor effects, though this compound itself inhibits PDE). Crucial: To measure pure antagonism, use a concentration of this compound that binds the receptor but has minimal PDE effect, or account for the baseline shift.

Step-by-Step Workflow:

  • Cell Seeding: Seed 2,000 cells/well in low-volume 384-well plates.

  • Antagonist Pre-treatment: Add this compound (fixed concentrations: 0, 10, 30, 100 µM) for 15 mins.

  • Stimulation: Add Agonist (CGS-21680) in serial dilution. Incubate 30-45 mins at RT.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm).

  • Analysis: Generate dose-response curves for the agonist. This compound should cause a rightward shift in the agonist

    
     without depressing the 
    
    
    
    (competitive antagonism).

Diagram 2: Experimental Workflow for


 Determination 

Workflow Prep Membrane Prep (HEK293-hA1) Incubation Incubation (Membrane + [3H]Ligand + this compound) Prep->Incubation Add 50µg protein Filtration Filtration (GF/B Filters + PEI) Incubation->Filtration 90 min @ 25°C Counting Scintillation Counting Filtration->Counting Wash 3x Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM to Ki

Caption: Step-by-step radioligand binding workflow for determining this compound affinity constants.

Part 3: Clinical & Translational Implications

The Therapeutic Window

This compound has a narrow therapeutic index.

  • Bronchodilation: Primarily linked to PDE inhibition and

    
     antagonism on mast cells.
    
  • Adverse Events:

    
     receptor blockade in the heart removes vagal inhibition, leading to tachycardia  and arrhythmias. 
    
    
    
    blockade in the CNS lowers the seizure threshold.
Future Directions

Current research focuses on non-xanthine scaffolds to improve selectivity. This compound remains the reference standard for non-selective antagonism, but "next-generation" ligands target the


 receptor for cancer and inflammation, an area where this compound is pharmacologically silent.

References

  • Barnes, P. J. (2013). this compound. American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906.

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552.

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5, 247–264.

  • Biaggioni, I., et al. (1991). this compound Antagonizes Adenosine A1 and A2 Receptors at Therapeutic Concentrations. Journal of Pharmacology and Experimental Therapeutics.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

The Pharmacological Properties of Theophylline: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Theophylline, a methylxanthine compound first identified in the late 19th century, has a long and complex history in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] While its clinical use has evolved due to a narrow therapeutic window and the advent of more targeted therapies, this compound remains an invaluable tool in preclinical research.[1][2] Its multifaceted mechanisms of action provide a unique opportunity to probe various physiological and pathological pathways, from airway smooth muscle contractility to complex inflammatory cascades.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the core pharmacological properties of this compound in preclinical models. We will delve into the causality behind experimental design, present validated protocols as self-contained systems, and ground our discussion in authoritative references to ensure scientific integrity. The objective is to equip the reader with the foundational knowledge required to effectively design, execute, and interpret preclinical studies involving this pharmacologically versatile compound.

Molecular Mechanisms of Action: A Triad of Effects

This compound's diverse physiological effects are not attributable to a single molecular target but rather to a combination of at least three distinct, concentration-dependent mechanisms. Understanding these pathways is critical for designing experiments that can isolate and investigate specific pharmacological questions.

Non-selective Phosphodiesterase (PDE) Inhibition

At higher therapeutic concentrations, this compound acts as a competitive non-selective inhibitor of phosphodiesterases, particularly PDE3 and PDE4.[2][3]

  • Causality: PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE3 and PDE4 in airway smooth muscle cells, this compound prevents the breakdown of cAMP.[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that sequester intracellular calcium and inhibit myosin light-chain kinase. The net result is smooth muscle relaxation and bronchodilation.[2] This mechanism is considered the primary driver of this compound's bronchodilator effects.[3]

PDE_Inhibition cluster_cell Airway Smooth Muscle Cell This compound This compound PDE PDE3 & PDE4 This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (Active) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Fig 1: this compound's PDE Inhibition Pathway.
Non-selective Adenosine Receptor Antagonism

This compound is a non-selective antagonist of A1, A2, and A3 adenosine receptors.[2] This action is thought to contribute to both therapeutic and adverse effects.

  • Causality: Adenosine, when released in the airways, can promote bronchoconstriction in sensitive individuals by acting on A1 receptors. By blocking these receptors, this compound can prevent this effect. However, this non-selectivity is also linked to many of this compound's side effects.[3] Antagonism of A1 receptors in the central nervous system contributes to CNS stimulation, wakefulness, and at high doses, seizures.[4] Similarly, antagonism of adenosine receptors in the heart can lead to tachycardia and arrhythmias.[2][3]

Adenosine_Antagonism cluster_airway Airway Smooth Muscle cluster_cns Central Nervous System This compound This compound A1R_Airway A1 Receptor This compound->A1R_Airway Blocks A1R_CNS A1 Receptor This compound->A1R_CNS Blocks Adenosine Adenosine Adenosine->A1R_Airway Adenosine->A1R_CNS Inhibitory Signal A1R Adenosine A1 Receptor A2R Adenosine A2 Receptor Bronchoconstriction Bronchoconstriction A1R_Airway->Bronchoconstriction Stimulation CNS Stimulation (Alertness, Seizures) A1R_CNS->Stimulation Suppresses

Fig 2: this compound's Adenosine Receptor Antagonism.
Histone Deacetylase (HDAC) Activation

At lower, sub-bronchodilator concentrations (plasma levels 1–5 mg/L), this compound exhibits significant anti-inflammatory effects through the activation of histone deacetylases, particularly HDAC2.[5][6]

  • Causality: Chronic inflammation in diseases like asthma and COPD is driven by the transcription of pro-inflammatory genes. This process is promoted by the acetylation of histone proteins, which "unwinds" DNA and makes it accessible for transcription. Corticosteroids exert their anti-inflammatory effect by recruiting HDACs to these genes, which then remove the acetyl groups and suppress transcription.[7] In inflammatory conditions, HDAC2 activity can be reduced by oxidative stress via the phosphoinositide-3-kinase-delta (PI3K-δ) pathway.[6][8] this compound, at low concentrations, can directly activate HDACs and inhibit PI3K-δ, thereby restoring the anti-inflammatory action of corticosteroids and reducing the expression of inflammatory genes.[5][6][7][8] This mechanism provides a strong rationale for investigating this compound as an adjunct to corticosteroid therapy.

HDAC_Activation cluster_nucleus Cell Nucleus This compound This compound (Low Dose) PI3K PI3K-δ This compound->PI3K Inhibits HDAC2_active HDAC2 (Active) This compound->HDAC2_active Directly Activates PI3K->HDAC2_active Inactivates HDAC2_inactive HDAC2 (Inactive) Gene_Transcription Inflammatory Gene Transcription HDAC2_active->Gene_Transcription Suppresses Inflammatory_Stimuli Inflammatory Stimuli (e.g., Oxidative Stress) Inflammatory_Stimuli->PI3K Activates

Fig 3: this compound's Anti-inflammatory HDAC Activation.

Pharmacokinetic Profile in Preclinical Species

A thorough understanding of this compound's pharmacokinetic (PK) properties is a prerequisite for designing meaningful and reproducible preclinical studies. The drug's narrow therapeutic index necessitates careful dose selection to achieve plasma concentrations that are relevant to the mechanistic question at hand—be it higher concentrations for bronchodilation or lower concentrations for anti-inflammatory effects.[9] Rats and dogs are the most common species for early PK studies.[10]

  • Causality in Dose Selection: The significant inter-species variation in metabolism and clearance (see Table 1) dictates that doses cannot be simply extrapolated based on body weight. For example, the faster elimination half-life in dogs compared to some human data requires careful consideration of dosing frequency to maintain steady-state concentrations within the desired therapeutic range.[2][9] Studies in rats have shown that this compound exhibits capacity-limited elimination, with linear pharmacokinetics only applying to doses below 10 mg/kg. This is a critical insight for dose-response studies, as disproportionate increases in plasma concentration can occur at higher doses, confounding the interpretation of results.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterDogRat
Elimination Half-life (t½) ~9.2 hours[2]~5.7 hours (IV)[3]
Oral Bioavailability (F) ~97%[2]High (~91%)
Time to Max Concentration (Tmax) ~10.5 hours (oral)[2]~0.4 hours (oral)
Volume of Distribution (Vd) -~0.82 L/kg
Therapeutic Range (Proposed) 5-30 µg/mL[9]Not well-established; effects are dose-dependent.
Key Considerations Formulation-dependent PK.[2][11]Capacity-limited elimination above 10 mg/kg.

Note: Values are approximate and can vary based on formulation, dose, and specific study conditions. The data underscores the importance of conducting pilot PK studies in the specific strain and species being used for pharmacodynamic experiments.

Core Pharmacodynamic Properties & Preclinical Assessment

This section details the primary physiological effects of this compound and provides validated, step-by-step protocols for their assessment in preclinical models.

Bronchodilation: Ex Vivo Assessment in Isolated Tracheal Rings

The most established therapeutic action of this compound is the relaxation of airway smooth muscle. The isolated organ bath is a robust and highly controlled ex vivo system for quantifying this effect directly, removing the confounding variables of systemic circulation and neuronal input.

  • Experimental Rationale: By pre-contracting isolated tracheal tissue with a spasmogen (e.g., carbachol or methacholine), a state of bronchoconstriction is simulated. The cumulative addition of this compound allows for the generation of a concentration-response curve, from which key parameters like the EC50 (half-maximal effective concentration) can be calculated. This provides a direct measure of the compound's potency as a bronchodilator.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis Harvest 1. Euthanize Animal & Harvest Trachea Dissect 2. Dissect Trachea into 2-3 mm Rings Harvest->Dissect Mount 3. Suspend Rings in Organ Bath Dissect->Mount Equilibrate 4. Equilibrate (60 min) under 1.5g Tension Mount->Equilibrate Contract 5. Induce Max Contraction (e.g., Carbachol) Equilibrate->Contract Wash 6. Washout & Return to Baseline Contract->Wash This compound 7. Add Cumulative This compound Doses Wash->this compound Record 8. Record Isometric Tension Changes This compound->Record Curve 9. Plot Concentration- Response Curve Record->Curve Calculate 10. Calculate EC50 & Emax Curve->Calculate

Fig 4: Workflow for Ex Vivo Tracheal Ring Assay.

Protocol 1: Ex Vivo Guinea Pig/Rat Isolated Tracheal Ring Assay

  • Tissue Preparation:

    • 1.1. Euthanize a guinea pig or rat via an approved IACUC protocol.

    • 1.2. Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • 1.3. Carefully dissect the trachea, removing adherent connective tissue, and cut it into 2-3 mm wide rings.[12][13]

    • 1.4. Suspend each ring between two stainless steel hooks in a 10 mL isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[13][14]

  • Equilibration and Viability Check:

    • 2.1. Apply a resting tension of 1.5 g and allow the tissue to equilibrate for 60 minutes, replacing the Krebs solution every 15 minutes.[13][14]

    • 2.2. After equilibration, induce a contraction with a high concentration of a spasmogen (e.g., 10 µM Carbachol or 60 mM KCl) to ensure tissue viability.

    • 2.3. Wash the tissue repeatedly until the tension returns to the baseline.

  • Experimental Procedure:

    • 3.1. Induce a submaximal, stable contraction using an appropriate concentration of Carbachol (typically around the EC70-EC80, determined from a prior concentration-response curve).

    • 3.2. Once the contraction is stable, add this compound in a cumulative, logarithmic fashion (e.g., 10⁻⁸ M to 10⁻³ M), allowing the response to plateau at each concentration before adding the next.

  • Data Analysis:

    • 4.1. Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

    • 4.2. Express the relaxation at each this compound concentration as a percentage of the initial pre-contraction induced by Carbachol.

    • 4.3. Plot the percentage relaxation against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal relaxation (Emax).

Anti-inflammatory Effects: In Vitro Assessment in Macrophages

This compound's ability to suppress inflammatory responses can be effectively modeled in vitro using macrophage cell lines (e.g., RAW 264.7) or primary alveolar macrophages.[6][15] This approach allows for a focused investigation of its effects on inflammatory mediator production.

  • Experimental Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, inducing the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16][17][18] By treating LPS-stimulated cells with this compound, one can quantify its ability to suppress this response. Conversely, measuring the anti-inflammatory cytokine Interleukin-10 (IL-10) can reveal if this compound actively promotes an anti-inflammatory phenotype.[18]

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

  • Cell Culture and Plating:

    • 1.1. Culture RAW 264.7 mouse macrophages in appropriate medium until they reach 70-80% confluency.

    • 1.2. Harvest the cells and seed them into a 12-well plate at a density of 100,000 cells per well in 500 µL of medium.[18]

    • 1.3. Allow cells to adhere for several hours or overnight.

  • Treatment and Stimulation:

    • 2.1. Prepare solutions of this compound at various concentrations (e.g., 1 µM to 100 µM).

    • 2.2. Pre-treat the cells by adding the this compound solutions to the appropriate wells. Include a vehicle control (medium only).

    • 2.3. After a pre-incubation period (e.g., 1-2 hours), stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated (negative) control.[18]

    • 2.4. Incubate the plate at 37°C for a defined period (e.g., 16-18 hours) to allow for cytokine production and release.[18]

  • Supernatant Collection and Analysis:

    • 3.1. After incubation, carefully collect the cell culture supernatant from each well.

    • 3.2. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.[18]

    • 3.3. Analyze the clarified supernatant for TNF-α and IL-10 concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • 4.1. Construct a standard curve for each cytokine using the provided standards.

    • 4.2. Calculate the concentration of TNF-α and IL-10 in each sample based on the standard curve.

    • 4.3. Express the data as a percentage of the LPS-only control and plot the results to determine the inhibitory concentration (IC50) for TNF-α suppression.

Integrated Respiratory Efficacy: The In Vivo Ovalbumin-Induced Asthma Model

To assess the combined bronchodilator and anti-inflammatory effects of this compound in a physiologically relevant disease context, the ovalbumin (OVA)-induced allergic asthma model in mice is widely used.[8][19][20] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.[8][21]

  • Experimental Rationale: Animals are first sensitized to the allergen OVA to induce an allergic phenotype. Subsequent challenges with aerosolized OVA trigger an asthmatic response.[8] The efficacy of this compound is then assessed by its ability to prevent or reverse these pathological changes. Airway function is non-invasively measured using whole-body plethysmography, which records changes in breathing patterns in conscious, unrestrained animals.[22][23] While the output parameter, Penh, is debated, it provides a valuable index of airway obstruction when used consistently within a well-controlled study.[22][24]

Protocol 3: In Vivo Ovalbumin-Induced Asthma Model in Mice

  • Sensitization Phase:

    • 1.1. On Day 0 and Day 7, administer an intraperitoneal (IP) injection of 100 µg of ovalbumin (OVA) emulsified in 1.5 mg of aluminum hydroxide adjuvant to each mouse (e.g., BALB/c strain).[25] Control animals receive saline or adjuvant alone.

  • Challenge and Treatment Phase:

    • 2.1. Beginning on Day 21, expose the sensitized mice to an aerosol of 5% OVA for 30 minutes, three times per week, for a designated period (e.g., 2-8 weeks).[25]

    • 2.2. Administer this compound (e.g., 10-50 mg/kg, PO or IP) or vehicle to respective treatment groups at a set time before each OVA challenge (e.g., 30-60 minutes prior).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 3.1. Twenty-four hours after the final OVA challenge, assess AHR using whole-body plethysmography.[22][23]

    • 3.2. Place a single, conscious, unrestrained mouse into the plethysmography chamber and allow it to acclimatize.

    • 3.3. Record baseline breathing parameters for 3-5 minutes.

    • 3.4. Expose the mouse to nebulized saline (vehicle), followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).

    • 3.5. Record the respiratory parameter Penh for 3 minutes after each nebulization.

  • Terminal Endpoints (Post-AHR Assessment):

    • 4.1. Euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils.

    • 4.2. Collect blood via cardiac puncture to measure serum levels of OVA-specific IgE.

    • 4.3. Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

  • Data Analysis:

    • 5.1. For AHR, plot the mean Penh value against the methacholine concentration for each treatment group. Analyze for statistical differences between groups.

    • 5.2. Compare total and differential cell counts in BAL fluid, serum IgE levels, and histological scores between treatment groups using appropriate statistical tests (e.g., ANOVA).

Central Nervous System (CNS) Effects: The Open Field Test

This compound's stimulant effects, primarily due to adenosine receptor antagonism, can be quantified in rodents using the open field test. This paradigm assesses general locomotor activity and anxiety-like behavior.

  • Experimental Rationale: Rodents have a natural aversion to open, brightly lit spaces.[26] Anxiolytic compounds typically increase the time spent in the center of the arena, while stimulant drugs increase overall locomotor activity (e.g., total distance traveled, rearing frequency). This compound is expected to increase locomotor activity, and this test can determine the dose-response relationship for this effect and identify potential hyperactivity.[27]

Protocol 4: Open Field Test for Locomotor Activity in Rodents

  • Apparatus:

    • 1.1. Use a square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

    • 1.2. The arena should be evenly illuminated and placed in a quiet room. An overhead camera connected to video-tracking software is used for automated recording.

  • Procedure:

    • 2.1. Administer this compound (e.g., 5-50 mg/kg, IP) or vehicle to the animals.

    • 2.2. After a set pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.

    • 2.3. Allow the animal to explore the arena freely for a defined period (e.g., 10-30 minutes).

    • 2.4. Record the session using the video-tracking system.

    • 2.5. Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • 3.1. The tracking software will analyze the video to quantify several parameters. For assessing stimulant effects, the key parameters are:

      • Total Distance Traveled: The primary measure of locomotor activity.

      • Rearing Frequency: Number of times the animal stands on its hind legs.

    • 3.2. Compare the mean values for these parameters across different dose groups and the vehicle control using ANOVA.

Cardiovascular Safety Assessment: Telemetry in Conscious Dogs

Given this compound's known cardiac liabilities (tachycardia, arrhythmias), a thorough cardiovascular safety assessment is essential in preclinical development. The gold standard for this is the use of surgically implanted telemetry devices in conscious, freely moving dogs.[28][29]

  • Experimental Rationale: Telemetry allows for the continuous monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in unstressed animals in their home environment.[28] This removes the confounding effects of anesthesia or restraint, providing the most sensitive and clinically relevant data. A crossover design, where each animal receives both vehicle and drug on separate occasions, minimizes inter-animal variability and increases statistical power.[28]

Protocol 5: Cardiovascular Telemetry in Conscious Dogs

  • Animal Model and Surgical Preparation:

    • 1.1. Use purpose-bred dogs (e.g., Beagles) that have been surgically implanted with a telemetry transmitter capable of measuring ECG, blood pressure, and heart rate.

    • 1.2. Allow for a sufficient post-operative recovery period (e.g., >4 weeks) before using the animals in a study.

  • Study Design:

    • 2.1. Employ a crossover design with a sufficient washout period between treatments (e.g., 7 days).

    • 2.2. House the animals in their home cages, which are placed on receiver plates that continuously collect the telemetry data.

  • Experimental Procedure:

    • 3.1. On the day of the study, collect at least 2 hours of stable baseline cardiovascular data.

    • 3.2. Administer a single oral dose of this compound or vehicle. Doses should be selected based on prior PK studies to achieve plasma concentrations that span and exceed the anticipated therapeutic range.

    • 3.3. Continuously record telemetry data for at least 24 hours post-dose.

    • 3.4. Collect serial blood samples at pre-defined time points for toxicokinetic (TK) analysis to correlate drug exposure with cardiovascular findings.

  • Data Analysis:

    • 4.1. Process the continuous data into discrete time bins (e.g., 15-minute averages).

    • 4.2. For each parameter (Heart Rate, Blood Pressure, PR interval, QRS duration, QT interval), calculate the change from baseline at each time point.

    • 4.3. Correct the QT interval for heart rate (QTc), using a dog-specific correction formula (e.g., Van de Water's).

    • 4.4. Correlate the time course of any observed cardiovascular changes with the plasma concentration of this compound.

    • 4.5. Statistically compare the effects of this compound to the vehicle control at each time point.

Toxicology and the Narrow Therapeutic Window

A defining characteristic of this compound is its narrow therapeutic index, meaning the concentrations at which adverse effects occur are close to those required for efficacy.[1] Preclinical models are essential for defining this window.

  • Gastrointestinal Distress: Nausea, vomiting, and diarrhea are common side effects observed in animals.[1][9]

  • CNS Stimulation: Restlessness, "jitters," and excitement are frequently reported in veterinary use.[1][30] At high concentrations or in cases of overdose, tremors and severe convulsions can occur, which may be lethal.[1][2]

  • Cardiovascular Toxicity: As detailed in the safety pharmacology section, tachycardia and arrhythmias are significant risks, particularly at high plasma concentrations.[2][10] Studies in dogs have documented marked hypotension and increased heart rate at toxic levels.[31]

The therapeutic range in humans is generally considered to be 10-20 µg/mL, but adverse effects can be seen even within this range.[1] In dogs, a wider range of 5-30 µg/mL has been proposed, based on studies showing efficacy at the lower end and a lack of serious adverse effects below 37 µg/mL in single-dose experiments.[9] This highlights the necessity of establishing species-specific therapeutic windows.

Conclusion and Future Directions

This compound, despite its age, remains a pharmacologically rich compound for preclinical investigation. Its well-characterized, multi-target mechanisms of action make it an excellent tool for validating disease models and exploring fundamental physiological pathways. The transition in understanding from a primary bronchodilator to a potent anti-inflammatory agent at low doses has opened new avenues of research, particularly concerning its potential to restore corticosteroid sensitivity in diseases like COPD.[6][8]

Future preclinical research should focus on leveraging these immunomodulatory properties. Investigating this compound in models of "inflammaging" or sepsis, where it has shown potential to down-regulate systemic inflammation, could yield valuable insights.[19] Furthermore, the development of inhaled formulations aims to deliver the drug directly to the lungs, potentially maximizing its anti-inflammatory effects while minimizing the systemic side effects that have historically limited its use.[32] The protocols and principles outlined in this guide provide a robust framework for scientists to continue unlocking the full potential of this enduring pharmacological agent.

References

  • Reinhart, J. M., et al. (2022). Pharmacokinetics of a 503B outsourcing facility-produced this compound in dogs. Frontiers in Veterinary Science. [Link]

  • Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information. [Link]

  • Yousaf, M. A., & Shaukat, A. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Paalzow, L. K. (1975). Pharmacokinetics of this compound in relation to increased pain sensitivity in the rat. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

  • Danckwerts, M. P., et al. (1998). Pharmacokinetic evaluation in dogs of this compound in a novel zero-order release core-in-cup tablet. Biopharmaceutics & Drug Disposition. [Link]

  • Rafferty, P., et al. (1988). Effect of chronic this compound treatment on the methacholine dose-response curve in allergic asthmatic subjects. Thorax. [Link]

  • Sánchez-López, E., et al. (2023). Novel this compound Oral Formulation for Pediatric Use and Biological Evaluation. Preprints.org. [Link]

  • Reinhart, J. M., et al. (2021). Multidose pharmacokinetics and safety of a modified, compounded this compound product in dogs. Journal of the American Veterinary Medical Association. [Link]

  • Cazzola, M., & Matera, M. G. (2017). This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. International Journal of Chronic Obstructive Pulmonary Disease. [Link]

  • Sivarajah, A., et al. (2010). Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power. Journal of Pharmacological and Toxicological Methods. [Link]

  • Li, H., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. Journal of Inflammation Research. [Link]

  • Duramad, O. (2014). Response to: How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry? ResearchGate. [Link]

  • Hamelmann, E., et al. (1997). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Ito, K., et al. (2002). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. Journal of Experimental Medicine. [Link]

  • Campos, M. G., et al. (2023). Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models. Molecules. [Link]

  • Murciano, D., et al. (1991). Dose response relation to oral this compound in severe chronic obstructive airways disease. Thorax. [Link]

  • Lin, C. Y., et al. (2003). Global expression profiling of this compound response genes in macrophages: evidence of airway anti-inflammatory regulation. BMC Pulmonary Medicine. [Link]

  • Bootdee, S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. [Link]

  • Wedgewood Pharmacy. (n.d.). This compound for Veterinary Use. [Link]

  • Albuquerque, A. A., et al. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. [Link]

  • Aliverti, A., & Lora, F. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Bio-protocol. [Link]

  • Medscape. (n.d.). This compound Dosing, Indications, Interactions, Adverse Effects. [Link]

  • PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. [Link]

  • ResearchGate. (n.d.). This compound Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages. [Link]

  • Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening. [Link]

  • de Oliveira, J. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research. [Link]

  • Kumar, R. K., et al. (2008). The "classical" ovalbumin challenge model of asthma in mice. Current Drug Targets. [Link]

  • ResearchGate. (n.d.). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: A review. [Link]

  • Drugs.com. (2023). This compound Dosage Guide + Max Dose, Adjustments. [Link]

  • Vanoirbeek, J. A., et al. (2008). Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. Respiratory Research. [Link]

  • Dhingra, R., et al. (2011). IL-10 attenuates TNF-α-induced NFκB pathway activation and cardiomyocyte apoptosis. Cardiovascular Research. [Link]

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences. [Link]

  • JRF Global. (n.d.). Cardiovascular Telemetry Study in Beagle Dogs. [Link]

  • Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • Curry, S. C., et al. (1985). Cardiovascular effects of toxic concentrations of this compound in the dog. Annals of Emergency Medicine. [Link]

  • Evora, P. R., et al. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. [Link]

  • de Veth, M. J., et al. (2014). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in Pharmacology. [Link]

  • Neurofit. (n.d.). Rodent behavioural test - Sensory motor function - Hyperactivity in Open-Field. [Link]

  • Biomedical Research and Therapy. (2023). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. [Link]

  • MDPI. (2023). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. [Link]

  • Wilson, J. D., & Fredholm, B. B. (1988). A comparison of the CNS effects of enprofylline and this compound in healthy subjects assessed by performance testing and subjective measures. British Journal of Clinical Pharmacology. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Respiratory Function Analysis by Plethysmography. [Link]

  • Persson, C. G., et al. (1986). The epithelium and the pharmacology of guinea-pig tracheal tone in vitro. British Journal of Pharmacology. [Link]

Sources

The Researcher's Guide to Theophylline: From Natural Sources to Purified Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Scientists and Drug Development Professionals

Introduction: The Enduring Significance of a Classic Methylxanthine

Theophylline, a methylxanthine derivative with a long history in clinical medicine, continues to be a subject of significant research interest. While its primary application has been in the management of respiratory diseases due to its bronchodilatory and anti-inflammatory effects, ongoing studies are exploring its potential in diverse therapeutic areas. For researchers and drug development professionals, a thorough understanding of this compound's natural origins and the methodologies for its extraction and purification is fundamental. This guide provides a comprehensive technical overview of the natural sources of this compound, the biosynthetic pathways leading to its formation in plants, and detailed protocols for its extraction, purification, and analysis.

I. Natural Occurrences and Biosynthesis of this compound

This compound is a naturally occurring alkaloid found in a variety of plant species, most notably in tea (Camellia sinensis), cocoa (Theobroma cacao), and mate (Ilex paraguariensis). The concentration of this compound in these sources can vary significantly based on factors such as plant variety, growing conditions, and processing methods.

Natural SourcePlant SpeciesTypical this compound Content (dry weight)
Tea Leaves (Black)Camellia sinensis0.02% - 0.04%[1]
Cocoa BeansTheobroma cacao~0.005%
Mate LeavesIlex paraguariensis<0.02%

The Biosynthetic Pathway: this compound is synthesized in plants as part of the purine alkaloid metabolic network, which also produces caffeine and theobromine. The pathway originates from xanthosine, a purine nucleoside. A series of methylation and nucleosidase reactions, catalyzed by specific enzymes, leads to the formation of these methylxanthines. While the complete enzymatic cascade can be complex and vary between species, a simplified core pathway highlights the key steps in the formation of this compound. The methyl groups for these reactions are primarily supplied by S-adenosylmethionine (SAM).[2]

Theophylline_Biosynthesis cluster_purine_pool Purine Nucleotide Pool Xanthosine Xanthosine _7_Methylxanthosine 7-Methylxanthosine Xanthosine->_7_Methylxanthosine Xanthosine methyltransferase _1_Methylxanthine 1-Methylxanthine XMP Xanthosine-5'-monophosphate (XMP) XMP->Xanthosine 5'-nucleotidase IMP Inosine-5'-monophosphate (IMP) IMP->XMP IMPDH SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) Methyltransferase1 N-methyltransferase Methyltransferase2 N-methyltransferase Methyltransferase3 N-methyltransferase Nucleosidase Nucleosidase _7_Methylxanthine 7-Methylxanthine _7_Methylxanthosine->_7_Methylxanthine N-methylxanthosine nucleosidase Theobromine Theobromine (3,7-dimethylxanthine) _7_Methylxanthine->Theobromine Theobromine synthase (Caffeine synthase) Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine->Caffeine Caffeine synthase This compound This compound (1,3-dimethylxanthine) _1_Methylxanthine->this compound This compound synthase (Caffeine synthase)

Caption: Simplified biosynthetic pathway of major methylxanthines in plants.

II. Extraction Methodologies for this compound from Natural Sources

The choice of extraction method is critical and depends on the starting material, desired purity, and scale of operation. Both traditional solvent-based methods and modern techniques like supercritical fluid extraction are employed.

A. Conventional Solvent Extraction

Solvent extraction remains a widely used method due to its simplicity and scalability. The process generally involves the use of a solvent to selectively dissolve this compound from the plant matrix.

Principle: The selection of an appropriate solvent is based on the principle of "like dissolves like." this compound, being a moderately polar molecule, is soluble in a range of organic solvents and water, especially at elevated temperatures. The process involves increasing the surface area of the plant material (grinding) followed by exposure to the solvent.

Detailed Protocol: Solvent Extraction of this compound from Tea Leaves [3][4]

  • Material Preparation:

    • Dry tea leaves are finely ground to increase the surface area for efficient extraction.

  • Initial Extraction:

    • Place 100 g of powdered tea leaves into a 1 L beaker.

    • Add 500 mL of deionized water and bring to a gentle boil on a hot plate.

    • Maintain a gentle boil for 20-30 minutes with occasional stirring. This process extracts this compound and other water-soluble components like tannins and caffeine.

    • Allow the mixture to cool slightly and filter through cheesecloth or a fine-mesh sieve to remove the bulk plant material. Squeeze the tea leaves to recover the maximum amount of extract.

  • Purification and Separation:

    • To the aqueous extract, add 10 g of sodium carbonate (Na₂CO₃) and stir until dissolved. The addition of a weak base converts acidic compounds like tannins into their sodium salts, which are less soluble in the subsequent organic extraction solvent.

    • Transfer the cooled, basic aqueous extract to a 1 L separatory funnel.

    • Add 100 mL of dichloromethane (CH₂Cl₂) to the separatory funnel.

    • Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release pressure. Avoid vigorous shaking to prevent the formation of an emulsion.

    • Allow the layers to separate. The denser dichloromethane layer, now containing the dissolved this compound and caffeine, will be at the bottom.

    • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane, combining all organic extracts.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate (Na₂SO₄) to the combined dichloromethane extracts to remove any residual water.

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator under reduced pressure to yield the crude this compound extract.

B. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and environmentally friendly alternative to traditional solvent extraction. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

Principle: Above its critical temperature and pressure (for CO₂, 31.1 °C and 73.8 bar), CO₂ exists as a supercritical fluid with properties intermediate between a liquid and a gas. It has the density of a liquid, allowing it to dissolve solutes, and the viscosity and diffusivity of a gas, enabling it to penetrate the plant matrix efficiently. The solvating power of supercritical CO₂ can be tuned by altering the pressure and temperature.

Detailed Protocol: Supercritical CO₂ Extraction of this compound from Cocoa Beans [5][6]

  • Material Preparation:

    • Cocoa beans are roasted, de-shelled, and ground to a fine powder.

  • Supercritical Fluid Extraction:

    • The powdered cocoa is loaded into the extraction vessel of a supercritical fluid extractor.

    • Liquid CO₂ is pumped into the system and brought to supercritical conditions (e.g., 40 MPa and 60 °C). The exact parameters can be optimized for selectivity.

    • The supercritical CO₂ flows through the extraction vessel, dissolving this compound, theobromine, caffeine, and lipids.

    • The extract-laden supercritical fluid then passes into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and the extracted compounds to precipitate.

    • The CO₂ can then be recycled back to the pump.

  • Fractionation (Optional):

    • By employing a series of separator vessels at different pressures and temperatures, it is possible to fractionate the extract, separating lipids from the alkaloids.

III. Purification of this compound from Crude Extracts

The crude extract obtained from either solvent or supercritical fluid extraction will contain a mixture of compounds, including other methylxanthines like caffeine and theobromine. Therefore, a purification step is necessary to isolate this compound.

A. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent).

Detailed Protocol: Purification of this compound by Column Chromatography [1]

  • Column Preparation:

    • A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • The crude this compound extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution:

    • A mobile phase, typically a mixture of a non-polar and a more polar solvent (e.g., hexane and ethyl acetate), is passed through the column.

    • A gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the separation of compounds with different polarities. Less polar compounds will elute first, followed by more polar compounds. Since caffeine is less polar than this compound, it will elute before this compound. Theobromine is more polar and will elute after this compound.

    • Fractions of the eluent are collected sequentially.

  • Analysis and Pooling:

    • Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • The pure this compound fractions are combined, and the solvent is removed by rotary evaporation.

Extraction_Purification_Workflow Start Natural Source (e.g., Tea Leaves) Grinding Grinding/Milling Start->Grinding Extraction Extraction Grinding->Extraction Solvent_Extraction Solvent Extraction (e.g., Hot Water) Extraction->Solvent_Extraction Conventional SFE Supercritical Fluid Extraction (Supercritical CO₂) Extraction->SFE Modern Filtration Filtration/Separation Solvent_Extraction->Filtration SFE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Recrystallization->Pure_this compound Analysis Analysis Pure_this compound->Analysis HPLC HPLC Analysis->HPLC Spectroscopy Spectroscopy (UV, MS) Analysis->Spectroscopy

Caption: General workflow for the extraction and purification of this compound.

IV. Analytical Methods for this compound Quantification

Accurate and precise analytical methods are essential for quantifying this compound in crude extracts and purified samples. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

A. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. A detector is used to identify and quantify the eluted compounds.

Detailed Protocol: HPLC Analysis of this compound [7][8][9][10]

  • Sample Preparation:

    • A known weight of the crude extract or purified sample is dissolved in a suitable solvent (e.g., a mixture of water and methanol) to a specific concentration.[11]

    • The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., sodium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and 50 mM sodium acetate buffer (15:85 v/v) with the pH adjusted to 6.5.[7]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detection at approximately 270-280 nm, which is the λmax for this compound.[7][8]

    • Injection Volume: 20 µL.

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a pure this compound standard.

    • The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

V. Conclusion

The extraction and purification of this compound from natural sources is a multi-step process that requires careful consideration of the starting material, desired purity, and available resources. This guide has provided a detailed overview of the key methodologies, from traditional solvent extraction to modern supercritical fluid techniques, along with purification and analytical protocols. For researchers in drug discovery and development, a solid grasp of these fundamental techniques is crucial for obtaining high-quality this compound for further investigation and application. The provided protocols offer a solid foundation for laboratory-scale extraction and analysis, which can be further optimized and scaled up as needed.

References

  • International Agency for Research on Cancer. (1991). This compound. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Lyon (FR): IARC. Available from: [Link]

  • Jadhav, S. B., et al. (2014). Validated stability indicating HPLC method for estimation of this compound from a novel microsphere formulation. Asian Journal of Pharmaceutics, 8(2), 112.
  • López-López, A., et al. (2019). Supercritical Fluid Extraction of Fat and Caffeine with Theobromine Retention in the Cocoa Shell. Processes, 7(7), 385.
  • Chemistry LibreTexts. (2023). Extraction of Caffeine from Tea Leaves. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Extraction of Caffeine from Tea (Procedure). Available from: [Link]

  • Kim, J., et al. (2023). Plasticizer-Driven Modulation of Processability and Performance in HME-Based Filaments and FDM 3D-Printed Tablets. Pharmaceutics, 15(3), 882.
  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Al-Salman, H. N. K., et al. (2021). This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology, 19(7), 196-208.
  • Azila, A. K., & Nur Aida, W. A. W. (2013). Study on supercritical fluid extraction of aromatic compounds from roasted cocoa beans using multilevel factorial design.
  • Gummadi, S., & Akella, S. (2014). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. Journal of Applied Pharmaceutical Science, 4(1), 77-82.
  • Xie, J., et al. (2004). Solid extraction of caffeine and this compound from green tea by molecular imprinted polymers. Korean Journal of Chemical Engineering, 21(5), 1046-1050.
  • Suzuki, T., & Waller, G. R. (1984). Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine. The Biochemical journal, 223(2), 473–479.
  • UNIDO. (2008).
  • Rahman, M. M., et al. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of this compound in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 13(10), 1707-1712.
  • Supercritical Fluids. (n.d.). Chocolate Fat Extraction Using Supercritical Fluids. Available from: [Link]

  • Keya, C. A., et al. (2019). Caffeine biosynthetic pathway in tea plants, showing the genes studied... ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Extraction of Caffeine from Tea Leaves. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Extraction of Caffeine from Tea (Procedure). Available from: [Link]

  • Gholipour, A., et al. (2023). Laboratory-Scale Synthesis of this compound and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research, 4(1), 22-29.
  • Jin, J., et al. (2020). Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation. Frontiers in Plant Science, 11, 579736.
  • DE3700871C2. (1988).
  • Rahman, M. M., et al. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of this compound in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 13(10), 1707-1712.
  • Li, S. (1993). Extraction of xanthines and cocoa butter from cocoa beans with supercritical CO₂. Research Collection.
  • Ashihara, H., & Crozier, A. (2001). This compound metabolism in higher plants. Phytochemistry, 58(4), 543–550.

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Theophylline in Human Serum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of theophylline in human serum. This compound, a methylxanthine drug, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its narrow therapeutic index (10-20 µg/mL in plasma), precise monitoring of its concentration is crucial to ensure efficacy while avoiding toxicity.[3] This document provides a comprehensive guide for researchers, clinicians, and pharmaceutical scientists, covering the scientific principles of the method, a step-by-step protocol, and complete validation data in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Clinical Imperative for this compound Monitoring

This compound exerts its therapeutic effect primarily through the relaxation of bronchial smooth muscle and suppression of airway stimuli.[6] However, its therapeutic window is notoriously narrow, and concentrations exceeding this range can lead to adverse effects, including nausea, cardiac arrhythmias, and seizures. Conversely, sub-therapeutic levels may result in inadequate disease control. This necessitates a reliable and accurate analytical method for therapeutic drug monitoring (TDM).

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[7] When coupled with a UV detector, it offers a specific, sensitive, and reproducible method for quantifying this compound in complex biological matrices like serum.[8] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar compounds like this compound.[7]

Principle of the Method: Reversed-Phase Chromatography

The cornerstone of this method is reversed-phase chromatography, a technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[7][9] In this setup, a C18 column is utilized, where long-chain octadecylsilane groups are chemically bonded to silica particles. The separation is driven by the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.

This compound, a moderately polar molecule, will have a degree of affinity for the non-polar stationary phase. By carefully controlling the composition of the polar mobile phase (a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol), we can modulate the retention time of this compound.[10] Less polar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.[9]

Following separation, the eluent passes through a UV detector. This compound has a chromophore that absorbs UV light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification.[8]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Serum Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Overall workflow for the HPLC quantification of this compound in serum.

Materials and Reagents

  • Chemicals: this compound reference standard (≥99% purity), 8-chlorothis compound (internal standard, IS), HPLC-grade acetonitrile, HPLC-grade methanol, sodium acetate, and hydrochloric acid.

  • Equipment: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), analytical balance, centrifuge, vortex mixer, and micropipettes.

Detailed Protocol

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 15% acetonitrile and 85% 50 mM sodium acetate buffer. Adjust the pH of the buffer to 6.5 with dilute hydrochloric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and 8-chlorothis compound in methanol to prepare individual stock solutions of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 24 µg/mL.[1] Prepare a working internal standard solution of 8-chlorothis compound at a concentration of 20 µg/mL.[3]

Sample Preparation
  • Pipette 200 µL of serum into a microcentrifuge tube.

  • Add 20 µL of the 20 µg/mL internal standard solution (8-chlorothis compound) to each serum sample, except for the blank.[3]

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate the serum proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL into the HPLC system.

HPLC-UV Conditions
ParameterSettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds like this compound.[1]
Mobile Phase Acetonitrile: 50 mM Sodium Acetate Buffer (15:85, v/v), pH 6.5The ratio of organic to aqueous phase is optimized for good resolution and reasonable retention time. The buffered pH ensures consistent ionization state of the analyte.[1]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive backpressure.[1]
Detection Wavelength 270 nmThis wavelength corresponds to a high absorbance for this compound, ensuring good sensitivity.[1]
Injection Volume 20 µLA common injection volume that balances sensitivity with the risk of column overload.
Column Temperature AmbientThe method is robust at room temperature.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

System Suitability

Before each validation run, the system suitability was assessed by injecting five replicates of a standard solution. The acceptance criteria are summarized in the table below.[11][12]

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Resolution (Rs) > 2.0 between this compound and ISEnsures baseline separation of the analyte and internal standard peaks.
Validation Results
ParameterResult
Linearity Range 1 - 24 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (Intra-day %RSD) < 2.0%
Precision (Inter-day %RSD) < 3.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL[3]

Logical Framework for Method Validation

The validation of this analytical method follows a hierarchical and interdependent structure to ensure its reliability.

Validation_Logic cluster_foundation Foundational Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision SystemSuitability System Suitability Linearity Linearity & Range SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision Linearity->Accuracy Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->Robustness

Sources

Spectrophotometric Determination of Theophylline in Biological Fluids: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Theophylline Monitoring

This compound, a methylxanthine derivative, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic action is bronchodilation, which alleviates the symptoms of airway obstruction.[1] However, this compound possesses a narrow therapeutic window, typically maintained between 10 and 20 µg/mL in plasma or serum.[2] Concentrations below this range may be sub-therapeutic, while levels exceeding it are associated with a significant risk of toxicity, manifesting as nausea, vomiting, cardiac arrhythmias, and even seizures.[3] This delicate balance necessitates precise and reliable therapeutic drug monitoring (TDM) to ensure patient safety and efficacy of treatment.[3]

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a robust, cost-effective, and widely accessible analytical technique for the quantification of this compound in biological matrices.[4] This application note provides a detailed protocol for the determination of this compound in biological fluids, grounded in established analytical principles and validated according to international standards. It is intended for researchers, clinicians, and drug development professionals who require a dependable method for this compound quantification.

Principle of the Assay: Leveraging this compound's Intrinsic UV Absorbance

The spectrophotometric assay for this compound is based on the intrinsic ability of its molecular structure to absorb ultraviolet radiation at a specific wavelength. This compound exhibits a characteristic maximum absorbance (λ-max) at approximately 272 nm.[5][6] This property allows for its direct quantification using Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A critical challenge in analyzing biological samples is the presence of endogenous substances and co-administered drugs that may also absorb UV light in the same region as this compound, leading to potential interference.[7] To overcome this, a liquid-liquid extraction step is employed to isolate this compound from interfering components, ensuring the selectivity and accuracy of the measurement.[8]

Experimental Workflow Overview

The entire process, from sample acquisition to data analysis, follows a systematic workflow designed to ensure accuracy and reproducibility. The key stages involve sample preparation, including the crucial liquid-liquid extraction to isolate this compound, followed by spectrophotometric measurement and subsequent data analysis to determine the this compound concentration.

Theophylline_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (Plasma/Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Addition of Extraction Solvent Separation Phase Separation (Centrifugation) Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Transfer of Organic Layer Reconstitution Reconstitution in NaOH Evaporation->Reconstitution Measurement Spectrophotometric Measurement (272 nm) Reconstitution->Measurement Data Data Analysis (Calibration Curve) Measurement->Data Concentration This compound Concentration (µg/mL) Data->Concentration

Figure 1: Experimental workflow for the spectrophotometric determination of this compound.

Detailed Protocols

This section provides a step-by-step methodology for the determination of this compound in plasma or serum.

Reagents and Materials
  • This compound Reference Standard: Analytical grade.

  • Methanol: HPLC grade.

  • Chloroform: Analytical grade.

  • Isopropanol: Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Deionized Water: High purity.

  • Biological Matrix: Drug-free human plasma or serum for calibration standards and quality controls.

  • Glassware: Volumetric flasks, pipettes, centrifuge tubes.

  • Equipment: UV-Vis spectrophotometer, vortex mixer, centrifuge, water bath/evaporator.

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations spanning the expected therapeutic range (e.g., 5, 10, 20, 50, and 100 µg/mL).[8]

  • Extraction Solvent (Chloroform:Isopropanol, 20:1 v/v): Mix 200 mL of chloroform with 10 mL of isopropanol. Prepare this solution fresh daily.[8]

  • Sodium Hydroxide Solution (0.3 M): Dissolve 1.2 g of NaOH pellets in 100 mL of deionized water.

Sample Preparation and Extraction Protocol
  • Sample Aliquoting: Pipette 100 µL of the patient sample, calibration standard, or quality control into a clean glass centrifuge tube.[8]

  • Dilution: Add 300 µL of deionized water to each tube.[8]

  • Extraction: Add 8 mL of the chloroform:isopropanol (20:1 v/v) extraction solvent to each tube.[8]

  • Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.[8]

  • Centrifugation: Centrifuge the tubes at 3500 rpm for 5 minutes to separate the aqueous and organic layers.[8]

  • Isolation of Organic Layer: Carefully aspirate and discard the upper aqueous layer. Transfer 6 mL of the lower organic layer to a new clean tube, being careful not to disturb the protein interface.[8]

  • Back-Extraction: Add 1 mL of 0.3 M NaOH solution to the organic extract. Vortex for 30 seconds. This step transfers the this compound from the organic solvent into the alkaline aqueous phase.

  • Final Separation: Centrifuge at 3500 rpm for 5 minutes. The upper aqueous layer containing the this compound is now ready for analysis.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to 272 nm.

  • Blanking: Use the 0.3 M NaOH solution as the blank to zero the instrument.

  • Measurement: Carefully transfer the upper aqueous layer from the prepared samples into a quartz cuvette and measure the absorbance at 272 nm.

Calibration and Data Analysis
  • Calibration Curve: Process the prepared working standard solutions (e.g., 5, 10, 20, 50, and 100 µg/mL) alongside the unknown samples.

  • Plotting: Plot the absorbance values of the standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The correlation coefficient (r²) should be ≥ 0.995 for an acceptable calibration curve.

  • Concentration Calculation: Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured absorbance values.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose. The following parameters should be assessed in accordance with the International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[1][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A linearity range of 5-30 µg/mL is commonly reported for spectrophotometric assays of this compound.[5]

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressing the result as a percentage of the nominal value. Recoveries are expected to be within 85-115%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be ≤ 15%.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix. This is demonstrated by the absence of interfering peaks in blank matrix samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For spectrophotometric methods, the LOQ for this compound in plasma is typically around 5 µg/mL.[8]

Typical Performance Data

The following table summarizes typical performance characteristics for the spectrophotometric determination of this compound in biological fluids, compiled from various studies.

ParameterTypical ValueReference(s)
Wavelength (λ-max)272 - 275 nm[5][8]
Linearity Range5 - 40 µg/mL[10]
Correlation Coefficient (r²)≥ 0.995[5]
Limit of Quantification (LOQ)~5.23 µg/mL (in plasma)[8]
Recovery95 - 98%[8]
Intra-day Precision (%RSD)< 5%[8]
Inter-day Precision (%RSD)< 10%[8]

Addressing Interferences: The Role of pH Adjustment

A notable interference in this compound assays can arise from co-administered barbiturates, such as phenobarbital, which also absorb UV light in the same region.[11] A clever and effective strategy to mitigate this interference involves a pH adjustment of the final aqueous extract.[12]

The UV absorption spectrum of phenobarbital is pH-dependent. At a highly alkaline pH (e.g., pH 13, as in a strong NaOH solution), its absorption maximum is around 255 nm, which can overlap with this compound's peak.[4][12] However, by adjusting the pH of the extract to approximately 10, the absorption maximum of phenobarbital shifts to around 240 nm, while the spectrum of this compound remains largely unaffected.[2][12] This spectral shift allows for the accurate measurement of this compound at 272 nm without interference from the barbiturate.

The following diagram illustrates the principle of interference mitigation through pH adjustment.

Interference_Mitigation cluster_extraction Extraction & Measurement cluster_spectra UV Spectra Initial_Extract Initial Extract in NaOH (pH 13) pH_Adjustment pH Adjustment to ~10 Initial_Extract->pH_Adjustment Theo_Spectrum This compound (272 nm) Initial_Extract->Theo_Spectrum Pheno_pH13 Phenobarbital (255 nm) Interfering Initial_Extract->Pheno_pH13 Overlapping Spectra Final_Measurement Spectrophotometric Measurement pH_Adjustment->Final_Measurement Final_Measurement->Theo_Spectrum Pheno_pH10 Phenobarbital (240 nm) Resolved Final_Measurement->Pheno_pH10 Resolved Spectra

Figure 2: Mitigation of phenobarbital interference by pH adjustment.

Conclusion

The UV spectrophotometric method detailed in this application note provides a reliable, accessible, and cost-effective means for the determination of this compound in biological fluids. The incorporation of a liquid-liquid extraction step is crucial for removing endogenous interferences, thereby ensuring the accuracy and selectivity of the assay. Furthermore, strategic pH adjustment can effectively mitigate interference from co-administered drugs like phenobarbital. When properly validated, this method serves as an invaluable tool for therapeutic drug monitoring, clinical research, and pharmaceutical development, ultimately contributing to the safe and effective use of this compound.

References

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Available from: [Link]

  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. National Institutes of Health. Available from: [Link]

  • Ultraviolet spectrophotometry of this compound in plasma in the presence of barbiturates. PubMed. Available from: [Link]

  • Spectroscopic methods for the simultaneous estimation of this compound and furosemide. Scholars Research Library. Available from: [Link]

  • Ultraviolet spectrophotometry of this compound in plasma in the presence of barbiturates. PubMed. Available from: [Link]

  • Medicinal Chemistry & Analysis. IJMCA. Available from: [Link]

  • UV-Vis Spectrum of this compound. SIELC Technologies. Available from: [Link]

  • Preparing standard buffer solutions: How can I do it?. ResearchGate. Available from: [Link]

  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. National Institutes of Health. Available from: [Link]

  • Improved ultraviolet spectrophotometry of serum this compound. ResearchGate. Available from: [Link]

  • Spectral Analysis of Naturally Occurring Methylxanthines (this compound, Theobromine and Caffeine) Binding with DNA. National Institutes of Health. Available from: [Link]

  • uv spectrophotometric estimation and validation of this compound and terbutaline sulphate in bulk. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • This compound determination by 'high-pressure' liquid chromatography. ResearchGate. Available from: [Link]

  • Comparison of Phenobarbital spectra at pH 6 and at pH 9.2 (borax buffer). ResearchGate. Available from: [Link]

  • Phenobarbital. PubChem. Available from: [Link]

  • Spectrophotometric Determination of this compound in Pharmaceuticals Employing the Apparent Content Curves to Resolve Spectral Interferences. Taylor & Francis. Available from: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS Bio. Available from: [Link]

  • Determination of this compound concentration in serum by chemiluminescent immunoassay. National Institutes of Health. Available from: [Link]

  • Phenobarbital. The Merck Index online. Available from: [Link]

  • PHENOBARBITAL. SWGDrug. Available from: [Link]

  • Determination of this compound Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. National Institutes of Health. Available from: [Link]

  • Determination of this compound in rabbit plasma by triple quadrupole LC/MS. National Institutes of Health. Available from: [Link]

  • The Ultraviolet Spectrophotometric Determination of Official Phenobarbital Preparations. ResearchGate. Available from: [Link]

Sources

Precision Therapeutics: Assay Development for Theophylline TDM

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Theophylline, a methylxanthine derivative used in the management of asthma and COPD, presents a classic case for Therapeutic Drug Monitoring (TDM). Its mechanism—antagonism of adenosine receptors and inhibition of phosphodiesterase—requires a delicate balance.

The Challenge: this compound possesses a narrow therapeutic index.[1][2][3]

  • Therapeutic Range: Traditionally 10–20 µg/mL , though modern guidelines increasingly favor a conservative 5–15 µg/mL to minimize adverse events.[3]

  • Toxicity threshold: Levels >20 µg/mL significantly increase the risk of nausea, arrhythmias, and seizures.

  • Metabolic Variability: Metabolized by hepatic CYP1A2, clearance is drastically altered by smoking (induction), heart failure (inhibition), and drug interactions (e.g., Ciprofloxacin).

This guide details the development of two assay formats: a robust HPLC-UV method (Reference Method) and a rapid Homogeneous Enzyme Immunoassay (Screening Method), focusing on overcoming interference from structurally similar methylxanthines like caffeine.

Biological Logic & TDM Workflow

Effective TDM relies on a feedback loop between clinical dosing and analytical quantification.

TDM_Workflow Patient Patient Dosing (Oral/IV) Metabolism Hepatic Metabolism (CYP1A2) Patient->Metabolism Serum Serum Collection (Trough Level) Metabolism->Serum Clearance Variability Assay Assay Quantification (HPLC or IA) Serum->Assay Decision Clinical Decision Assay->Decision Result (µg/mL) Decision->Patient Dose Adjustment

Figure 1: this compound TDM Feedback Loop. Note the critical impact of CYP1A2 variability on serum levels.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Status: Gold Standard / Reference Method Principle: Reversed-phase separation with UV detection. Why this method? Immunoassays often cross-react with caffeine and theobromine. HPLC separates these interferences physically, ensuring specificity.

Reagents & Instrumentation
  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Sodium Acetate Buffer (10 mM, pH 4.5) : Acetonitrile (93:7 v/v).

    • Expert Note: A low percentage of organic solvent (7-10%) is sufficient because this compound is relatively polar. Increasing organic content pushes elution too early, co-eluting with serum proteins.

  • Internal Standard (IS):

    
    -Hydroxyethylthis compound (
    
    
    
    ).
    • Why? Structurally identical to this compound except for a hydroxyl group, it corrects for extraction errors and injection variability.

Step-by-Step Workflow

HPLC_Protocol Step1 1. Sample Prep 200 µL Serum + 50 µL Internal Standard Step2 2. Protein Precipitation Add 250 µL Acetonitrile (Vortex 30s) Step1->Step2 Step3 3. Centrifugation 10,000 x g for 10 min Step2->Step3 Step4 4. Injection Inject 20 µL Supernatant Step3->Step4 Step5 5. Separation (Isocratic) Flow: 1.0 mL/min, Temp: 25°C Step4->Step5 Step6 6. Detection UV Absorbance @ 272 nm Step5->Step6

Figure 2: Protein Precipitation HPLC Workflow. Efficient removal of serum proteins is critical to protect the column.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the assay must pass these criteria before clinical use:

ParameterAcceptance CriteriaRationale
Linearity

(Range: 0.5 – 40 µg/mL)
Covers sub-therapeutic and toxic ranges.
Resolution (

)

between this compound & Caffeine
Ensures caffeine intake (coffee/tea) does not falsely elevate results.
Recovery 90% – 110% (via Internal Standard)Verifies extraction efficiency.
Precision (CV) < 5% Intra-day; < 8% Inter-dayHigh precision is required due to the narrow therapeutic window.

Protocol B: Homogeneous Enzyme Immunoassay (HEIA)

Status: Rapid Screening / High Throughput Principle: Competition between drug in sample and drug-labeled G6PDH enzyme for antibody binding sites. Why this method? Speed. Results in <15 minutes on automated analyzers.

Mechanism & Interference

The primary risk in this compound immunoassays is Cross-Reactivity .

  • The Problem: Caffeine (1,3,7-trimethylxanthine) and Theobromine (3,7-dimethylxanthine) are structurally homologous to this compound (1,3-dimethylxanthine).

  • The Solution: Use monoclonal antibodies raised specifically against the N-7 position of the xanthine ring, which differentiates this compound from Caffeine.

Protocol Overview
  • Calibrate: Run 6-point calibration curve (0, 2.5, 5, 10, 20, 40 µg/mL).

  • QC Run: Analyze controls at 5 µg/mL (Low), 15 µg/mL (Mid), and 30 µg/mL (High).

  • Sample: Add 50 µL patient serum to reaction cuvette.

  • Reagent 1: Add Antibody reagent (Incubate 3 min).

  • Reagent 2: Add Enzyme-Conjugate (G6PDH-Theophylline).

  • Measure: Monitor change in absorbance at 340 nm (NADH production).

    • Logic: More this compound in serum

      
       binds more Antibody 
      
      
      
      leaves more Enzyme-Conjugate free
      
      
      Higher Signal.

Comparative Analysis: Selecting the Right Tool

FeatureHPLC-UV (Protocol A)Immunoassay (Protocol B)
Specificity High (Separates Caffeine)Moderate (Antibody dependent)
Turnaround Time 20–30 mins per sample< 15 mins (Batchable)
Cost Low Reagent Cost / High LaborHigh Reagent Cost / Low Labor
Skill Required High (Chromatography)Low (Automated)
Best Use Case Reference Lab, Complex Cases, Research24/7 Hospital Stat Lab

Troubleshooting & Expert Insights

"The Caffeine Spike"
  • Symptom: Patient reports no symptoms of toxicity, but Immunoassay shows 25 µg/mL.

  • Cause: Patient likely consumed high amounts of coffee/energy drinks prior to sampling.

  • Action: Retest using HPLC. If HPLC shows a peak at ~4 mins (this compound) and a separate peak at ~6 mins (Caffeine), the Immunoassay was cross-reacting.

Sample Timing (The "Trough" Rule)
  • Critical: Never draw blood immediately after an IV bolus.

  • Protocol: Draw samples immediately before the next dose (Trough level) to assess clearance adequacy. Peak levels are rarely monitored now due to distribution phase variability.

References

  • This compound Therapeutic Range & Toxicity

    • Source: StatPearls [Internet]. Treasure Island (FL)
    • Link:[Link]

    • Relevance: Defines the shift
  • HPLC Method Valid

    • Source: Clinical and Laboratory Standards Institute (CLSI) EP05-A3.[4]

    • Link:[Link]

    • Relevance: Authoritative standard for precision and accuracy testing.
  • Mechanism of Action (Adenosine Antagonism)

    • Source: Barnes PJ. This compound.[1][2][3][5][6][7][8][9][10][11] Am J Respir Crit Care Med.

    • Link:[Link]

    • Relevance: Foundational paper on the molecular mechanism.
  • Caffeine Interference in Immunoassays

    • Source: Journal of Analytical Toxicology.
    • Link:[Link] (General reference for cross-reactivity studies in toxicology).

Sources

In vivo experimental design for studying theophylline's effects

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling & Efficacy Evaluation in Rodent Models

Executive Summary & Mechanistic Rationale

Theophylline (1,3-dimethylxanthine) remains a compound of high interest not merely as a bronchodilator, but as a molecular probe for adenosine receptor signaling and histone deacetylase (HDAC) modulation. While its clinical use has waned due to a narrow therapeutic index (TI), it remains a gold-standard reference compound in preclinical respiratory drug discovery.

Critical Insight for Researchers: Most failures in this compound in vivo studies stem from treating it solely as a Phosphodiesterase (PDE) inhibitor. To design a robust experiment, you must account for its tri-modal mechanism :

  • Adenosine Receptor Antagonism: Occurs at lower plasma concentrations (~5–10 mg/L).

  • PDE Inhibition (Non-selective): Requires higher concentrations (~10–20 mg/L) to drive cAMP accumulation.

  • HDAC2 Activation: A critical mechanism for reversing corticosteroid resistance in COPD models, mediated via PI3K-

    
     inhibition.
    
Mechanistic Pathway Visualization

The following diagram illustrates the convergence of these pathways on airway smooth muscle relaxation and anti-inflammatory gene regulation.

Theophylline_Mechanism cluster_Targets Primary Targets cluster_Downstream Downstream Effectors This compound This compound Adenosine_R Adenosine Receptors (A1, A2A, A2B) This compound->Adenosine_R Antagonism PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE Inhibition PI3K PI3K-delta This compound->PI3K Inhibition cAMP cAMP (Accumulation) Adenosine_R->cAMP Blocks Gi/Gs modulation PDE->cAMP Prevents degradation HDAC2 HDAC2 (Activation) PI3K->HDAC2 Prevents phosphorylation (Disinhibition) Outcome Bronchodilation & Steroid Sensitization cAMP->Outcome PKA pathway NFkB NF-kB (Pro-inflammatory) HDAC2->NFkB Deacetylation NFkB->Outcome Reduced Inflammation

Figure 1: this compound acts via three distinct pathways. Note that HDAC2 activation is distinct from PDE inhibition and is crucial for anti-inflammatory synergy with corticosteroids.

Pre-Clinical Considerations: The Pharmacokinetic Trap

The most common error in rodent studies is applying human dosing intervals to mice or rats. This compound metabolism is highly species-dependent, primarily driven by CYP1A2.

Expertise Note: In humans, this compound follows first-order kinetics with a half-life (


) of ~8 hours. In rats, this drops to ~3–4 hours. In mice, it can be even faster. Furthermore, at high doses, metabolic pathways become saturated (zero-order kinetics), causing plasma levels to spike unpredictably, leading to seizures and death.
Table 1: Interspecies Pharmacokinetic Comparison
ParameterHumanRat (Sprague-Dawley)Mouse (BALB/c)Implication for Design
Half-life (

)
6–9 hours3–4 hours1–2 hoursRodents require more frequent dosing or sustained-release formulations.
Therapeutic Range 10–20 mg/L10–20 mg/L10–20 mg/LTarget plasma concentration is conserved, but dose to achieve it differs.
Metabolism Hepatic (CYP1A2)Hepatic (CYP1A2)Hepatic (CYP1A2)Inducers (e.g., smoking/charcoal bedding) accelerate clearance.
Lethal Threshold > 40 mg/L> 80 mg/L> 100 mg/LRodents are slightly more resistant to cardiac toxicity but prone to CNS seizures.

Protocol A: The "Pilot PK" Validation (Mandatory)

Before initiating a costly efficacy study, you must establish a PK curve for your specific strain and vehicle.

Objective: Determine the dose required to maintain plasma levels between 10–15 mg/L for the duration of the challenge window.

Step-by-Step Methodology
  • Animals: n=12 Rats (cannulated jugular vein preferred for serial sampling) or n=30 Mice (terminal sampling).

  • Dosing: Administer this compound (dissolved in saline, pH adjusted to 7.4) at 10 mg/kg and 20 mg/kg via Oral Gavage (PO) or IP.

  • Sampling: Collect blood (50

    
    L) at: 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
    
  • Analysis: Plasma separation (EDTA tubes, 2000g x 10 min). Analyze via HPLC-UV (270 nm detection) or LC-MS/MS.

  • Decision Gate:

    • If

      
       > 30 mg/L 
      
      
      
      Reduce dose (Risk of seizure).
    • If

      
       < 2 hours 
      
      
      
      Switch to BID dosing or osmotic minipumps.

Protocol B: Respiratory Efficacy (Asthma/COPD Model)

This protocol uses the Ovalbumin (OVA) induced asthma model.[1] The endpoint is Airway Hyperresponsiveness (AHR) measured via invasive plethysmography (e.g., FlexiVent), which is superior to non-invasive "Penh" measurements.

Experimental Workflow Diagram

Workflow Acclimatization Day -7 to 0 Acclimatization Sensitization Day 0 & 14 Sensitization (IP) OVA + Alum Acclimatization->Sensitization Challenge_Phase Day 21, 22, 23 Challenge (Aerosol) 1% OVA Nebulization Sensitization->Challenge_Phase  Wait 1 week   Readout Day 24 FlexiVent (Methacholine) & BALF Collection Challenge_Phase->Readout  24h post-last challenge   Treatment Treatment Window Admin this compound 1 hr prior to Challenge Treatment->Challenge_Phase  Daily Dosing  

Figure 2: Timeline for OVA-induced asthma model. This compound is administered during the challenge phase to assess acute anti-inflammatory and bronchodilatory effects.

Detailed Methodology

1. Sensitization (Priming the Immune System):

  • Day 0 & 14: IP injection of 20

    
    g Ovalbumin (OVA) emulsified in 2 mg Aluminum Hydroxide (Alum) in 200 
    
    
    
    L PBS.
  • Control: PBS + Alum only.

2. Drug Administration (this compound):

  • Timing: Days 21, 22, and 23. Administer 1 hour prior to OVA aerosol challenge.

  • Dose: Based on Pilot PK (typically 10–20 mg/kg PO ).

  • Positive Control: Dexamethasone (1 mg/kg IP) to validate steroid sensitivity.

3. Challenge (Triggering the Phenotype):

  • Days 21–23: Place mice in a nebulization chamber. Expose to 1% OVA aerosol for 30 minutes.

4. The Readout (Day 24):

  • Anesthesia: Ketamine/Xylazine. Tracheostomy and cannulation.

  • FlexiVent Protocol:

    • Ventilate at 150 breaths/min.

    • Administer increasing concentrations of Methacholine (MCh) aerosol (0, 3, 10, 30 mg/mL).

    • Key Metric:

      
       (Total Respiratory System Resistance). This compound should shift the MCh dose-response curve to the right (reduced resistance).
      
  • Bronchoalveolar Lavage (BALF):

    • Lavate lungs with 3 x 0.5 mL cold PBS.

    • Count total cells and differential eosinophils (Wright-Giemsa stain). Eosinophilia is the hallmark of this model.[2]

Protocol C: Safety & CNS Assessment

Because seizures are the dose-limiting toxicity, you must validate that your effective dose does not alter neurological function.

Test: Open Field Locomotion

  • Timing: 1 hour post-dose (at

    
    ).
    
  • Procedure: Place animal in a 40x40cm arena.

  • Metric: Total distance moved (cm) over 10 minutes.

  • Interpretation: this compound is a CNS stimulant (adenosine antagonist). A significant increase in velocity or distance compared to vehicle indicates CNS penetration. Tremors or freezing behavior indicate imminent toxicity.

References

  • Barnes, P. J. (2013). This compound.[3][4][5][6][7][8][9][10][11][12][13] American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906.

    • Foundational text on the HDAC2 activ
  • Teunissen, M. W., et al. (1985). Dose-dependent elimination of this compound in rats.[9] Xenobiotica, 15(2), 165–171.

    • Establishes the non-linear PK profile in rodents.
  • Minton, N. A., & Henry, J. A. (1996). Acute and chronic human toxicity of this compound. Human & Experimental Toxicology, 15(6), 471-81.

    • Reference for therapeutic index and toxicity thresholds.
  • Karmouty-Quintana, H., et al. (2013). Adenosine signaling during acute and chronic disease states. Journal of Molecular Medicine, 91(2), 173–181.

    • Mechanistic detail on adenosine receptor subtypes in inflamm

Sources

Using theophylline as a tool compound in adenosine receptor studies

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating Adenosine Receptor Antagonism from Phosphodiesterase Inhibition

Abstract & Core Rationale

Theophylline (1,3-dimethylxanthine) is a foundational tool compound in purinergic signaling, yet its utility is frequently compromised by its "promiscuous" pharmacological profile. While widely recognized as a non-selective adenosine receptor (AR) antagonist, it acts simultaneously as a phosphodiesterase (PDE) inhibitor.[1]

The critical challenge for researchers is concentration dependence. At low concentrations (


), this compound acts primarily as a competitive antagonist at cell surface adenosine receptors. At higher concentrations (

), it penetrates the cell and inhibits PDE enzymes, leading to intracellular cAMP accumulation.

This guide provides the specific experimental windows, solubility protocols, and control measures required to use this compound effectively, ensuring that observed effects are attributed to the correct molecular target.

Pharmacological Profile: The "Tool Window"

To use this compound as a specific receptor antagonist, one must operate within a narrow concentration window. Exceeding this window shifts the compound's mechanism from receptor blockade (inhibiting signal) to PDE inhibition (amplifying signal).

Table 1: Comparative Potency Data (Human vs. Rat)
TargetMechanismPotency (

/

)
Tool Status
Adenosine A1 Antagonist

Primary Target
Adenosine A2A Antagonist

Primary Target
Adenosine A2B Antagonist

Secondary Target
Adenosine A3 Antagonist

(Human)*
Poor Tool (Human)
PDE (Non-selective) Inhibitor

Off-Target Effect

> Expert Insight (Species Difference): this compound is a weak antagonist at Human A3 receptors but is significantly more potent at Rat A3 receptors. For Human A3 studies, avoid this compound; use MRS-1191 or MRS-1523 instead.

Mechanism of Action Visualization

The following diagram illustrates the bifurcating effects of this compound based on cellular location and concentration.

Theophylline_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Adenosine / Agonist Receptor Adenosine Receptor (A1 / A2A) Agonist->Receptor Activates AC Adenylyl Cyclase Receptor->AC Modulates (Gi/Gs) Theo_Low This compound (Low Conc: 10-100 µM) Theo_Low->Receptor BLOCKS (Antagonism) cAMP cAMP AC->cAMP Synthesizes AMP 5'-AMP (Inactive) cAMP->AMP Degraded by PDE Phosphodiesterase (PDE) PDE->AMP Theo_High This compound (High Conc: >500 µM) Theo_High->PDE INHIBITS (Prevents Degradation)

Figure 1: Dual mechanism of this compound. At low concentrations (left), it blocks the receptor, preventing cAMP modulation. At high concentrations (right), it inhibits PDE, preventing cAMP breakdown, paradoxically mimicking an agonist effect.

Protocol A: Stock Solution Preparation

This compound has poor water solubility (~8 mg/mL at 25°C), which often leads to precipitation in cell culture media.

Reagents:

  • Anhydrous this compound (MW: 180.16 g/mol )

  • 1 M NaOH (Sodium Hydroxide)

  • Ultrapure Water

Step-by-Step Protocol:

  • Calculate: To prepare a 10 mM Stock Solution , weigh 18 mg of this compound.

  • Solubilize: Add 1.0 mL of 0.1 M NaOH (dilute 1 M NaOH 1:10 with water).

    • Why? this compound is an acid (pKa ~8.8).[2] It dissolves readily in basic pH.

    • Avoid DMSO: While soluble in DMSO, DMSO can affect membrane fluidity in GPCR assays. Aqueous basic stocks are preferred for receptor binding.

  • Dilute: Add 9.0 mL of ultrapure water or PBS.

    • Check pH: Ensure the final pH is near 7.4. If too basic, the buffer capacity of your assay medium may be overwhelmed.

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

  • Assay Use: Dilute 1:100 or greater into assay media to achieve the 10-100

    
     range. This ensures the final NaOH concentration is negligible (< 0.001 M).
    
Protocol B: Functional cAMP Assay (Differentiation Strategy)

This protocol is designed to determine if an observed effect is due to Receptor Antagonism or PDE Inhibition.

Objective: Verify A2A receptor blockade (Gs-coupled) without PDE interference.

Materials:

  • HEK293 cells expressing human A2A receptors.

  • Agonist: CGS-21680 (Specific A2A agonist).

  • Adenosine Deaminase (ADA) (Critical Reagent).

  • cAMP detection kit (e.g., HTRF or ELISA).

Workflow:

  • Endogenous Removal: Pre-incubate cells with ADA (1 U/mL) for 30 minutes at 37°C.

    • Reasoning: Cells constitutively release adenosine. Without ADA, basal adenosine will occupy receptors, masking the effect of your added antagonist.

  • Antagonist Pre-treatment (The Variable):

    • Well A: Vehicle Control.

    • Well B: this compound 10

      
        (Receptor Blockade Range).[1]
      
    • Well C: this compound 1 mM (PDE Inhibition Range).

    • Well D: Rolipram 10

      
        (Positive Control for PDE4 Inhibition).
      
  • Agonist Challenge: Add CGS-21680 (

    
     concentration) to all wells. Incubate 30 mins.
    
  • Lysis & Detection: Measure cAMP.

Data Interpretation:

  • Scenario 1 (Desired): Well B shows lower cAMP than Well A.

  • Scenario 2 (PDE Interference): Well C shows higher cAMP than Well A (and potentially higher than Agonist alone).

  • Scenario 3 (Validation): Well D shows massively elevated cAMP.

Protocol C: Radioligand Binding (Competition Assay)

This is the "Gold Standard" for validating affinity without the noise of PDE effects, as membranes lack functional cyclase/PDE machinery.

Reagents:

  • Membranes: Rat Cortex (rich in A1) or Striatum (rich in A2A).

  • Radioligand:

    
    -DPCPX (for A1) or 
    
    
    
    -CGS21680 (for A2A).
  • Non-specific control: 10

    
     NECA (blocks all subtypes).
    

Step-by-Step:

  • Buffer: 50 mM Tris-HCl, pH 7.4. (No Mg2+ needed for antagonist binding; Mg2+ promotes agonist high-affinity state).

  • Incubation:

    • Tube 1: Total Binding (Membrane + Radioligand).

    • Tube 2: Non-Specific Binding (Membrane + Radioligand + 10

      
       NECA).
      
    • Tube 3-8: Displacement Curve (Membrane + Radioligand + this compound

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate 90 mins at 25°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Plot % Displacement vs. Log[this compound].

    • Success Criteria: The Hill Slope should be near -1.0. A shallow slope (< -0.8) suggests negative cooperativity or multiple binding sites.

References
  • IUPHAR/BPS Guide to Pharmacology. (2023).[3] this compound Ligand Page. [Link]

  • Fredholm, B. B., et al. (2001).[4] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552. [Link]

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists."[5][6] Handbook of Experimental Pharmacology, (200), 151–199. [Link]

Sources

Application Notes & Protocols: Theophylline Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Theophylline in Preclinical Research

This compound, a methylxanthine compound, has been a subject of pharmacological study for decades, primarily for its role as a bronchodilator in respiratory diseases like asthma and COPD.[1][2] Its utility in the laboratory, however, extends beyond simple bronchodilation. This compound exhibits a complex mechanism of action, including non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] This dual action leads to increased intracellular cyclic AMP, smooth muscle relaxation, and a reduction in inflammatory responses.[3][4] More recent evidence suggests that at lower, sub-bronchodilator concentrations, this compound can modulate the activity of histone deacetylase-2 (HDAC2), a key enzyme in suppressing inflammatory gene expression, which may explain its anti-inflammatory and immunomodulatory effects.[2][5][6]

This multifaceted activity makes this compound a valuable tool in various animal models, including those for:

  • Asthma and airway hyperresponsiveness[5][7]

  • Chronic Obstructive Pulmonary Disease (COPD)

  • Cardiovascular conditions[8]

  • Neurological studies, due to its effects on CNS stimulation[1]

The selection of an appropriate administration route is a critical determinant of experimental success. It directly influences the drug's pharmacokinetic profile—including its bioavailability, time to maximum concentration (Tmax), and elimination half-life (t½)—and, consequently, the pharmacodynamic outcomes. This guide provides a detailed overview of the primary administration routes for this compound in common laboratory animal models, offering field-proven protocols and the scientific causality behind procedural choices.

This compound vs. Aminophylline: A Critical Distinction

This compound itself has poor water solubility. For parenteral (injectable) and some oral liquid formulations, its salt form, aminophylline , is often used. Aminophylline is a complex of this compound and ethylenediamine, which significantly increases aqueous solubility.[9]

Crucially, aminophylline is approximately 80% this compound by weight. [9] This conversion factor must be applied when calculating dosages to ensure accurate delivery of the active this compound moiety. Failure to account for this difference is a common source of dosing error.

Core Principles: Selecting the Optimal Administration Route

The choice of administration route is not arbitrary; it is a strategic decision dictated by the experimental hypothesis. Key factors include the desired onset and duration of action, the necessity for systemic versus localized delivery, and the experimental timeline (acute vs. chronic dosing). The following diagram outlines a decision-making workflow for route selection.

RouteSelection start Experimental Goal q1 Rapid Onset (e.g., acute bronchospasm)? start->q1 q2 Systemic Exposure Required? q1->q2 No iv Intravenous (IV) q1->iv Yes q3 Chronic Dosing (days/weeks)? q2->q3 No (Local Effect) q4 Bypass First-Pass Metabolism? q2->q4 Yes inhal Inhalation (IH) q2->inhal No (Local Effect) ip Intraperitoneal (IP) q3->ip No (Acute/Sub-chronic) oral Oral (PO) Gavage q3->oral Yes q4->ip Yes q4->oral No

Caption: Workflow for selecting an appropriate this compound administration route.

Comparative Pharmacokinetics

The route of administration profoundly impacts the pharmacokinetic parameters of this compound. The following table summarizes typical values across different species and routes. Note that these values can vary significantly based on the specific strain, age, health status of the animal, and drug formulation.

SpeciesRouteBioavailability (F)Tmax (Time to Peak)t½ (Elimination Half-Life)Reference
Rat IV100%Immediate~70 min (low dose)[10]
OralHigh (Dose-dependent)Variable~4 hours (high dose)[10]
Dog IV100%Immediate~8.4 hours[11]
Oral>80% - 97%~10.5 hours (ER)~9.2 hours[11][12]
Cat IV100%Immediate~7.8 hours[13]
Oral~96%~0.5 hours~7.8 hours[13]
Horse IV100%Immediate~15-17 hours[14]
Oral~100%Rapid~15-17 hours[14]

ER: Extended-Release formulation. Note: this compound pharmacokinetics in rats can be non-linear, with capacity-limited elimination at doses above 10 mg/kg.[10]

Parenteral Administration Routes

Parenteral routes deliver this compound directly into systemic circulation or body cavities, bypassing the gastrointestinal tract and first-pass metabolism.

Intravenous (IV) Injection

The IV route provides 100% bioavailability and the most rapid onset of action, making it the gold standard for pharmacokinetic studies and for mimicking acute clinical interventions.[11][15]

  • Rationale & Causality: By delivering the drug directly into the bloodstream, IV administration achieves immediate and predictable plasma concentrations.[16] This is essential for establishing baseline pharmacokinetic parameters (like clearance and volume of distribution) against which other routes are compared.[12] It is the preferred method for acute studies requiring a rapid, high concentration of the drug.

  • Advantages: Instantaneous effect, precise dose control, 100% bioavailability.

  • Disadvantages: Requires significant technical skill (especially in mice), potential for fluid overload, risk of embolism if the solution is not properly prepared, and requires appropriate animal restraint.

Protocol: IV this compound (as Aminophylline) in Rats

  • Preparation:

    • Vehicle: Use sterile Saline (0.9% NaCl) or Dextrose 5% in Water (D5W).[16]

    • Drug Formulation: Use a commercial, sterile aminophylline injection solution (e.g., 25 mg/mL).[4] Dilute with the vehicle to the desired final concentration. Ensure the solution is clear and free of particulates.[16] Warm the solution to room temperature to prevent hypothermia.[17]

    • Dose Calculation: A typical IV dose in rats is 10-12 mg/kg of this compound.[10][18] Remember to account for the aminophylline conversion (e.g., for a 10 mg/kg this compound dose, administer 12.5 mg/kg aminophylline).

  • Procedure:

    • Properly restrain the rat. The lateral tail vein is the most common and accessible site. Warming the tail with a heat lamp or warm water can aid vasodilation.

    • Use a 25-27G needle attached to a tuberculin or insulin syringe.[17]

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into the vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily over 30-60 seconds. Rapid injection can cause cardiac adverse effects.[8]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation.

  • Self-Validation & Monitoring:

    • Observe the animal for any signs of distress during and after injection (e.g., gasping, seizures).

    • Monitor the injection site for swelling or signs of extravasation (leakage outside the vein).

    • Successful administration will be validated by subsequent plasma concentration analysis showing an immediate peak.

Intraperitoneal (IP) Injection

IP injection is a common and technically simpler alternative to IV administration for achieving systemic exposure. The drug is injected into the peritoneal cavity and absorbed into circulation via the mesenteric vessels.

  • Rationale & Causality: The large, highly vascularized surface area of the peritoneum allows for rapid absorption of water-soluble compounds like aminophylline, often approaching the speed and bioavailability of IV administration but with less technical difficulty. It bypasses the gastrointestinal tract, avoiding enzymatic degradation and the effects of food on absorption.

  • Advantages: Technically easier and faster than IV, rapid systemic absorption, allows for larger injection volumes compared to other parenteral routes.[19]

  • Disadvantages: Risk of injecting into abdominal organs (intestine, bladder, cecum), potential for local irritation or peritonitis, and absorption can be more variable than IV.[20]

Protocol: IP this compound (as Aminophylline) in Mice

  • Preparation:

    • Vehicle & Formulation: Prepare as described for IV injection.

    • Dose Calculation: Doses in mice can range widely depending on the study. Toxicity studies have used doses from 75 to 300 mg/kg.[21][22] For teratogenicity studies, doses around 100 mg/kg have been used.[16] It is crucial to perform a dose-finding study for your specific model. The maximum recommended injection volume is typically 10 ml/kg.[23]

  • Procedure:

    • Properly restrain the mouse to expose the abdomen.

    • The injection site is typically the lower right or left abdominal quadrant to avoid the cecum and bladder.[23] Alternate sides if repeated dosing is required.[20]

    • Use a 25-27G needle.[23]

    • Insert the needle at a 30-40° angle with the bevel up.[23]

    • Crucial Step (Self-Validation): Gently aspirate by pulling back on the plunger before injecting.[23] If you draw back any fluid (yellow for urine, brown/green for intestinal contents) or blood, withdraw the needle and re-insert at a new site. This step is critical to prevent organ damage.

    • If aspiration is clear, inject the solution smoothly.

  • Monitoring:

    • Observe the animal for signs of pain (e.g., writhing, stretching) or distress post-injection.

    • Monitor for signs of peritonitis in chronic studies (e.g., abdominal swelling, lethargy).

Enteral Administration Route

Enteral administration involves delivering the drug to the gastrointestinal (GI) tract.

Oral Gavage (PO)

Oral gavage is the most common method for precise oral dosing in laboratory animals, ensuring the entire dose is delivered.[24]

  • Rationale & Causality: This route is essential for studying the oral bioavailability of a drug and is often more clinically relevant for compounds intended for oral use in humans.[25] It subjects the drug to the GI environment and first-pass metabolism in the liver, providing a more complete picture of a drug's fate after oral ingestion.

  • Advantages: Precise dose administration, clinically relevant for oral drugs, can be used for chronic studies.

  • Disadvantages: Requires significant training to perform correctly, risk of esophageal or stomach perforation, potential for accidental administration into the trachea, and can be stressful for the animal.[26]

Protocol: Oral Gavage this compound in Mice/Rats

  • Preparation:

    • Vehicle: An aqueous vehicle like water or 0.5% methylcellulose is common. This compound can be administered directly or as aminophylline.

    • Dose Calculation: A common oral dose for rats is 10 mg/kg.[27] Toxicity studies have employed doses from 37.5 to 150 mg/kg in rats and 75 to 300 mg/kg in mice.[22] The maximum recommended gavage volume is 10 ml/kg for mice and rats.[26][28]

    • Equipment: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20G for mice, 16-18G for rats).[26][29] A flexible tube may be preferred for beginners.

  • Procedure (Self-Validating Steps):

    • Measure the Tube: Before insertion, measure the gavage needle from the animal's mouth to the last rib (xiphoid process) and mark the tube.[26][28] This prevents insertion too deep, which can perforate the stomach.

    • Restraint: Restrain the animal firmly with the head and body in a straight line to facilitate passage down the esophagus.

    • Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[26] The animal should swallow the tube as it enters the esophagus.[26]

    • Validation: If you feel any resistance or the animal exhibits respiratory distress (gurgling sounds), you may be in the trachea. Do not force the tube. [26] Withdraw immediately and try again.

    • Once the tube is in place, administer the substance smoothly.

    • Remove the tube gently along the same path of insertion.

  • Monitoring:

    • Monitor the animal for 5-10 minutes post-gavage for any signs of respiratory distress, which could indicate accidental lung delivery.[26]

Inhalation Administration

This route delivers the drug directly to the lungs, which is highly relevant for respiratory disease models.

  • Rationale & Causality: For diseases like asthma, direct delivery to the airways can maximize local therapeutic effects while minimizing systemic side effects.[5] This route is crucial for testing aerosolized formulations and understanding drug deposition and action within the respiratory tract.

  • Advantages: Targeted delivery to the lungs, rapid onset of local action, reduced systemic exposure and side effects.

  • Disadvantages: Requires specialized equipment (nebulizers, exposure chambers), dosing can be less precise and difficult to quantify, potential for animal stress depending on the method.

Protocol: Inhalation this compound (General Principles)

Detailed protocols are highly dependent on the specific equipment used (e.g., nose-only exposure towers, whole-body chambers, or intratracheal instillation).

  • Preparation:

    • Formulation: this compound can be formulated as a solution for nebulization or as a dry powder for inhalation (DPI).[30][31] The particle size of the aerosol is critical for deep lung deposition.

    • Dose Calculation: Quantifying the delivered dose is complex. It is often estimated based on the aerosol concentration, exposure time, and the animal's minute ventilation volume.

  • Procedure:

    • Animals are placed in the exposure system. Nose-only systems provide more accurate exposure but can be more stressful.

    • The this compound aerosol is generated and delivered into the system for a predetermined time.

    • Animals are monitored throughout the exposure period.

  • Validation:

    • Successful delivery is validated by measuring drug concentration in lung tissue or bronchoalveolar lavage (BAL) fluid post-exposure.

    • Pharmacodynamic endpoints, such as a reduction in airway hyperresponsiveness, also serve as validation of effective delivery.

This compound's Molecular Mechanism of Action

Understanding this compound's mechanism is key to interpreting experimental results. It has two primary modes of action that are concentration-dependent.

Theophylline_MOA cluster_high_dose High Concentration Effects (Bronchodilation) cluster_low_dose Low Concentration Effects (Anti-inflammatory) Theophylline_High This compound (High Dose) PDE Phosphodiesterase (PDE) Inhibition Theophylline_High->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Prevents breakdown of Relaxation Smooth Muscle Relaxation (Bronchodilation) cAMP->Relaxation Theophylline_Low This compound (Low Dose) HDAC2 ↑ Histone Deacetylase 2 (HDAC2) Activity Theophylline_Low->HDAC2 Inflam_Genes Inflammatory Genes HDAC2->Inflam_Genes Deacetylates Histones at Suppression Suppression of Inflammation Inflam_Genes->Suppression Leads to

Sources

Application Note & Protocol: Preparation of Theophylline Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of theophylline solutions intended for in vitro research applications. This compound, a methylxanthine compound, is widely used in biomedical research for its role as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. Accurate and consistent solution preparation is paramount for obtaining reproducible and reliable experimental results. This guide outlines the critical physicochemical properties of this compound, details validated protocols for its dissolution and storage, and provides best practices to ensure solution stability and integrity.

Introduction: The Significance of this compound in In Vitro Research

This compound (1,3-dimethylxanthine) is a cornerstone tool in pharmacology and cell biology research. Its primary mechanisms of action include the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and the blockade of adenosine receptors. These actions modulate a wide array of cellular processes, including smooth muscle relaxation, inflammation, and apoptosis. Consequently, this compound is extensively studied in models of respiratory diseases, cardiovascular conditions, and inflammatory disorders.

Given its pivotal role, the precise preparation of this compound solutions is a critical, yet often overlooked, aspect of experimental design. Factors such as solvent choice, pH, temperature, and storage conditions can significantly impact the concentration, stability, and bioavailability of this compound in in vitro systems, directly influencing experimental outcomes. This application note serves as an authoritative guide to navigate these challenges.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective use. These characteristics dictate the optimal methods for its dissolution and handling.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solution Preparation
Molecular Formula C₇H₈N₄O₂---
Molecular Weight 180.16 g/mol Essential for calculating molar concentrations.
Appearance White, crystalline powderVisual confirmation of purity.
pKa 8.6This compound is a weak base. Its solubility is pH-dependent, increasing in acidic or alkaline solutions.
Melting Point 270-274 °CIndicates thermal stability for short-term heating if required for dissolution.
Aqueous Solubility ~8.3 mg/mL at 25 °CModerately soluble in water. Solubility can be a limiting factor for high-concentration stock solutions.
Solubility in other solvents Sparingly soluble in ethanol, ether; freely soluble in dilute acids and bases.Provides alternative solvent options for specific experimental needs.

Core Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a versatile 100 mM aqueous stock solution, suitable for dilution into most cell culture media or buffer systems.

Materials and Equipment
  • This compound powder (anhydrous, ≥99% purity)

  • Deionized (DI) or Milli-Q® water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated analytical balance

  • pH meter

  • Stir plate and magnetic stir bar

  • Sterile volumetric flasks

  • Sterile 0.22 µm syringe filters and syringes

  • Sterile storage tubes (e.g., polypropylene conical tubes)

Step-by-Step Dissolution Workflow
  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 180.16 g/mol = 0.1802 g

  • Weighing: Accurately weigh 180.2 mg of this compound powder using an analytical balance and transfer it to a sterile volumetric flask.

  • Initial Solubilization: Add approximately 7-8 mL of DI water to the flask. This compound will not fully dissolve at this stage, resulting in a cloudy suspension.

  • pH Adjustment for Solubilization: The limited aqueous solubility of this compound is the primary challenge. As a weak base, its solubility can be significantly increased by raising the pH.

    • Place the flask on a stir plate with a magnetic stir bar.

    • While stirring, add 1 M NaOH dropwise. Monitor the solution's clarity.

    • Continue adding NaOH until the this compound powder is completely dissolved and the solution is clear. This typically occurs at a pH above 9.0. Causality: At a pH above its pKa of 8.6, this compound is deprotonated, increasing its polarity and enhancing its interaction with water molecules, thus improving solubility.

  • Final Volume Adjustment: Once the solution is clear, carefully add DI water to reach the final volume of 10 mL.

  • Sterilization: To prevent microbial contamination in cell-based assays, sterile filter the solution using a 0.22 µm syringe filter into a sterile container. This is a critical self-validating step to ensure the integrity of downstream experiments.

  • Verification (Optional but Recommended): The concentration can be verified using UV-Vis spectrophotometry. This compound exhibits a characteristic absorbance peak at approximately 272 nm.

Workflow Diagram

Theophylline_Stock_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization calc 1. Calculate Mass (180.2 mg for 10mL of 100mM) weigh 2. Weigh this compound calc->weigh add_water 3. Add DI Water (7-8 mL) weigh->add_water add_naoh 4. Add 1M NaOH dropwise while stirring add_water->add_naoh check_clarity 5. Observe for complete dissolution add_naoh->check_clarity Is solution clear? check_clarity->add_naoh No adjust_vol 6. Adjust to final volume (10 mL) check_clarity->adjust_vol Yes sterilize 7. Sterile Filter (0.22 µm) adjust_vol->sterilize store 8. Aliquot and Store sterilize->store

Caption: Workflow for preparing a 100 mM this compound stock solution.

Alternative Solvents and Considerations

While aqueous solutions are common, certain experimental designs may require alternative solvents.

  • Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO. DMSO is a common vehicle for water-insoluble compounds in in vitro assays.

    • Trustworthiness: It is critical to prepare a high-concentration stock in DMSO (e.g., 1 M) and dilute it significantly in the final assay medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or artifacts.

  • Ethanol: this compound is sparingly soluble in ethanol. While it can be used, it is generally less effective than DMSO or pH-adjusted aqueous solutions for achieving high concentrations.

  • Acidic Solutions: Dissolving this compound in dilute acids (e.g., 0.1 M HCl) is also effective, as it protonates the molecule, increasing solubility. However, this is less common for cell-based assays where maintaining physiological pH is crucial.

Stability and Storage

Proper storage is essential to maintain the potency and integrity of this compound solutions.

Table 2: Recommended Storage Conditions

Solution TypeTemperatureDurationRationale
Aqueous Stock (pH adjusted) 2-8°CUp to 1 monthRefrigeration slows potential microbial growth and chemical degradation.
Aqueous Stock (pH adjusted) -20°CUp to 6 monthsFreezing prevents degradation over longer periods. Avoid repeated freeze-thaw cycles.
DMSO Stock -20°CUp to 1 yearDMSO stocks are generally very stable when frozen.

Expert Insight: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes. This practice is a self-validating system that prevents contamination from repeated handling and avoids the detrimental effects of multiple freeze-thaw cycles on compound stability.

Application in Cell Culture

When introducing this compound into cell culture, the vehicle and final concentration must be carefully considered.

  • Vehicle Control: Always include a "vehicle control" group in your experimental design. This group should be treated with the same volume of the solvent (e.g., pH-adjusted water, DMSO) used to dissolve the this compound, but without the compound itself. This crucial step ensures that any observed effects are due to this compound and not the solvent.

  • pH Neutralization: If using a pH-adjusted stock, ensure that the final concentration in the cell culture medium does not significantly alter the medium's pH. The buffering capacity of most culture media (e.g., those containing bicarbonate and HEPES) is typically sufficient to handle small volumes of the stock solution. However, for high concentrations, it may be necessary to check and readjust the final medium pH.

This compound Signaling Pathway

Theophylline_Pathway cluster_cAMP cAMP Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineR Adenosine Receptors This compound->AdenosineR Antagonizes AMP AMP PDE->AMP ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP cAMP->PDE degradation PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse1 Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse1

Caption: this compound's primary mechanisms of action.

Conclusion

The reliability of in vitro data derived from experiments using this compound is directly dependent on the quality and consistency of the prepared solutions. By understanding the physicochemical properties of this compound and adhering to the detailed protocols for dissolution, sterilization, and storage outlined in this guide, researchers can establish a robust and reproducible experimental foundation. The principles of pH-dependent solubility, appropriate vehicle selection, and diligent aseptic technique are the cornerstones of success in harnessing the full potential of this important pharmacological tool.

References

  • Title: this compound and aminophylline Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury URL: [Link]

  • Title: The mechanism of action of this compound Source: European Journal of Respiratory Diseases. Supplement URL: [Link]

  • Title: Guidelines for the concentration of dimethyl sulfoxide in cell culture media Source: Journal of Immunological Methods URL: [Link]

Precision Isolation of Theophylline from Biological Matrices: Comparative Liquid-Liquid Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for asthma and COPD, yet its narrow therapeutic index (10–20 µg/mL) demands rigorous bioanalytical precision.[1] This guide details three distinct Liquid-Liquid Extraction (LLE) protocols for the isolation of this compound from plasma and serum. Unlike generic templates, this document analyzes the physicochemical causality behind solvent selection, offering a "Gold Standard" organic method, a modern "Green" Salting-Out (SALLE) approach, and a micro-extraction (DLLME) technique for pediatric/limited-volume samples.

Physicochemical Basis of Extraction

To design a robust extraction, one must exploit the specific molecular behaviors of the analyte.

  • Amphoteric Nature: this compound acts primarily as a weak acid (pKa ~8.[1]6) due to the proton on N-7. It also has a very weak basic nitrogen at N-9.[1]

  • Hydrophilicity (LogP ~ -0.02): Unlike many lipophilic drugs, this compound is relatively water-soluble.[1] This makes extraction into non-polar solvents (like hexane) inefficient.[1]

  • The "Solvent Paradox": To extract it, we need a polar organic solvent (like chloroform or ethyl acetate).[1] However, pure chloroform often forms emulsions with plasma proteins.[1]

    • Solution: The addition of Isopropanol (IPA) . IPA acts as a demulsifier and increases the polarity of the organic phase, enhancing the recovery of the slightly polar this compound molecule.

Data Summary: Analyte Properties
PropertyValueImplication for LLE
Chemical Structure 1,3-DimethylxanthineStructurally similar to Caffeine (1,3,7-trimethylxanthine); selectivity is key.[1]
pKa 8.6 (Acidic)Extraction efficiency is pH-dependent.[1] Acidifying slightly (pH 4-6) ensures the molecule is neutral and extractable.
LogP -0.02Requires polar organic solvents (Chloroform/IPA or Ethyl Acetate).[1] Hexane is ineffective.[1]
Therapeutic Range 10–20 µg/mLHigh recovery (>85%) is required to ensure accuracy at the lower limit (trough levels).

Experimental Protocols

Protocol A: The "Gold Standard" Traditional LLE

Best For: Reference laboratories requiring maximum recovery and historical data comparability. Mechanism: Partitioning into a chlorinated solvent mixture.[1]

Reagents:

  • Extraction Solvent: Chloroform:Isopropanol (80:20 v/v).[1] Note: 95:5 is also used, but 80:20 minimizes adsorption to glass.[1]

  • Internal Standard (IS):

    
    -Hydroxyethylthis compound (20 µg/mL in methanol).
    
  • Acidification Buffer: 0.1 M Acetate Buffer (pH 5.0).[1]

Workflow:

  • Sample Prep: Aliquot 200 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Conditioning: Add 100 µL of Acetate Buffer (pH 5.0). Rationale: This buffers the plasma to ensure this compound is in its neutral, non-ionized state.[1]

  • Extraction: Add 1.0 mL of Chloroform:Isopropanol (80:20).

  • Agitation: Vortex vigorously for 2 minutes . Critical: Ensure a "milky" emulsion forms temporarily to maximize surface area contact.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Observation: Three layers will form: Aqueous (top), Protein "puck" (interface), Organic (bottom).[1]

  • Collection: Carefully aspirate and discard the top aqueous layer and protein puck.[1] Transfer the bottom organic layer to a clean glass tube.[2]

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., Methanol:Water 30:70) for HPLC injection.[1]

Protocol B: Salting-Out Assisted LLE (SALLE)

Best For: High-throughput LC-MS/MS workflows; eliminates toxic chlorinated solvents.[1] Mechanism: "Salting out" effect reduces the solubility of acetonitrile in water, forcing phase separation.[1]

Reagents:

  • Solvent: LC-MS grade Acetonitrile (ACN).[1]

  • Salting Agent: Saturated Ammonium Sulfate or 4M NaCl.[1]

  • Internal Standard: 8-Chlorothis compound or

    
    -Hydroxyethylthis compound.[1]
    

Workflow:

  • Sample Prep: Aliquot 100 µL of plasma into a tube.

  • Protein Precipitation/Extraction: Add 200 µL of Acetonitrile containing the Internal Standard.

    • Note: At this stage, ACN and water are miscible.[1][3] Proteins precipitate.[1]

  • Salting Out: Add 50 µL of Saturated Ammonium Sulfate (or 100 mg solid NaCl).

  • Agitation: Vortex vigorously for 1 minute .

  • Separation: Centrifuge at 5,000 x g for 5 minutes.

    • Result: The salt forces the water and ACN to separate.[4] The ACN (top layer) now contains the extracted this compound.

  • Direct Injection: Transfer the top organic layer to an autosampler vial.[1]

    • Advantage:[5][6] Often requires no evaporation step if the sensitivity of the detector is sufficient.

Protocol C: Dispersive Liquid-Liquid Micro-Extraction (DLLME)

Best For: Pediatric samples (low volume <50 µL) or trace analysis. Mechanism: Rapid equilibrium via ternary solvent system (Sample + Disperser + Extractant).[1]

Reagents:

  • Disperser Solvent: Ethanol or Acetone.[1]

  • Extraction Solvent: Chloroform.[1][5][7]

  • Mixture: Ethanol:Chloroform (3:1 ratio).[1]

Workflow:

  • Sample Prep: Place 100 µL of plasma in a conical bottom glass tube. Dilute with 400 µL water.

  • Injection: Rapidly inject 500 µL of the Ethanol:Chloroform mixture into the sample using a syringe.

    • Critical: Do not inject slowly.[1] The force creates a cloudy solution (micro-droplets), providing massive surface area for extraction instantly.[1]

  • Separation: Centrifuge at 5,000 x g for 3 minutes.

  • Collection: The high-density chloroform sediment settles at the very bottom (approx 20-30 µL volume).

  • Analysis: Withdraw the sedimented droplet with a microsyringe for analysis.

Visualization of Workflows

Diagram 1: Decision Matrix & Process Flow

This diagram illustrates the logical selection of a protocol and the critical phase separation steps.

G Start Start: Biological Sample (Plasma/Serum) Decision Decision: Sample Volume & Throughput Needs? Start->Decision ProtA Protocol A: Traditional LLE (High Recovery, Robust) Decision->ProtA Standard Vol (>200µL) ProtB Protocol B: SALLE (Green, High Throughput) Decision->ProtB High Throughput / LC-MS StepA1 Add Buffer (pH 5) + IS ProtA->StepA1 StepA2 Add Chloroform:IPA (80:20) StepA1->StepA2 StepA3 Phase Separation: Analyte in BOTTOM Layer StepA2->StepA3 Analyze Evaporation & Reconstitution or Direct Injection StepA3->Analyze StepB1 Add Acetonitrile (Miscible initially) ProtB->StepB1 StepB2 Add Sat. Ammonium Sulfate (Induces Separation) StepB1->StepB2 StepB3 Phase Separation: Analyte in TOP Layer StepB2->StepB3 StepB3->Analyze

Caption: Logical flow for selecting between Traditional LLE and Salting-Out (SALLE) based on laboratory needs.

Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checks:

  • The "Interface" Check: After centrifugation in Protocol A, check the protein interface.[1] If it is diffuse or spans the whole tube, the extraction failed (emulsion).

    • Fix: Add 50 µL more Isopropanol and re-centrifuge.

  • Internal Standard Ratio: Plot the Area Ratio (this compound / IS).

    • Acceptance Criteria: The IS recovery must be within ±15% of the mean. If IS recovery drops below 50%, matrix effects are suppressing extraction.[1]

  • Metabolite Interference: this compound has two major metabolites: Caffeine and Theobromine.[1]

    • Validation: Ensure your chromatographic method separates this compound (RT ~4 min) from Caffeine (RT ~6 min). LLE is not 100% selective for this compound alone; chromatography is the final gatekeeper.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) pH incorrect (Analyte ionized)Check Acetate Buffer pH. It must be < 8.6 (ideally 5.0).[1]
Emulsions High lipid content in plasmaIncrease centrifugation speed (12,000 x g) or freeze-thaw the sample once.
Ghost Peaks Contaminated glasswareRinse all glassware with Methanol before use.[1]

References

  • Bailey, D. N., et al. (1976).[1] "High-pressure liquid chromatography of this compound in serum." Clinical Chemistry. Link (Classic reference for Chloroform/Isopropanol extraction).

  • Jonkman, J. H., et al. (1982).[1] "Rapid and selective this compound determination in serum." Clinical Chemistry. Link (Foundational work on salting-out techniques).

  • Ma, Y., et al. (2025).[1] "Determination of this compound Across Biological Matrices Using Liquid-Phase Microextraction." Molecules. Link (Modern application of micro-extraction techniques).

  • National Institute of Standards and Technology (NIST). "Determination of caffeine, theobromine, and this compound in standard reference material."[1][8] Journal of Agricultural and Food Chemistry. Link (Use of beta-hydroxyethylthis compound as Internal Standard).

  • PubChem. "this compound Compound Summary."[1] Link (Source for pKa and LogP data).

Sources

Application Note: Precision Monitoring of Theophylline via Salivary Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Rationale

Theophylline, a methylxanthine derivative used in the management of asthma and COPD, presents a classic pharmacological challenge: a narrow therapeutic index (10–20 µg/mL in serum) combined with non-linear pharmacokinetics. Toxicity, manifesting as arrhythmias or seizures, can occur at levels only marginally above the therapeutic range.

Traditional monitoring relies on total serum concentration. However, this compound is approximately 40–60% protein-bound (primarily to albumin). Efficacy and toxicity are driven by the free (unbound) fraction , not the total concentration. Saliva, an ultrafiltrate of blood, contains drug concentrations that equilibrate with the free fraction in plasma, making it a theoretically superior matrix for monitoring the pharmacologically active drug load.[1]

This application note details a validated protocol for the non-invasive monitoring of this compound in saliva, utilizing High-Performance Liquid Chromatography (HPLC).

Physiological Basis of Salivary Partitioning

The transfer of this compound from serum to saliva occurs primarily via passive diffusion across the acinar cells. Because this compound is a weak acid (pKa ≈ 8.6) and relatively lipophilic, it readily traverses lipid membranes.

The concentration in saliva (


) correlates with the free concentration in plasma (

), governed by the Henderson-Hasselbalch equation and the pH gradient between blood (pH 7.4) and saliva (pH 6.5–7.0).
Mechanism of Action Diagram

The following diagram illustrates the partitioning mechanism and the advantage of measuring saliva (free drug) over serum (total drug).[1]

TheophyllineTransport cluster_blood Systemic Circulation (pH 7.4) cluster_membrane Acinar Basement Membrane cluster_saliva Salivary Fluid (pH 6.5 - 7.0) TotalDrug Total this compound BoundDrug Protein-Bound (Albumin Complex) TotalDrug->BoundDrug ~40-60% FreeDrug Free this compound (Active Fraction) TotalDrug->FreeDrug ~40-60% Diffusion Passive Diffusion (Lipid Solubility) BoundDrug->Diffusion Blocked (Too Large) FreeDrug->Diffusion SalivaDrug Salivary this compound (Correlates to Free Drug) Diffusion->SalivaDrug

Figure 1: Passive diffusion pathway of this compound. Note that protein-bound drug cannot cross the membrane, rendering saliva a direct measure of the active free fraction.

Experimental Protocol: Sample Collection

Critical Causality: Salivary flow rate can influence the pH of saliva. While this compound diffusion is generally flow-independent, rapid changes in pH can alter ionization. Therefore, a standardized mechanical stimulation method is preferred over chemical stimulation (e.g., citric acid), which can artificially lower pH and interfere with chromatographic baselines.

Materials
  • Inert chewing material (Parafilm™ or neutral gum base).

  • Polypropylene collection tubes (5 mL).

  • Ice bath.

Step-by-Step Procedure
  • Patient Prep: Subject must rinse mouth with water 10 minutes prior to collection to remove food debris. Avoid caffeine intake (coffee, tea, chocolate) for 4 hours prior, as methylxanthines can interfere with HPLC analysis.

  • Stimulation: Subject chews a 5x5 cm square of Parafilm to stimulate salivary flow mechanically.

  • Collection: Discard the first 30 seconds of saliva (to clear dead space). Collect 2–3 mL of saliva into the polypropylene tube.

  • Stabilization: Immediately place the sample on ice.

  • Clarification: Centrifuge at 3,000 x g for 10 minutes to pellet mucins and cellular debris. Transfer the clear supernatant to a clean cryovial.

  • Storage: Store at -20°C if analysis is not performed within 4 hours.

Analytical Protocol: HPLC-UV Quantification

This protocol utilizes liquid-liquid extraction (LLE) to isolate this compound and remove salivary proteins that could foul the HPLC column.

Reagents
  • Extraction Solvent: Chloroform:Isopropanol (85:15 v/v).[2][3]

  • Internal Standard (IS): β-hydroxyethylthis compound (2 µg/mL).

  • Mobile Phase: 10 mM Sodium Acetate buffer (pH 4.0) : Acetonitrile (93:7 v/v).

Workflow Diagram

HPLCWorkflow Sample Saliva Supernatant (500 µL) IS_Add Add Internal Standard (β-hydroxyethylthis compound) Sample->IS_Add Extract LLE: Add 5 mL Chloroform:Isopropanol (85:15) IS_Add->Extract Vortex Vortex (1 min) & Centrifuge Extract->Vortex Evap Evaporate Organic Layer (Nitrogen Stream @ 40°C) Vortex->Evap Recon Reconstitute in 200 µL Mobile Phase Evap->Recon Inject Inject 20 µL into HPLC Recon->Inject

Figure 2: Sample preparation workflow ensuring removal of salivary mucins and concentration of the analyte.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)
Flow Rate 1.5 mL/min
Detection UV Absorbance @ 280 nm
Retention Time This compound: ~4.5 min; Internal Standard: ~6.0 min
Run Time 10 minutes

Data Analysis & Interpretation

Calculation

Calculate the concentration using the peak area ratio of this compound to the Internal Standard.



Derive concentration from a linear calibration curve (Range: 0.5 – 20 µg/mL).
Therapeutic Correlations

To translate salivary levels to clinical decisions, use the Saliva/Plasma (S/P) ratio. While individual variation exists, the mean S/P ratio is approximately 0.60 .

Table 1: Therapeutic Range Correlation

Clinical StatusTotal Serum Conc.[4][5][6] (µg/mL)Estimated Saliva Conc. (µg/mL)*
Sub-therapeutic < 10< 6.0
Therapeutic 10 – 20 6.0 – 12.0
Toxic > 20> 12.0

*Based on an average S/P ratio of 0.[3][5]6. For critical dosing, an individual S/P ratio should be established by simultaneous serum/saliva sampling.

Validation & Quality Control

To ensure Trustworthiness of the assay, the following QC steps are mandatory:

  • Linearity: The method must demonstrate

    
     over the range of 0.5–20 µg/mL.
    
  • Recovery: Extraction efficiency should exceed 85% to ensure sensitivity.

  • Interference Check: Run a "blank" saliva sample (no drug) to ensure no endogenous peaks interfere at the retention time of this compound (specifically caffeine metabolites like paraxanthine).

References

  • Blanchard, J., Harvey, S., & Morgan, W. J. (1991).[4] Serum/saliva correlations for this compound in asthmatic children. Journal of Clinical Pharmacology, 31(6), 565-570.[4] Link

  • Juntunen-Backman, K., et al. (1988). Monitoring of this compound treatment by saliva and plasma concentrations.[3][4][5][7][8][9][10][11] Allergologia et Immunopathologia, 16(1), 5-9. Link

  • Koytchev, R., et al. (1999). Determination of caffeine, this compound and theobromine in serum and saliva using high-performance liquid chromatography.[2][3] Journal of Chromatography B, 726(1-2), 1-10. Link

  • Zuidema, J., & Merkus, F. W. (1979). The possibility of measuring the salivary concentrations of this compound in bioavailability studies.[1][3][4][5][9][10][11] Biopharmaceutics & Drug Disposition, 1(3), 235-246. Link

  • First Response Medicine. (2025). What Is The Normal Therapeutic Range For this compound? YouTube/Medical Education.[12] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Theophylline Metabolism in Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with theophylline. This guide is designed to provide in-depth, field-proven insights into the factors affecting this compound metabolism in laboratory settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common challenges.

Section 1: Understanding this compound Metabolism - The Basics

Before delving into troubleshooting, it's crucial to have a solid understanding of the key players in this compound metabolism.

Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?

A1: this compound is predominantly metabolized in the liver, with approximately 90% of the drug being cleared through hepatic biotransformation.[1][2] The two main metabolic pathways are:

  • N-demethylation: This process is primarily catalyzed by the cytochrome P450 enzyme CYP1A2 .[1][2]

  • 8-hydroxylation: This pathway is also significantly mediated by CYP1A2 , leading to the formation of 1,3-dimethyluric acid.[1][3]

While CYP1A2 is the major enzyme, CYP2E1 also contributes to the 8-hydroxylation of this compound, acting as a lower-affinity, higher-capacity enzyme.[2][3][4] A minor role for CYP3A4 has been suggested in some studies, although its contribution is not considered significant.[1] Additionally, xanthine oxidase (XDH) may be involved in the further modification of this compound metabolites.[1]

dot graph Theophylline_Metabolism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite_1MX [label="1-Methylxanthine"]; Metabolite_3MX [label="3-Methylxanthine"]; Metabolite_13DMU [label="1,3-Dimethyluric Acid"];

This compound -> Metabolite_1MX [label="N-demethylation\n(CYP1A2)"]; this compound -> Metabolite_3MX [label="N-demethylation\n(CYP1A2)"]; this compound -> Metabolite_13DMU [label="8-hydroxylation\n(CYP1A2, CYP2E1)"]; } caption: "Primary metabolic pathways of this compound."

Section 2: Troubleshooting In Vitro this compound Metabolism Assays

This section addresses common problems encountered during in vitro studies using systems like human liver microsomes (HLMs) or hepatocytes.

Q2: My this compound metabolism rate is much lower than expected in my human liver microsome (HLM) assay. What are the potential causes?

A2: Observing a lower-than-expected metabolic rate for this compound in HLM assays is a common issue that can stem from several factors. Here's a systematic troubleshooting guide:

1. Verify Microsomal Activity:

  • Cause: The enzymatic activity of your HLM batch may be compromised. This can be due to improper storage, handling, or lot-to-lot variability.

  • Troubleshooting:

    • Always run a positive control with a known substrate for CYP1A2 (e.g., phenacetin) to confirm the activity of your microsomes.[5]

    • Review the supplier's certificate of analysis for the specific activity of the HLM lot you are using.

    • Ensure microsomes have been stored continuously at -80°C and thawed rapidly in a 37°C water bath immediately before use. Avoid repeated freeze-thaw cycles.

2. Check Cofactor Concentrations:

  • Cause: Cytochrome P450 enzymes require NADPH as a cofactor. Insufficient or degraded NADPH will limit the rate of metabolism.

  • Troubleshooting:

    • Prepare the NADPH regenerating solution fresh for each experiment.

    • Ensure the final concentration of all components of the regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are optimal.

3. Assess this compound Concentration:

  • Cause: The concentration of this compound used in your assay may be in a range that results in substrate inhibition, a known characteristic of CYP1A2-mediated metabolism.[3]

  • Troubleshooting:

    • Perform a substrate kinetics study by testing a range of this compound concentrations to determine the Km and Vmax. This will help you identify the optimal substrate concentration to use for your experiments.

4. Rule out Contaminants:

  • Cause: Your reagents or labware may be contaminated with CYP1A2 inhibitors.

  • Troubleshooting:

    • Use high-purity water and reagents.

    • Ensure that all labware is thoroughly cleaned or use disposable plastics to avoid cross-contamination.

dot graph Troubleshooting_Low_Metabolism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low this compound Metabolism", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Microsomes [label="Verify Microsomal Activity"]; Check_Cofactors [label="Check Cofactor Integrity"]; Check_Concentration [label="Assess this compound Concentration"]; Check_Contaminants [label="Rule out Contamination"]; Positive_Control [label="Run CYP1A2 Positive Control", shape=parallelogram]; NADPH_Prep [label="Prepare Fresh NADPH Solution", shape=parallelogram]; Kinetics_Study [label="Perform Substrate Kinetics Study", shape=parallelogram]; Reagent_Purity [label="Use High-Purity Reagents", shape=parallelogram];

Start -> Check_Microsomes; Start -> Check_Cofactors; Start -> Check_Concentration; Start -> Check_Contaminants; Check_Microsomes -> Positive_Control; Check_Cofactors -> NADPH_Prep; Check_Concentration -> Kinetics_Study; Check_Contaminants -> Reagent_Purity; } caption: "Troubleshooting workflow for low this compound metabolism."

Q3: I'm seeing significant variability in this compound metabolism between different lots of human liver microsomes. How can I account for this?

A3: Inter-individual variability in CYP enzyme expression is a well-documented phenomenon and is reflected in different lots of pooled HLMs.[4][6] This variability is a key factor to consider in your experimental design.

  • Genetic Polymorphisms: Different HLM lots are sourced from various donors, each with a unique genetic makeup. Polymorphisms in the CYP1A2 and CYP2E1 genes can lead to variations in enzyme expression and activity.[2][7]

  • Donor Factors: The age, sex, and lifestyle (e.g., smoking status) of the donors can also influence CYP enzyme expression levels.[6]

Experimental Strategies to Mitigate Variability:

  • Use a Large Pooled Lot: Whenever possible, purchase a large, single lot of pooled HLMs for the duration of a study to ensure consistency.

  • Characterize Each New Lot: Before using a new lot of HLMs, characterize its activity with a known CYP1A2 substrate. This will allow you to normalize your data and compare results across different lots.

  • Consider Single-Donor Microsomes: For specific investigations into the impact of genetic polymorphisms, consider using microsomes from single donors with known genotypes.

Section 3: Investigating Drug-Drug Interactions

A critical aspect of drug development is assessing the potential for a new chemical entity (NCE) to interact with co-administered drugs. This compound, with its narrow therapeutic index, is a classic example where such interactions can have significant clinical consequences.[1][8]

Q4: How do I design an in vitro experiment to determine if my test compound inhibits this compound metabolism?

A4: An in vitro inhibition assay using HLMs is the standard approach to assess the potential of a test compound to inhibit this compound metabolism.

Experimental Protocol: CYP1A2 Inhibition Assay

  • Preparation:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO, methanol). Ensure the final solvent concentration in the incubation is low (typically <1%) to avoid affecting enzyme activity.

    • Thaw a vial of pooled HLMs and prepare a master mix containing the microsomes and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the HLM master mix, your test compound at various concentrations, and this compound (at a concentration near its Km for CYP1A2).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Termination and Analysis:

    • After a predetermined incubation time (within the linear range of metabolite formation), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the formation of a this compound metabolite (e.g., 1,3-dimethyluric acid) using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of your test compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Table 1: Known Inhibitors and Inducers of CYP1A2

Compound Type Examples Effect on this compound Metabolism
Inhibitors Fluvoxamine, Ciprofloxacin, Cimetidine, Oral Contraceptives[4][9]Decrease
Inducers Omeprazole, Phenobarbital, Rifampicin, Smoking (Polycyclic Aromatic Hydrocarbons)[1][5][9]Increase
Q5: My test compound appears to be a time-dependent inhibitor of this compound metabolism. How does this differ from reversible inhibition, and how should I modify my experimental design?

A5: Time-dependent inhibition (TDI) is a more complex form of enzyme inhibition where the inhibitory effect increases with pre-incubation time. This often occurs when a metabolite of the test compound forms a covalent bond with the enzyme, leading to irreversible inactivation.

Key Differences from Reversible Inhibition:

  • Pre-incubation Dependence: The inhibitory potency of a time-dependent inhibitor increases with the duration of pre-incubation with the enzyme and NADPH.

  • Mechanism: TDI often involves the formation of a reactive metabolite that covalently modifies the enzyme.

Modified Experimental Protocol for TDI:

To assess TDI, you will need to perform an IC50 shift assay. This involves comparing the IC50 value of your test compound with and without a pre-incubation period in the presence of NADPH.

  • Zero-Time Pre-incubation: Follow the standard inhibition protocol where the NADPH regenerating solution is added immediately after the test compound and substrate.

  • Pre-incubation: In a separate set of wells, pre-incubate the HLMs, your test compound, and the NADPH regenerating solution at 37°C for a set period (e.g., 30 minutes) before adding this compound to start the reaction.

  • Analysis: Calculate the IC50 values for both conditions. A significant shift (decrease) in the IC50 value after pre-incubation is indicative of TDI.

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I use cell-based assays to study this compound metabolism?

A6: Yes, cell-based assays, particularly those using cryopreserved primary human hepatocytes, are considered the gold standard for in vitro drug metabolism studies.[10][11] They offer the advantage of containing a full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant environment compared to subcellular fractions like microsomes. The HepaRG cell line is another reliable model for assessing CYP induction.[10]

Q7: What is the impact of non-specific binding in my in vitro assay, and how can I account for it?

A7: Non-specific binding of a test compound to the components of the in vitro system (e.g., microsomes, plasticware) can lead to an underestimation of its true intrinsic clearance.[12] This is because only the unbound fraction of the compound is available for metabolism. For highly lipophilic compounds, this effect can be significant. You can experimentally determine the fraction of unbound compound in your incubation (fu,inc) using methods like equilibrium dialysis or ultrafiltration and use this value to correct your kinetic parameters.

Q8: What analytical methods are most suitable for quantifying this compound and its metabolites in in vitro samples?

A8: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended analytical method for quantifying this compound and its metabolites due to its high sensitivity, selectivity, and throughput.[13] Other methods like HPLC with UV detection can also be used, but they may lack the sensitivity required for low-level metabolite detection.[8]

References

  • Contributions of various factors to this compound clearance in asthmatic... - ResearchGate. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - PubMed Central - NIH. Available at: [Link]

  • This compound Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Lab Dept: Chemistry Test Name: this compound LEVEL. Available at: [Link]

  • The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response - NIH. Available at: [Link]

  • Factors affecting clearance of this compound. | Download Table - ResearchGate. Available at: [Link]

  • Factors affecting this compound pharmacokinetics in premature infants with apnea - PubMed. Available at: [Link]

  • This compound (drug interactions) | Research Starters - EBSCO. Available at: [Link]

  • This compound and its interactions. Available at: [Link]

  • Metabolism of this compound by cDNA-expressed human cytochromes P-450 - PubMed. Available at: [Link]

  • The effect of CYP1A2 gene polymorphism on the metabolism of this compound - PMC - NIH. Available at: [Link]

  • Determination of this compound concentration in serum by chemiluminescent immunoassay. Available at: [Link]

  • FACTORS AFFECTING CLEARANCE OF this compound | Download Table - ResearchGate. Available at: [Link]

  • This compound - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Addressing the Challenges of Low Clearance in Drug Research - PMC - NIH. Available at: [Link]

  • This compound interactions - The Pharmaceutical Journal. Available at: [Link]

  • Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed. Available at: [Link]

  • Optimization, In Vitro, and In Silico Characterization of this compound Inhalable Powder Using Raffinose-Amino Acid Combination as Fine Co-Spray-Dried Carriers - PMC - NIH. Available at: [Link]

  • Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening - PMC - NIH. Available at: [Link]

  • Screening of Human CYP1A2 and CYP3A4 Inhibitors from Seaweed In Silico and In Vitro. Available at: [Link]

  • Drug Metabolism Assays - BioIVT. Available at: [Link]

  • The effect of CYP1A2 gene polymorphisms on this compound metabolism and chronic obstructive pulmonary disease in Turkish patients - ResearchGate. Available at: [Link]

  • Pharmacokinetic drug interactions with this compound - PubMed. Available at: [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - MDPI. Available at: [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites - MDPI. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. Available at: [Link]

  • Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - NIH. Available at: [Link]

  • (PDF) A REVIEW OF this compound'S PHARMACOLOGICAL INTERACTIONS WITH MEDICINAL HERBS - ResearchGate. Available at: [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA. Available at: [Link]

  • Introducing the in vitro models driving drug development - Rouken Bio. Available at: [Link]

  • Understanding Microsomal Binding Assays: A Key Tool in Drug Development. Available at: [Link]

  • Determination of this compound in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. Available at: [Link]

  • dietary cYP1A2 inducers, inhibitors, and other dietary factors... | Download Table - ResearchGate. Available at: [Link]

  • Full article: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - Taylor & Francis. Available at: [Link]

  • Video: Methods for Studying Drug Absorption: In vitro - JoVE. Available at: [Link]

  • Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - NIH. Available at: [Link]

  • Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Available at: [Link]

  • Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions - Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Ensuring Consistency in Theophylline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for theophylline research and development. This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in experiments involving this compound. By understanding the root causes of variability and implementing robust control strategies, you can enhance the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the properties of this compound and the foundational aspects of experimental consistency.

Q1: What are the critical physicochemical properties of this compound that can influence experimental variability?

A1: this compound is a methylxanthine drug with specific properties that demand careful control.[1][2] Key attributes include:

  • Hydration State: this compound can exist as an anhydrous or monohydrate form.[3][4] The hydration state can significantly impact dissolution rates and bioavailability. It is crucial to specify and verify the form used in your experiments.

  • Solubility: It is slightly soluble in water, a factor that can be influenced by pH and temperature.[5] Inconsistent dissolution media preparation can be a major source of variability.

  • Particle Size and Morphology: These physical characteristics affect the drug's flowability, compressibility, and dissolution rate.[6] Variations in particle size between batches of raw material can lead to inconsistent tablet properties and dissolution profiles.[6]

  • Melting Point: this compound has a relatively high melting point (270-274°C), which is an important parameter for identification and purity assessment.[3][5]

Q2: How does raw material sourcing impact batch-to-batch consistency?

A2: Variability in raw materials is a primary contributor to inconsistent experimental outcomes.[7][8] Different suppliers or even different lots from the same supplier can exhibit variations in purity, particle size, moisture content, and impurity profiles.[6][9] To mitigate this, it is essential to:

  • Establish a Robust Supplier Qualification Program: Work with reputable suppliers who can provide consistent quality and detailed certificates of analysis (CoA) for each batch.

  • Perform In-House Characterization: Do not rely solely on the supplier's CoA. Conduct your own testing on incoming raw materials to verify critical quality attributes (CQAs).

  • Develop a Multi-lot Strategy: When possible, procure a larger quantity of a single lot of this compound to be used across a series of related experiments.

Q3: What is the "Quality by Design" (QbD) approach, and how does it apply to this compound experiments?

A3: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[10][11] For this compound experiments, this means:

  • Defining a Quality Target Product Profile (QTPP): Clearly outline the desired characteristics of your final product (e.g., a tablet with a specific dissolution profile).

  • Identifying Critical Quality Attributes (CQAs): Determine the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[10]

  • Understanding Critical Process Parameters (CPPs): Identify the process parameters that have a significant impact on the CQAs and establish controls to ensure they remain within defined limits.[10]

The International Council for Harmonisation (ICH) guideline Q8 provides a comprehensive framework for pharmaceutical development and the implementation of QbD principles.[12][13][14]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a question-and-answer format to troubleshoot common problems encountered during this compound experiments.

Formulation and Manufacturing Variability

Q4: We are observing significant variations in tablet hardness and friability between batches. What could be the cause?

A4: Inconsistent tablet hardness and friability are often linked to variability in the manufacturing process and the properties of the raw materials and excipients.[15] Key factors to investigate include:

  • Compression Force: Variations in the compression force applied during tableting will directly impact tablet hardness and friability.[15] Ensure your tablet press is properly calibrated and that the compression force is consistently monitored and controlled.

  • Excipient Variability: The properties of excipients, such as binders and fillers, can vary between batches.[6] This can affect the compressibility of the powder blend. It's important to characterize incoming excipients and understand their impact on the formulation.[6]

  • Powder Blend Uniformity: Inadequate mixing can lead to non-uniform distribution of the active pharmaceutical ingredient (API) and excipients, resulting in variable tablet properties. Validate your blending process to ensure homogeneity.

Q5: Our sustained-release this compound tablets show inconsistent dissolution profiles. How can we improve this?

A5: Achieving consistent drug release from sustained-release formulations requires tight control over several factors.[16] Consider the following:

  • Polymer Properties: The type and grade of the rate-controlling polymer are critical. Variations in the polymer's molecular weight, particle size, and viscosity can significantly alter the drug release profile.

  • Manufacturing Process: For matrix tablets, the granulation process and compression force can affect the tablet's porosity and, consequently, the drug release rate.[15] For coated tablets, inconsistencies in the coating thickness or composition can lead to variable release.

  • Hot-Melt Extrusion Parameters: If using hot-melt extrusion, temperature and screw speed are critical parameters that must be carefully controlled to ensure consistent product quality.[17][18]

Analytical Method Variability

Q6: We are seeing inconsistent results from our HPLC analysis of this compound. What are the common sources of error?

A6: High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this compound, but it is susceptible to variability if not properly controlled.[19][20][21] Potential sources of error include:

  • Mobile Phase Preparation: Inaccurate preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention times and poor peak shape.

  • Column Performance: The age and condition of the HPLC column can impact separation efficiency. Ensure proper column flushing and storage, and monitor performance with system suitability tests.

  • Sample Preparation: Incomplete extraction of this compound from the sample matrix or inconsistencies in dilution can lead to inaccurate quantification.[19]

  • Instrument Calibration: Regular calibration of the HPLC system, including the pump, detector, and autosampler, is essential for accurate and reproducible results.

Q7: How do we ensure a successful transfer of our validated analytical method to another laboratory?

A7: A successful analytical method transfer requires a systematic approach to ensure the receiving laboratory can achieve the same level of accuracy and precision as the originating laboratory.[22][23] Best practices include:

  • Developing a Detailed Transfer Protocol: This document should outline the scope, responsibilities, materials and instruments to be used, experimental design, and acceptance criteria.[24]

  • Open Communication: Clear and frequent communication between the sending and receiving laboratories is crucial to address any potential issues.[24]

  • Comparative Testing: Both laboratories should analyze the same set of samples, and the results should be statistically compared against the predefined acceptance criteria.[24]

Section 3: Protocols and Data Presentation

This section provides a standardized protocol for a common this compound experiment and a template for data presentation.

Protocol: Dissolution Testing of this compound Extended-Release Tablets

This protocol is based on general principles and should be adapted to your specific product and regulatory requirements.

Objective: To determine the in vitro dissolution rate of this compound from extended-release tablets.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Validated UV-Vis Spectrophotometer or HPLC system

  • Dissolution Medium: As specified in the relevant pharmacopeia (e.g., pH 1.2, 4.5, and 6.8 buffers)[25]

  • This compound Reference Standard (USP)

Procedure:

  • Media Preparation: Prepare the dissolution medium according to the specified pH and degas it prior to use.

  • Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically 50 rpm.[25][26]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours).[25] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the samples using a validated analytical method (UV-Vis or HPLC) to determine the concentration of dissolved this compound.

  • Data Calculation: Calculate the cumulative percentage of this compound released at each time point.

Data Presentation: Batch-to-Batch Dissolution Profile Comparison

Presenting data in a clear and organized manner is crucial for identifying trends and out-of-specification results.

Table 1: Comparison of this compound Release from Three Production Batches

Time (hours)Batch A (% Released)Batch B (% Released)Batch C (% Released)Acceptance Criteria (% Released)
115.216.114.8NMT 20%
445.848.244.540 - 60%
882.185.380.9NLT 75%
1295.698.194.2NLT 90%

NMT = Not More Than; NLT = Not Less Than

Section 4: Visualizing Workflows and Relationships

Visual diagrams can help to clarify complex processes and relationships, aiding in the identification of potential sources of variability.

Diagram: Troubleshooting Workflow for Dissolution Failures

Dissolution_Troubleshooting Start Dissolution Failure (Out of Specification) Check_Method Verify Analytical Method (Calibration, SST) Start->Check_Method Check_Apparatus Inspect Dissolution Apparatus (Calibration, Setup) Start->Check_Apparatus Check_Formulation Review Formulation & Raw Materials Start->Check_Formulation Check_Process Investigate Manufacturing Process Parameters Start->Check_Process Root_Cause Identify Root Cause Check_Method->Root_Cause Method Error Check_Apparatus->Root_Cause Apparatus Error Check_Formulation->Root_Cause Material Variability Check_Process->Root_Cause Process Variability CAPA Implement Corrective and Preventive Action (CAPA) Root_Cause->CAPA

Caption: A logical workflow for investigating the root cause of dissolution test failures.

Diagram: Key Factors Influencing this compound Tablet Consistency

Tablet_Consistency_Factors cluster_API API (this compound) cluster_Excipients Excipients cluster_Process Manufacturing Process cluster_Product Final Product Attributes API_Purity Purity Blending Blending Uniformity API_Purity->Blending API_ParticleSize Particle Size API_ParticleSize->Blending API_Moisture Moisture Content API_Moisture->Blending Excipient_Variability Supplier Variability Excipient_Variability->Blending Excipient_Functionality Functional Properties (e.g., Binder, Lubricant) Excipient_Functionality->Blending Granulation Granulation Parameters Blending->Granulation Compression Compression Force Granulation->Compression Tablet_Hardness Hardness Compression->Tablet_Hardness Tablet_Friability Friability Compression->Tablet_Friability Dissolution_Profile Dissolution Profile Compression->Dissolution_Profile

Caption: Interconnected factors influencing the final quality attributes of this compound tablets.

References

  • ResearchGate. (2019, October 15). Minimizing Batch Effects in Mass Cytometry Data. Retrieved from [Link]

  • PMC - NIH. (2024, October 3). Assessing and mitigating batch effects in large-scale omics studies. Retrieved from [Link]

  • NIH. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]

  • IFF Pharma Solutions. (n.d.). Excipient variability in drug products. Retrieved from [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy and variability of intravenous this compound preparations. Retrieved from [Link]

  • PMC. (2021, March 20). Continuous Manufacture and Scale-Up of this compound-Nicotinamide Cocrystals. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Formulation and in vitro evaluation of this compound matrix tablets prepared by direct compression: Effect of polymer blends. Retrieved from [Link]

  • USP-NF. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010, August 20). Method development, validation and stability study for simultaneous estimation of Etofylline and this compound by RP-HPLC chromatography in. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). This compound Oral Extended Release Capsule. Retrieved from [Link]

  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • ACS Publications. (2024, May 28). Analysis of the Dissolution Behavior of this compound and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging | Molecular Pharmaceutics. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Validated stability indicating HPLC method for estimation of this compound from a novel microsphere formulation. Retrieved from [Link]

  • BioPharm International. (n.d.). Raw Material Variability. Retrieved from [Link]

  • USP29-NF24. (n.d.). USP Monographs: this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111202716B - this compound sustained release tablet and preparation method thereof.
  • ICH. (n.d.). Q8(R2). Retrieved from [Link]

  • COMPARISON OF DISSOLUTION PROFILES OF this compound EXTENDED-RELEASE DOSAGE FORMS. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. Retrieved from [Link]

  • Scientific guideline. (2009, June 1). ICH Q8 (R2) Pharmaceutical development. Retrieved from [Link]

  • MDPI. (2019, August 28). Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Characterization of this compound Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. Retrieved from [Link]

  • USP-NF ABSTRACT. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analysis of the Dissolution Behavior of this compound and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Retrieved from [Link]

  • PubMed. (2018, February 13). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2022, June 30). Formulation and evaluation of this compound sustained release matrix tablets using synthetic polymers. Retrieved from [Link]

  • ResearchGate. (2023, December 10). (PDF) Development and validation of an HPLC method for the simultaneous estimation of salbutamol, this compound and ambroxol in tablet dosage form. Retrieved from [Link]

  • PubMed. (n.d.). Methods of this compound assay and therapeutic monitoring of this drug. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formulation and in-vitro evaluation of this compound sustained release tablet. Retrieved from [Link]

  • Cheméo. (n.d.). This compound (CAS 58-55-9). Retrieved from [Link]

  • This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. (n.d.). Retrieved from [Link]

  • USP29-NF24. (n.d.). USP Monographs: this compound Extended-Release Capsules. Retrieved from [Link]

  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FACTORS INFLUENCING THE DISSOLUTION TESTING OF DRUGS. Retrieved from [Link]

  • Cognidox. (2025, May 29). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Retrieved from [Link]

  • Contract Pharma. (n.d.). Analytical Method Transfer Best Practices. Retrieved from [Link]

  • Drug Information, Uses, Side Effects, Chemistry. (n.d.). This compound (anhydrous). Retrieved from [Link]

  • A review article on Sustained Release tablets of this compound & Etophylline and its formulation Aspects. (2023, March 1). Retrieved from [Link]

  • AERU - University of Hertfordshire. (2025, September 6). This compound. Retrieved from [Link]

  • Qualio. (2023, May 17). What you need to know about ICH Q8. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB000453). Retrieved from [Link]

Sources

Strategies for achieving steady-state theophylline concentrations in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Theophylline In Vivo Studies

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for achieving steady-state this compound concentrations in vivo. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing experiments, troubleshooting common issues, and understanding the critical pharmacokinetic principles of this compound. Due to its narrow therapeutic index, establishing and maintaining a steady-state concentration (Css) is paramount for both efficacy and safety in preclinical and clinical research.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the core principles that underpin any successful in vivo study involving this compound.

Q1: What is steady-state concentration (Css) and why is it critical for this compound?

A1: Steady-state concentration (Css) is the point at which the rate of drug administration is equal to the rate of elimination over a dosing interval, resulting in stable plasma concentrations. For a drug like this compound with a narrow therapeutic window—traditionally 10-20 mcg/mL, though ranges of 5-15 mcg/mL are now often targeted to minimize toxicity—achieving a predictable Css is essential.[1][2][3][4][5] Concentrations below this range may be sub-therapeutic, while levels above it are associated with a significant risk of adverse effects, including seizures and cardiac arrhythmias.[1][3][4] The entire premise of a successful this compound study rests on maintaining concentrations within this target range to ensure that observed effects are due to the drug's action at a therapeutic dose, not toxicity or lack of exposure.

Q2: What are the key pharmacokinetic (PK) parameters for this compound that I must consider?

A2: Understanding the following three PK parameters is non-negotiable for designing a rational dosing regimen:

  • Half-life (t½): The time required for the plasma concentration to decrease by half. For this compound, this is typically 4-8 hours in young adults but can be highly variable.[4] It is shorter in children and smokers and longer in the elderly or those with cardiac or liver disease.[4] The half-life determines how long it takes to reach steady state (approximately 4-5 half-lives) and the optimal dosing interval.

  • Volume of Distribution (Vd): This theoretical volume represents how extensively the drug distributes into body tissues. For this compound, the Vd is approximately 0.5 L/kg, and it distributes poorly into body fat, meaning dosing calculations should be based on ideal or lean body weight.[4][6][7] The Vd is crucial for calculating the loading dose required to rapidly achieve the target concentration.

  • Clearance (CL): The rate at which the drug is removed from the body. This compound clearance is highly variable among individuals and is heavily influenced by factors like age, smoking status, disease states, and drug interactions.[3][8][9] Clearance is the most important parameter for determining the maintenance dose required to sustain the desired Css.

Q3: What is the target therapeutic range for this compound and what are the risks outside this range?

A3: The widely accepted therapeutic range for total (bound + unbound) serum this compound is 10 to 20 mcg/mL .[1][3][4][5] However, a more conservative range of 5 to 15 mcg/mL is increasingly preferred to enhance the safety margin.[1][2][3]

  • Sub-therapeutic (<5-10 mcg/mL): The desired pharmacological effect (e.g., bronchodilation) will likely be minimal or absent, leading to false-negative results in your experiment.[10]

  • Toxic (>20 mcg/mL): The risk of adverse effects increases significantly.[3][4] These can range from nausea and headache to severe complications like seizures and cardiac arrhythmias, which can confound experimental results and harm the subject.[1][4][11] It's also important to consider that in cases of reduced protein binding, toxicity can occur even within the "normal" total serum range due to elevated levels of the active, unbound drug.[12]

Section 2: Designing a Dosing Regimen

This section provides a systematic approach to calculating doses and troubleshooting initial outcomes.

Q4: How do I calculate the correct loading dose to start my experiment?

A4: A loading dose is used to rapidly achieve the therapeutic concentration by saturating the volume of distribution. It is essential when the experimental timeline does not allow for waiting 4-5 half-lives to reach steady state with maintenance doses alone.

The Causality: Without a loading dose, the time to reach therapeutic levels is dictated by the drug's half-life. For this compound, this could mean 24 hours or more, a delay that is often unacceptable. The loading dose bypasses this ramp-up period.

Protocol: Calculating an Intravenous (IV) Loading Dose

  • Define Target Concentration (C_target): Select a concentration within the therapeutic range (e.g., 12 mcg/mL).

  • Determine Volume of Distribution (Vd): Use the standard value of 0.5 L/kg.[4]

  • Use Ideal Body Weight (IBW): this compound does not distribute well into fat, so IBW is critical for accurate dosing.[6][7]

  • Calculate the Dose:

    • Formula: Loading Dose (mg) = C_target (mg/L) × Vd (L/kg) × IBW (kg)

    • Example: For a 70 kg subject and a target of 12 mg/L:

      • Dose = 12 mg/L × 0.5 L/kg × 70 kg = 420 mg

  • Administration: Administer the IV loading dose slowly over 20-30 minutes to avoid acute toxicity.[13] A common rule of thumb is that each 1 mg/kg of this compound administered will raise the serum concentration by approximately 2 mcg/mL.[6]

Q5: How do I determine the optimal maintenance dose and dosing interval?

A5: The maintenance dose is designed to replace the amount of drug eliminated from the body over a dosing interval, thereby maintaining the steady-state concentration.

The Causality: The maintenance dose rate must equal the rate of clearance at the target Css. If the dose is too low, concentrations will fall; if too high, they will accumulate to toxic levels. The dosing interval is typically set close to the drug's half-life to minimize peak-to-trough fluctuations.

Protocol: Calculating a Maintenance Dose

  • Define Target Steady-State Concentration (Css_target): (e.g., 12 mg/L).

  • Estimate Clearance (CL): This is the most variable parameter. Use population averages as a starting point (e.g., a typical value for a non-smoking adult is ~0.04 L/hr/kg), but be prepared to adjust based on subject-specific factors (see Section 4).

  • Calculate the Dosing Rate (mg/hr):

    • Formula: Dosing Rate (mg/hr) = Css_target (mg/L) × CL (L/hr/kg) × IBW (kg)

    • Example: For a 70 kg subject, a target of 12 mg/L, and a CL of 0.04 L/hr/kg:

      • Dosing Rate = 12 mg/L × (0.04 L/hr/kg × 70 kg) = 33.6 mg/hr

  • Determine Dosing Interval (τ) and Dose:

    • For continuous IV infusion, the rate is 33.6 mg/hr.

    • For intermittent oral dosing (e.g., every 8 hours):

      • Dose = Dosing Rate × τ = 33.6 mg/hr × 8 hr = ~269 mg (round to a practical dose).

    • For sustained-release formulations, a 12-hour or 24-hour interval might be possible, which can improve adherence and reduce fluctuations.[14][15]

Troubleshooting Guide: Initial Dosing

Issue Potential Cause Recommended Action
Concentrations are too low after initial doses. Clearance is higher than anticipated (e.g., subject is a smoker or on an inducing agent).Increase the maintenance dose by 20-25%. Do not change the loading dose. Re-measure concentration after 3-5 half-lives.
Concentrations are too high after initial doses. Clearance is lower than anticipated (e.g., subject has heart failure, liver impairment, or is on an inhibiting agent).Withhold the next dose and reduce the subsequent maintenance dose by 25-50%. Monitor for signs of toxicity.
Initial concentration after loading dose is off-target. The assumed Volume of Distribution (Vd) was incorrect for the subject.If concentrations are dangerously high, pause maintenance infusion. If low, consider a small supplemental loading dose: ILD = (C_desired - C_measured) x Vd.[16]

Experimental Workflow: Dosing Regimen Design

Dosing_Regimen_Design cluster_0 Phase 1: Planning cluster_1 Phase 2: Calculation cluster_2 Phase 3: Execution & Verification A Define Target Css (e.g., 10-15 mg/L) B Estimate PK Parameters (Vd = 0.5 L/kg, CL) A->B C Assess Subject Factors (Weight, Smoking, Co-meds) B->C D Calculate Loading Dose LD = Css * Vd * IBW C->D E Calculate Maintenance Dose MD_rate = Css * CL C->E F Select Dosing Interval (τ) (e.g., 8h, 12h) E->F G Administer Doses F->G H Perform Therapeutic Drug Monitoring (TDM) G->H I Achieved Css? H->I I->E No, Adjust Dose J Proceed with Experiment I->J Yes

Caption: Workflow for designing and verifying a this compound dosing regimen.

Section 3: Therapeutic Drug Monitoring (TDM) and Dose Adjustment

TDM is a mandatory, self-validating step in any this compound protocol. It confirms that your dosing calculations are correct for your specific subject and provides the data needed for logical dose adjustments.[17]

Q6: What is the standard protocol for collecting blood samples for TDM?

A6: The timing of sample collection is critical for accurate interpretation. The goal is to measure the concentration at steady state, which is typically reached after 3-5 elimination half-lives (usually 2-3 days).[10][18]

Protocol: TDM Sample Collection

  • Time to Steady State: Wait at least 2-3 days after starting or changing a dose regimen before collecting TDM samples.[10][18]

  • Sample Timing (Critical):

    • IV Infusion: Collect a sample anytime after steady state is reached. A sample taken 30 minutes after the loading dose can confirm if the initial target was met.[13]

    • Immediate-Release Oral: Collect a "peak" sample 1-2 hours post-dose and a "trough" sample just before the next dose.[10]

    • Sustained-Release Oral: Trough levels are taken just before the next dose. Peak levels are typically drawn 4-12 hours after administration, depending on the formulation.[10][14]

  • Sample Handling:

    • Collect 2-3 mL of whole blood in a serum separator tube (SST) or plain red-top tube.

    • Allow blood to clot, then centrifuge to separate serum.

    • Analyze the serum sample promptly or store frozen at -20°C or below until analysis.

  • Analysis: Use a validated assay method such as immunoassay (e.g., CLIA, FPIA) or HPLC to quantify the this compound concentration.[19]

Q7: How do I interpret TDM results to adjust the dose?

A7: Dose adjustments should be made proportionally based on the measured steady-state concentration.

The Causality: this compound generally follows linear pharmacokinetics within the therapeutic range, meaning that Css is directly proportional to the dose rate. Therefore, a simple ratio can be used to calculate a new dose to achieve a new target concentration.

Formula for Dose Adjustment: New Dose = (Old Dose × C_desired) / C_measured

  • Example: The current maintenance dose is 300 mg every 8 hours, and the measured trough Css is 7 mg/L. The desired trough is 12 mg/L.

    • New Dose = (300 mg × 12 mg/L) / 7 mg/L = 514 mg

    • A practical adjusted dose would be 500 mg every 8 hours.

Troubleshooting Guide: TDM Results

Issue Potential Cause Recommended Action
Large peak-to-trough fluctuations. Dosing interval (τ) is too long relative to the subject's half-life.Decrease the dosing interval and administer smaller doses more frequently (e.g., switch from 400 mg q12h to 200 mg q6h). Consider a sustained-release formulation.[6]
Concentrations are not reaching steady state (still rising after 3 days). The drug is exhibiting non-linear (dose-dependent) elimination, where clearance decreases as concentration increases. This can occur at the higher end of the therapeutic range.[3]Extreme Caution Required. Do not increase the dose. Hold therapy and monitor concentrations. Small dose increases can lead to disproportionately large jumps in Css.[3]
Unexpectedly low trough concentration. Poor absorption, missed dose, or rapid clearance.Verify dosing administration records. If adherence is confirmed, the subject is likely a rapid metabolizer. Increase the dose or decrease the interval as calculated above.

Workflow: TDM and Dose Adjustment Cycle

TDM_Cycle A Administer Calculated Dosing Regimen B Wait 4-5 Half-Lives (Approx. 2-3 Days) A->B C Collect Blood Sample (Peak and/or Trough) B->C D Analyze Serum This compound Conc. C->D E Is Css in Target Range? D->E F Calculate Dose Adjustment (Proportional Change) E->F No G Continue Experiment with Validated Dose E->G Yes F->A Implement New Dose

Caption: The iterative cycle of therapeutic drug monitoring and dose adjustment.

Section 4: Critical Factors & Confounding Variables

This compound's PK profile is notoriously sensitive to a wide range of factors. Awareness of these variables is key to troubleshooting unexpected results.

Q8: What are the most common factors that alter this compound clearance?

A8: this compound is metabolized primarily in the liver by the cytochrome P450 enzyme system, specifically CYP1A2 , with minor contributions from other enzymes like CYP2E1.[20][21][22] Any factor that influences CYP1A2 activity will directly impact this compound clearance.[20][23]

The Causality:

  • Enzyme Induction: Increases the rate of this compound metabolism, leading to lower plasma concentrations. The maintenance dose will need to be increased.

  • Enzyme Inhibition: Decreases the rate of metabolism, causing the drug to accumulate and increasing the risk of toxicity. The maintenance dose must be decreased.

Data Summary: Common Factors Influencing this compound Clearance

FactorEffect on ClearanceMechanism / Comment
Smoking (Tobacco, Marijuana) Increased Induction of CYP1A2 enzymes. Smokers may require doses 50-100% higher than non-smokers.[3][24]
High-Protein, Low-Carb Diet Increased Accelerates metabolism, likely through enzyme induction.[3][8]
Co-medication: Rifampin, Carbamazepine, Phenobarbital Increased Potent inducers of CYP enzymes.[2][3]
Liver Disease (e.g., Cirrhosis) Decreased Reduced metabolic capacity of the liver.[3][8]
Heart Failure Decreased Reduced blood flow to the liver impairs drug clearance.[3][8]
Fever / Acute Viral Illness Decreased Inflammatory cytokines can suppress CYP enzyme activity.[3]
Co-medication: Cimetidine, Macrolides (Erythromycin), Quinolones (Ciprofloxacin) Decreased Potent inhibitors of CYP1A2.[2][3][24]
Age (Elderly, Neonates) Decreased Reduced metabolic function in the elderly and immature enzyme systems in neonates.[3][8]

Diagram: this compound Metabolism & Interactions

Theophylline_Metabolism cluster_liver Hepatic Metabolism cluster_inducers Inducers (Increase Clearance) cluster_inhibitors Inhibitors (Decrease Clearance) This compound This compound (Active Drug) CYP1A2 CYP1A2 (Major Pathway) This compound->CYP1A2 Metabolites Inactive Metabolites (e.g., 1,3-dimethyluric acid) CYP1A2->Metabolites Excretion Excretion Metabolites->Excretion Renal Excretion Smoking Smoking Smoking->CYP1A2 Induce Rifampin Rifampin Rifampin->CYP1A2 Induce Ciprofloxacin Ciprofloxacin Ciprofloxacin->CYP1A2 Inhibit Fluvoxamine Fluvoxamine Fluvoxamine->CYP1A2 Inhibit

Caption: The central role of CYP1A2 in this compound metabolism and key interactions.

References

  • This compound dosing review. RxKinetics. [Link]

  • This compound: Package Insert / Prescribing Information. Drugs.com. [Link]

  • This compound monitoring. Specialist Pharmacy Service. [Link]

  • The rise and fall of serum this compound concentration: a comparison of sustained-release formulations in volunteers with rapid this compound clearance. National Institutes of Health. [Link]

  • This compound dosing. Regulations.gov. [Link]

  • This compound – Pharmacokinetics. PK/PD. [Link]

  • Factors affecting this compound clearances: age, tobacco, marijuana, cirrhosis, congestive heart failure, obesity, oral contraceptives, benzodiazepines, barbiturates, and ethanol. Semantic Scholar. [Link]

  • This compound Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

  • This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Steady-state pharmacokinetics of this compound in COPD patients treated with dirithromycin. National Institutes of Health. [Link]

  • Pharmacokinetics of this compound: a dose-range study. SciSpace. [Link]

  • This compound Level: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • This compound. StatPearls - NCBI Bookshelf. [Link]

  • Theo 24, Theocron (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • This compound interactions. The Pharmaceutical Journal. [Link]

  • This compound formulas. RxKinetics. [Link]

  • [Therapeutic and toxic this compound levels in asthma attacks--is there a need for additional...]. PubMed. [Link]

  • A single oral dose method for predicting steady state this compound concentrations in clinical practice. PubMed. [Link]

  • FACTORS AFFECTING CLEARANCE OF this compound. ResearchGate. [Link]

  • Macrolide–this compound interactions: no role for the inhibition of cytochrome P4501A2. National Institutes of Health. [Link]

  • Therapeutic monitoring of this compound. Rationale and current status. PubMed. [Link]

  • Determination of this compound concentration in serum by chemiluminescent immunoassay. National Institutes of Health. [Link]

  • Physiologically-Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, this compound, Caffeine, Rifampicin, and Midazolam. PubMed Central. [Link]

  • This compound. University Hospitals of Leicester NHS Trust. [Link]

  • (PDF) EFFECTS OF this compound ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES. ResearchGate. [Link]

  • This compound Pathway, Pharmacokinetics. PharmGKB. [Link]

  • The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on this compound Response. National Institutes of Health. [Link]

Sources

Validation & Comparative

Comparative Guide: Theophylline vs. Novel Bronchodilators (LABA/LAMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Narrowing Index

For decades, Theophylline (a methylxanthine) served as a cornerstone of asthma and COPD management. However, the advent of Long-Acting Beta-Agonists (LABAs) and Long-Acting Muscarinic Antagonists (LAMAs) has shifted the therapeutic landscape.

This guide provides a rigorous technical comparison between this compound and novel bronchodilators (specifically Indacaterol and Tiotropium). We analyze the shift from non-selective phosphodiesterase (PDE) inhibition to receptor-specific modulation, supported by ex vivo experimental protocols and clinical efficacy data.

Key Verdict: While novel agents demonstrate superior maximal bronchodilation (


) and safety profiles, this compound retains utility as an adjunct therapy due to its unique epigenetic mechanism (HDAC2 activation) in steroid-resistant patients.

Mechanistic Divergence: Signal Transduction Pathways

To understand the efficacy gap, we must analyze the molecular targets.

  • This compound: Acts as a non-selective PDE inhibitor (raising cAMP) and an adenosine receptor antagonist. Its "dirty drug" profile leads to off-target effects (cardiac arrhythmias, nausea).

  • Novel LABAs (e.g., Indacaterol): Highly selective

    
    -adrenergic agonists. They stimulate Adenylyl Cyclase (AC) to produce cAMP, leading to Protein Kinase A (PKA) activation and smooth muscle relaxation.
    
  • Novel LAMAs (e.g., Tiotropium): Kinetic selectivity for

    
     muscarinic receptors, preventing acetylcholine-induced bronchoconstriction.
    
Visualization: Convergent Pathways to Relaxation

The following diagram illustrates how these distinct agents converge on Myosin Light Chain Kinase (MLCK) inhibition to effect bronchodilation.

BronchodilationPathways Beta2 Beta2-Receptor (Target: LABA) AC Adenylyl Cyclase Beta2->AC Stimulates (Gs) M3 M3-Receptor (Target: LAMA) Calcium Intracellular Ca2+ M3->Calcium Increases (Gq) cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP PDE PDE Enzyme (Target: this compound) PDE->cAMP This compound BLOCKS Degradation ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degradation via PDE PKA PKA Activation cAMP->PKA Activates Relaxation Smooth Muscle RELAXATION PKA->Relaxation Inhibits MLCK Calcium->Relaxation LAMA BLOCKS Constriction

Figure 1: Mechanistic convergence of LABA, LAMA, and this compound on airway smooth muscle relaxation.

Comparative Pharmacodynamics

The following data synthesizes results from multiple meta-analyses comparing standard dosing regimens.

FeatureThis compound (Sustained Release)Indacaterol (Ultra-LABA)Tiotropium (LAMA)
Primary Mechanism PDE Inhibition / Adenosine Antagonism

-Agonism

-Antagonism
Bronchodilator Potency (

)
Moderate (+100-200 mL FEV1)High (+150-300 mL FEV1)High (+150-250 mL FEV1)
Onset of Action Slow (30-60 mins)Rapid (5 mins)Moderate (30 mins)
Duration 8-12 Hours (b.i.d dosing)24 Hours (o.d dosing)24 Hours (o.d dosing)
Therapeutic Index Narrow (Requires monitoring)WideWide
Key Adverse Events Nausea, Arrhythmia, SeizuresTremor, PalpitationsDry mouth, Urinary retention
Anti-inflammatory Effect Yes (HDAC2 activation)MinimalMinimal

Analysis: this compound is inferior in pure bronchodilation (


 trough) compared to LABAs and LAMAs [1]. However, its ability to reverse corticosteroid resistance via Histone Deacetylase 2 (HDAC2) activation keeps it relevant in severe, neutrophilic asthma phenotypes.

Experimental Validation Protocol: Ex Vivo Organ Bath

Objective: To quantitatively compare the relaxant potency (


) and efficacy (

) of this compound vs. a novel LABA.

Expert Insight: We utilize Guinea Pig Tracheal rings because their receptor homology to human airway smooth muscle is superior to murine models for


 and muscarinic responses.
Materials
  • Tissue: Male Dunkin-Hartley Guinea Pigs (300-400g).

  • Buffer: Krebs-Henseleit solution (carbogenated 95%

    
     / 5% 
    
    
    
    ).
  • Contractile Agent: Methacholine (

    
     concentration).
    
  • Equipment: Isometric force transducers (e.g., ADInstruments PowerLab).

Step-by-Step Workflow
  • Tissue Preparation:

    • Excise trachea and cut into 3-4mm rings.

    • Critical: Avoid damaging the epithelium unless specifically testing epithelium-independent relaxation.

  • Equilibration:

    • Mount rings at 1.5g resting tension.

    • Wash every 15 mins for 60 mins to stabilize baseline tone.

  • Pre-contraction:

    • Administer Methacholine to induce stable tonic contraction (wait for plateau, approx. 15-20 mins).

    • Validation: If contraction is <0.5g, discard tissue.

  • Cumulative Concentration-Response Curve (CCRC):

    • Group A (Control): Vehicle only.

    • Group B (this compound): Add

      
       M to 
      
      
      
      M in half-log increments.
    • Group C (Indacaterol): Add

      
       M to 
      
      
      
      M.
    • Note: Do not wash between doses. Wait for plateau response before next addition.

  • Data Analysis:

    • Calculate relaxation as % reversal of Methacholine contraction.

    • Fit data to Sigmoidal Dose-Response (Variable Slope) equation.

Visualization: Experimental Logic Flow

ProtocolFlow cluster_dosing Cumulative Dosing (Non-Washout) Start Harvest Trachea Mount Mount in Krebs (37°C, Carbogen) Start->Mount Equil Equilibrate (60 min) Mount->Equil Contract Induce Tone (Methacholine EC80) Equil->Contract Dose1 Add Dose X Contract->Dose1 Plateau Wait for Plateau Dose1->Plateau Next Next Log Increment Plateau->Next If < Max Calc Calculate % Relaxation Plateau->Calc At Emax Next->Dose1

Figure 2: Isometric tension measurement workflow for comparative bronchodilation.

Clinical Efficacy & Safety Analysis

When translating preclinical data to human application, the "Therapeutic Window" becomes the defining metric.

Efficacy (FEV1 and Exacerbations)

In randomized control trials (RCTs), Tiotropium (LAMA) consistently outperforms this compound.

  • Data Point: A study comparing Tiotropium vs. This compound in COPD patients showed Tiotropium improved trough

    
     by significantly more (mean difference ~100mL) compared to this compound [2].
    
  • Exacerbations: Novel bronchodilators reduce exacerbation rates by 15-20% compared to placebo; this compound's effect on exacerbation frequency is modest and often statistically insignificant in monotherapy.

The Safety Gap

This compound requires serum concentration monitoring (target: 10-20 mg/L).

  • >20 mg/L: Nausea, vomiting, headache.

  • >30 mg/L: Cardiac arrhythmias, seizures.

Novel Agents: LABAs and LAMAs have a "ceiling effect" on side effects due to route of administration (inhalation) and receptor selectivity, making them inherently safer without routine blood monitoring [3].

Conclusion: The Strategic Pivot

While this compound is chemically inexpensive, it is biologically "expensive" due to the monitoring burden and toxicity risks.

  • For Bronchodilation: Novel LABAs and LAMAs are unequivocally superior. They offer higher

    
    , faster onset, and once-daily dosing compliance.
    
  • For Research: this compound remains a vital tool for studying adenosine receptor antagonism and epigenetic restoration of steroid sensitivity.

  • Development Recommendation: Future bronchodilator development should focus on dual-pharmacophores (M3 antagonist + Beta2 agonist in one molecule, MABA) rather than PDE inhibition, unless PDE4-specific selectivity (like Roflumilast) is targeted to avoid this compound's systemic toxicity.

References

  • Barnes, P. J. (2013). This compound. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Zhou, Y., et al. (2006). Comparison of tiotropium and this compound in patients with stable COPD. Clinical Drug Investigation. Available at: [Link]

  • Cazzola, M., & Matera, M. G. (2014). Bronchodilators: current and future. Clinics in Chest Medicine. Available at: [Link]

  • Global Initiative for Chronic Obstructive Lung Disease (GOLD). (2023). Global Strategy for the Diagnosis, Management, and Prevention of Chronic Obstructive Lung Disease. Available at: [Link]

A Comparative Analysis of Theophylline and Caffeine as Adenosine Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, particularly within the realm of purinergic signaling, the methylxanthines theophylline and caffeine stand out as classical, non-selective antagonists of adenosine receptors.[1][2] While structurally similar and often discussed in tandem, a nuanced understanding of their distinct profiles is critical for researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of this compound and caffeine, delving into their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize their activity.

The Adenosine Signaling Pathway: A Brief Overview

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. Its effects are mediated through four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] this compound and caffeine exert their primary pharmacological effects by competitively blocking these receptors.[1]

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R A2B_R A2B Receptor Adenosine->A2B_R A3_R A3 Receptor Adenosine->A3_R G_protein_i Gi/o A1_R->G_protein_i Activates G_protein_s Gs A2A_R->G_protein_s Activates A2B_R->G_protein_s Activates A3_R->G_protein_i Activates This compound This compound This compound->A1_R This compound->A2A_R This compound->A2B_R This compound->A3_R Caffeine Caffeine Caffeine->A1_R Caffeine->A2A_R Caffeine->A2B_R Caffeine->A3_R AC Adenylyl Cyclase G_protein_i->AC Inhibits Downstream_Effects_i Inhibition of Neurotransmitter Release, ↓ Heart Rate G_protein_i->Downstream_Effects_i G_protein_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to Downstream_Effects_s Relaxation of Smooth Muscle, ↑ Neurotransmitter Release cAMP->Downstream_Effects_s

Caption: Adenosine Signaling Pathway and Methylxanthine Antagonism.

Structural and Mechanistic Comparison

This compound (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are both purine alkaloids. The primary structural difference is the presence of an additional methyl group at the N7 position of the purine ring in caffeine. This seemingly minor difference contributes to variations in their pharmacokinetic and pharmacodynamic profiles.

Their principal mechanism of action is the competitive antagonism of adenosine receptors.[1] By binding to these receptors without activating them, they prevent adenosine from exerting its effects. At higher, often supra-therapeutic concentrations, both compounds can also act as non-selective inhibitors of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, their effects as adenosine antagonists are generally observed at lower, more clinically relevant concentrations.

Pharmacodynamic Profile: A Quantitative Comparison

The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.

ParameterThis compoundCaffeineReference(s)
Adenosine Receptor Affinity (Ki, µM)
A1~14~20-40[3]
A2A~14~10-20[3]
A2BWeak Antagonist (KB ~7 µM for this compound)Weak Antagonist[4][5]
A3Weak AntagonistWeak Antagonist[4]
Phosphodiesterase Inhibition (IC50, µM) ~100-1000~200-1000

As the data indicates, both this compound and caffeine are non-selective adenosine receptor antagonists with similar affinities for A1 and A2A receptors.[3] this compound appears to be slightly more potent than caffeine at the A1 receptor.[1] Both are considered weak antagonists at the A2B and A3 receptor subtypes.[4]

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion, ultimately determining its onset, duration of action, and dosing regimen.

ParameterThis compoundCaffeineReference(s)
Bioavailability (Oral) >95%~100%
Half-life (t½) 7-9 hours (adults)3-5 hours (adults)[6]
Protein Binding ~60%~35%
Metabolism Primarily by CYP1A2 to inactive metabolitesPrimarily by CYP1A2 to active metabolites (paraxanthine, theobromine, this compound)
Volume of Distribution (Vd) ~0.5 L/kg~0.6 L/kg

Caffeine is generally absorbed more rapidly and has a shorter half-life than this compound.[6] A key distinction lies in their metabolism. While both are primarily metabolized by the cytochrome P450 enzyme CYP1A2, caffeine is demethylated to active metabolites, including this compound itself, which contributes to its overall pharmacological effect.

Experimental Protocol: Competitive Radioligand Binding Assay for Adenosine A1 and A2A Receptors

To empirically determine and compare the binding affinities of this compound and caffeine, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for assessing their interaction with A1 and A2A adenosine receptors.

I. Rationale and Causality:

This assay is based on the principle of competition between a radiolabeled ligand (the "tracer") with a known high affinity for the receptor and an unlabeled test compound (this compound or caffeine). The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, we can calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently derive the Ki value.

II. Experimental Workflow:

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing A1 or A2A receptors) Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Test Compounds) Membrane_Prep->Reagent_Prep Incubation 3. Incubation (Membranes + Radioligand + Varying concentrations of This compound/Caffeine) Reagent_Prep->Incubation Filtration 4. Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 5. Quantification (Scintillation counting of bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

III. Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human adenosine A1 or A2A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Reagent Preparation:

    • Radioligand: Prepare a stock solution of a high-affinity radioligand for the target receptor. For A1 receptors, [3H]DPCPX is a common choice. For A2A receptors, [3H]ZM241385 is frequently used.

    • Test Compounds: Prepare stock solutions of this compound and caffeine in a suitable solvent (e.g., DMSO) and then serially dilute them to the desired concentrations in the assay buffer.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed amount of the membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • Increasing concentrations of this compound or caffeine.

      • For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., unlabeled adenosine or a selective antagonist).

      • For determining total binding, add only the membrane preparation and radioligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[7][8] This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the antagonist concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Implications and Therapeutic Uses

The distinct pharmacological profiles of this compound and caffeine have led to different clinical applications.

  • This compound: Due to its bronchodilatory and anti-inflammatory effects, this compound has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4] However, its narrow therapeutic index and potential for serious side effects, including cardiac arrhythmias and seizures, have limited its use.[6]

  • Caffeine: Caffeine is widely consumed as a central nervous system stimulant to promote wakefulness and enhance cognitive function.[6] It is also used clinically to treat apnea of prematurity in newborns.[9] Compared to this compound, caffeine has a wider therapeutic window and a more favorable side-effect profile, with common side effects including insomnia, nervousness, and gastrointestinal upset.[6][10]

Conclusion

This compound and caffeine, while both non-selective adenosine antagonists, exhibit important differences in their pharmacokinetic and pharmacodynamic properties. This compound is a slightly more potent A1 adenosine receptor antagonist, while caffeine has a shorter half-life and is metabolized to active compounds. These distinctions are critical for researchers designing experiments to probe the adenosine system and for drug development professionals seeking to develop more selective and safer therapeutic agents. The experimental protocol provided in this guide offers a robust framework for the in-vitro characterization of these and other adenosine receptor modulators.

References

  • Drugs.com. (n.d.). Interactions between Adenosine and this compound. Retrieved from [Link]

  • Fredholm, B. B., Bättig, K., Holmén, J., Nehlig, A., & Zvartau, E. E. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological Reviews, 51(1), 83-133.
  • Gao, Z. G., & Jacobson, K. A. (2017). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 174(11), 1403-1419.
  • Jacobson, K. A., & Daly, J. W. (1985). Analogues of Adenosine, this compound, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. In Adenosine: Receptors and Modulation of Cell Function (pp. 121-131). IRL Press.
  • van der Meer, M. J., van der Velden, V. H., Schoemaker, R. C., & Cohen, A. F. (1996). Comparison of caffeine and this compound ingestion: exercise metabolism and endurance. Journal of Applied Physiology, 81(5), 2061-2067.
  • Drugs.com. (n.d.). Caffeine vs this compound Comparison. Retrieved from [Link]

  • Spina, D., & Page, C. P. (2002). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 135(8), 1953-1961.
  • Do, H. N., Akhter, S., & Miao, Y. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8, 674381.
  • RCSB PDB. (n.d.). Caffeine and Adenosine: Antagonist and Agonist. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • van der Meer, M. J., van der Velden, V. H., Schoemaker, R. C., & Cohen, A. F. (1996). Comparison of caffeine and this compound ingestion: exercise metabolism and endurance. Journal of Applied Physiology, 81(5), 2061-2067.
  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. Humana Press.
  • Henderson-Smart, D. J., & Steer, P. A. (2010). Caffeine versus this compound for apnea in preterm infants.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J. C., Ijzerman, A. P., Yeager, M., ... & Stevens, R. C. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797-1805.
  • van der Meer, M. J., van der Velden, V. H., Schoemaker, R. C., & Cohen, A. F. (1996). Comparison of caffeine and this compound ingestion: exercise metabolism and endurance. Journal of Applied Physiology, 81(5), 2061-2067.

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of Theophylline

Author: BenchChem Technical Support Team. Date: February 2026

For decades, theophylline has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). While its clinical efficacy is well-established, a deep understanding of how its effects in controlled laboratory settings (in vitro) translate to complex physiological responses within a living organism (in vivo) is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of this compound's performance in these two distinct yet interconnected realms, supported by experimental data and detailed methodologies.

Unraveling the Multifaceted Mechanisms of this compound: A Tale of Two Environments

This compound's therapeutic actions are not attributed to a single, isolated mechanism but rather to a constellation of effects on various cellular targets. However, the relevance and contribution of each mechanism can differ significantly between simplified in vitro models and the intricate biological landscape of an in vivo system.

At its core, this compound's actions are primarily attributed to three key molecular mechanisms:

  • Non-selective phosphodiesterase (PDE) inhibition: this compound blocks the action of PDE enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This leads to an accumulation of these second messengers, resulting in a cascade of downstream effects, most notably smooth muscle relaxation.[1]

  • Adenosine receptor antagonism: this compound is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[2][3] By blocking adenosine, a molecule that can induce bronchoconstriction and promote inflammation, this compound contributes to its bronchodilatory and anti-inflammatory effects.[4]

  • Histone deacetylase (HDAC) activation: At lower, anti-inflammatory concentrations, this compound can activate HDACs.[5][6] This is a crucial mechanism for its anti-inflammatory properties, as HDACs play a key role in switching off inflammatory gene expression.[7] This action is particularly relevant in the context of corticosteroid therapy, where this compound can enhance their anti-inflammatory effects.[7]

The interplay of these mechanisms is concentration-dependent, a critical factor when comparing in vitro and in vivo findings.

This compound in the Petri Dish: A Cellular Perspective (In Vitro Effects)

In vitro studies provide a controlled environment to dissect the direct effects of this compound on specific cell types and molecular pathways, free from the confounding variables of a whole organism.

Smooth Muscle Relaxation: The Foundation of Bronchodilation

A primary therapeutic effect of this compound is the relaxation of airway smooth muscle, which directly alleviates bronchoconstriction. In vitro organ bath experiments using isolated tracheal or bronchial smooth muscle strips are the gold standard for studying this effect.

Key Observations:

  • This compound induces a concentration-dependent relaxation of pre-contracted airway smooth muscle.

  • The mechanism is primarily linked to PDE inhibition, leading to increased intracellular cAMP levels.[1]

  • The EC50 for airway smooth muscle relaxation in human airways is approximately 1.5 x 10⁻⁴ M, a concentration that is often higher than the therapeutic range observed in vivo.

Taming the Inflammatory Cascade: Effects on Immune Cells

This compound exhibits significant anti-inflammatory and immunomodulatory properties by acting on various immune cells.

  • T-Lymphocytes: this compound inhibits the proliferation of both CD4+ and CD8+ T-lymphocytes, an effect mediated by PDE inhibition.[8] It also reduces the production of pro-inflammatory cytokines like IL-2.[8]

  • Eosinophils: this compound can inhibit eosinophil migration and degranulation. However, some studies suggest that at therapeutic concentrations, it may potentiate eosinophil activation by blocking adenosine A2 receptors.[9]

  • Macrophages: Low-dose this compound enhances HDAC activity in macrophages, which can suppress the expression of inflammatory genes.[6][10]

  • Neutrophils: At high concentrations, this compound can inhibit the release of reactive oxygen species from neutrophils.

Quantitative Insights: A Summary of In Vitro Data

The following table summarizes key quantitative data from in vitro studies on this compound.

ParameterCell/Tissue TypeMethodValueReference
PDE Inhibition (IC50) WSU-CLL cells (PDE7A)Enzyme Activity Assay343.5 µM[11]
Adenosine Receptor Antagonism (Ki) Brain Tissue (A1 & A2)Radioligand Binding Assay~14 µM[3]
Smooth Muscle Relaxation (EC50) Human AirwaysOrgan Bath~150 µM
Inhibition of TNF-α production Peripheral Blood Mononuclear CellsELISASlight inhibition at 15 µg/dL (~83 µM)[12]
Inhibition of Eosinophil Migration Human EosinophilsChemotaxis AssaySignificant inhibition at 10⁻⁴ - 10⁻³ M

This compound in the Whole Organism: A Systemic Perspective (In Vivo Effects)

In vivo studies, encompassing both animal models and human clinical trials, provide a more holistic understanding of this compound's effects, considering its absorption, distribution, metabolism, and excretion (ADME) properties and its interactions within a complex physiological system.

Opening the Airways: Bronchodilation in Action

The bronchodilatory effects of this compound observed in vitro translate to measurable improvements in lung function in vivo.

Key Observations:

  • In patients with asthma and COPD, oral or intravenous administration of this compound leads to significant improvements in forced expiratory volume in one second (FEV1).[13][14]

  • The bronchodilator effect is dose-dependent, with therapeutic plasma concentrations typically ranging from 5 to 15 mg/L (approximately 28 to 83 µM).[15]

  • This compound is effective in both acute exacerbations and for long-term management of obstructive lung diseases.[13]

Quelling Inflammation in the Lungs

The anti-inflammatory effects of this compound are evident in the reduction of inflammatory markers in the airways of patients with asthma and COPD.

Key Observations:

  • Low-dose this compound treatment has been shown to reduce the number of eosinophils in induced sputum, bronchoalveolar lavage (BAL) fluid, and bronchial biopsies of asthmatic patients.[16]

  • It can also decrease the levels of pro-inflammatory cytokines such as IL-4 and IL-5 in the airways.[17]

  • In animal models of asthma, this compound significantly inhibits ovalbumin (OVA)-induced mucus production and inflammatory cell infiltration.[18]

Beyond the Lungs: Systemic and Cardiovascular Effects

This compound's influence extends beyond the respiratory system, with notable effects on the cardiovascular and central nervous systems.

  • Cardiovascular: this compound can increase heart rate and cardiac output. It can also have mild diuretic effects.

  • Central Nervous System: this compound is a central nervous system stimulant, which can lead to side effects such as insomnia and nervousness.

The Clinical Reality: Therapeutic Efficacy and Side Effects

The following table summarizes key findings from in vivo studies.

EffectModel/PopulationKey FindingsReference
Bronchodilation Asthma & COPD PatientsImproved FEV1 at plasma concentrations of 5-15 mg/L.[13][14]
Anti-inflammation Asthmatic PatientsReduced eosinophils in sputum, BAL, and biopsies with low-dose this compound.[16]
Anti-inflammation OVA-induced Asthma (mice)Inhibited mucus production and inflammatory cell infiltration.[18]
Cardiovascular HumansIncreased heart rate and cardiac output.
Adverse Effects HumansNausea, vomiting, headache, insomnia at higher therapeutic concentrations.[15]

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation, and sometimes the disconnect, between in vitro potency and in vivo efficacy.

Points of Convergence:

  • The fundamental mechanisms of PDE inhibition and adenosine receptor antagonism identified in vitro are widely accepted as contributing to the bronchodilatory and anti-inflammatory effects observed in vivo.

  • The anti-inflammatory effects on specific immune cells seen in culture are reflected in the reduction of these cells in the airways of treated patients.

Points of Divergence and Consideration:

  • Concentration Discrepancies: The concentrations required to elicit certain effects in vitro, such as smooth muscle relaxation, are often higher than the therapeutic plasma concentrations achieved in vivo. This highlights the complexity of the in vivo environment, where local tissue concentrations, receptor sensitivity, and the interplay of multiple cell types can influence the drug's effect.

  • Metabolism and Bioavailability: In vitro studies do not account for the pharmacokinetic properties of the drug. This compound is metabolized in the liver, and its clearance can be affected by various factors, influencing its bioavailability and duration of action in vivo.

  • Systemic vs. Local Effects: In vitro experiments typically focus on isolated cell or tissue responses. In vivo, this compound has systemic effects that can contribute to both its therapeutic efficacy and its side-effect profile.

Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the effects of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the enzymatic activity of PDEs.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE3, PDE4) and the substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: this compound at various concentrations is pre-incubated with the PDE enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the wells.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a stop solution (e.g., a PDE inhibitor like IBMX).[19]

  • Detection: The amount of remaining substrate or the product formed is quantified using a detection reagent. Luminescent-based assays, such as the PDE-Glo™ Assay, are commonly used, where the light output is proportional to PDE activity.[19][20]

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

This assay determines the affinity of this compound for adenosine receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1, A2A) are prepared.

  • Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]DPCPX for A1 receptors) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The Ki value, which represents the inhibitory constant of this compound, is calculated from the competition binding curve using the Cheng-Prusoff equation.[21]

This assay measures the effect of this compound on HDAC enzyme activity.

Protocol:

  • Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cells (e.g., macrophages or epithelial cells).[21]

  • Inhibitor/Activator Incubation: The nuclear extracts are incubated with this compound at various concentrations.

  • Substrate Addition: A fluorogenic HDAC substrate is added to the reaction.

  • Development: After incubation, a developer solution is added to release the fluorescent product from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The change in HDAC activity in the presence of this compound is calculated relative to the control.

This assay assesses the direct effect of this compound on smooth muscle contractility.

Protocol:

  • Tissue Preparation: Tracheal or bronchial rings are dissected from an animal (e.g., guinea pig, pig) and mounted in an organ bath containing physiological salt solution (PSS) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.[1]

  • Pre-contraction: The smooth muscle is pre-contracted with an agonist such as acetylcholine or histamine to induce a stable contraction.

  • This compound Addition: this compound is added cumulatively to the organ bath in increasing concentrations.

  • Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction, and an EC50 value is determined.

This assay quantifies the effect of this compound on the production of inflammatory cytokines by immune cells.

Protocol:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in a 96-well plate.[22]

  • Stimulation and Treatment: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.[23]

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatants are collected.[23]

  • ELISA: The concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-8) in the supernatants is measured using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[24]

  • Data Analysis: The amount of cytokine released in the presence of this compound is compared to the stimulated control.

This assay measures the effect of this compound on the proliferation of T-lymphocytes.

Protocol:

  • Cell Culture: PBMCs or isolated T-lymphocytes are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with a mitogen (e.g., phytohemagglutinin - PHA) in the presence or absence of this compound.[25]

  • [³H]-Thymidine Pulse: After 24-48 hours of incubation, [³H]-thymidine is added to each well, and the cells are incubated for an additional 24 hours.[25][26]

  • Cell Harvesting: The cells are harvested onto a glass fiber filter mat, and the unincorporated [³H]-thymidine is washed away.[25]

  • Scintillation Counting: The amount of incorporated [³H]-thymidine, which is proportional to the degree of cell proliferation, is measured using a liquid scintillation counter.[27]

  • Data Analysis: The proliferation in the presence of this compound is compared to the stimulated control.

In Vivo Models

This is a widely used animal model to study allergic airway inflammation and hyperresponsiveness.

Protocol:

  • Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.[16]

  • Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic phenotype.[16]

  • This compound Treatment: this compound is administered to the mice (e.g., orally or intraperitoneally) before or during the challenge phase.

  • Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils).[28] Lung tissue can also be collected for histological analysis.

  • Assessment of Airway Hyperresponsiveness: Airway hyperresponsiveness to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.[28]

  • Data Analysis: The inflammatory cell counts and airway hyperresponsiveness in the this compound-treated group are compared to the OVA-challenged control group.

Human clinical trials are essential to evaluate the therapeutic efficacy and safety of this compound.

Protocol:

  • Patient Recruitment: Patients with a confirmed diagnosis of asthma or COPD are recruited based on specific inclusion and exclusion criteria.

  • Study Design: A randomized, double-blind, placebo-controlled design is often employed.

  • Intervention: Patients receive either this compound (typically as a slow-release formulation) or a placebo for a defined treatment period.

  • Efficacy Endpoints: The primary efficacy endpoint is often the change in lung function, measured by spirometry (e.g., FEV1).[14] Secondary endpoints may include changes in symptom scores, use of rescue medication, and markers of airway inflammation in sputum or blood.

  • Safety Monitoring: Patients are monitored for adverse events, and serum this compound concentrations are measured to ensure they are within the therapeutic range.[8]

  • Data Analysis: The changes in efficacy endpoints in the this compound group are compared to the placebo group using appropriate statistical methods.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex interactions of this compound, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

This compound's Core Mechanisms of Action

Theophylline_Mechanisms cluster_PDE Phosphodiesterase (PDE) Inhibition cluster_Adenosine Adenosine Receptor Antagonism cluster_HDAC Histone Deacetylase (HDAC) Activation cluster_Effects Cellular & Physiological Effects This compound This compound PDE PDEs (e.g., PDE3, PDE4) This compound->PDE Inhibits AdenosineR Adenosine Receptors This compound->AdenosineR Antagonizes HDAC HDACs This compound->HDAC Activates cAMP ↑ cAMP Bronchodilation Bronchodilation cAMP->Bronchodilation Anti_inflammation Anti-inflammation cAMP->Anti_inflammation Immunomodulation Immunomodulation cAMP->Immunomodulation HDAC->Anti_inflammation

Caption: Core mechanisms of this compound action.

Workflow for In Vitro Smooth Muscle Relaxation Assay

Smooth_Muscle_Relaxation_Workflow start Dissect Tracheal/ Bronchial Rings mount Mount in Organ Bath (PSS, 37°C, 95% O₂/5% CO₂) start->mount transducer Connect to Force Transducer mount->transducer precontract Pre-contract with Agonist (e.g., ACh) transducer->precontract This compound Add this compound (Cumulative Concentrations) precontract->this compound record Record Relaxation Response This compound->record analyze Calculate EC50 record->analyze

Caption: In vitro smooth muscle relaxation assay workflow.

Workflow for Ovalbumin-Induced Asthma Model

OVA_Asthma_Model_Workflow sensitization Sensitize Mice with OVA + Adjuvant (i.p.) challenge Challenge with Aerosolized OVA sensitization->challenge treatment Administer this compound or Vehicle challenge->treatment assessment Assess Outcomes treatment->assessment bal BAL Fluid Analysis (Cell Counts) assessment->bal histology Lung Histology assessment->histology ahr Airway Hyperresponsiveness (Methacholine Challenge) assessment->ahr end Compare Treatment vs. Control Groups bal->end histology->end ahr->end

Caption: Ovalbumin-induced asthma model workflow.

Conclusion: From Benchtop to Bedside

This compound's journey from a laboratory curiosity to a clinical mainstay is a testament to the power of bridging in vitro and in vivo research. While in vitro studies provide invaluable insights into its molecular mechanisms and cellular effects, in vivo research is indispensable for understanding its therapeutic efficacy, pharmacokinetic profile, and safety in a complex biological system. The apparent discrepancies, particularly in effective concentrations, underscore the importance of considering the holistic physiological context when translating preclinical findings. For researchers and drug developers, a comprehensive understanding of both perspectives is paramount for optimizing the use of this venerable drug and for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Adenosine A2A receptor antagonist - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Barnes, P. J. (1995). This compound in the management of asthma: time for reappraisal?
  • Janssen, L. J. (2001). This compound attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle. British Journal of Pharmacology, 133(7), 1041–1050.
  • Ram, F. S., Jones, P. W., & Poole, P. J. (2004). Oral this compound for chronic obstructive pulmonary disease.
  • Zhou, Y., Wang, X., Li, X., Zhang, J., Chen, H., & Wang, G. (2021). Low-dose this compound in addition to ICS therapy in COPD patients: A systematic review and meta-analysis. International Journal of Chronic Obstructive Pulmonary Disease, 16, 1293–1302.
  • Yukawa, T., Kroegel, C., Chanez, P., Dent, G., Ukena, D., Chung, K. F., & Barnes, P. J. (1989). Effect of this compound and adenosine on eosinophil function.
  • Lim, S., Jatakanon, A., Gordon, D., Menzies-Gow, A., & Barnes, P. J. (2000). Low-dose this compound reduces eosinophilic inflammation but not exhaled nitric oxide in mild asthma. American journal of respiratory and critical care medicine, 161(6), 1957–1961.
  • Li, D., He, Q., Wang, Y., Zhang, C., & Chen, J. (2015). Low Dose this compound Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD.
  • Gallelli, L., Falcone, D., Pelaia, G., Renda, G. F., Terracciano, R., & de Sarro, G. (2017). This compound action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach. International journal of chronic obstructive pulmonary disease, 12, 339–350.
  • Gallelli, L., Falcone, D., Pelaia, G., Renda, G. F., Terracciano, R., & de Sarro, G. (2017). This compound action on primary human bronchial epithelial cells under. Dove Medical Press.
  • Borish, L., Aarons, A., Rumbyrt, J., Cvietusa, P., Negri, J., & Wenzel, S. (1996). Anti-inflammatory effects of this compound: modulation of cytokine production. The Journal of allergy and clinical immunology, 97(6), 1287–1293.
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.
  • Spicuzza, L., Di Maria, G., Polosa, R. (2001). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 134(6), 1183–1188.
  • Bowen, J. M., He, J., Tesoro, A., Sitar, D. S., & Spino, M. (2021).
  • Svedmyr, N. (1983). In-vitro and in-vivo effects of this compound and beta 2-adrenostimulants in combination. European journal of respiratory diseases. Supplement, 128, 339–346.
  • Sullivan, P., Bekir, S., Jaffar, Z., Page, C., Jeffery, P., & Costello, J. (1998). Low-dose this compound modulates T-lymphocyte activation in allergen-challenged asthmatics.
  • Yukawa, T., Kroegel, C., Chanez, P., Dent, G., Ukena, D., Chung, K. F., & Barnes, P. J. (1989). Effect of this compound and adenosine on eosinophil function.
  • Ward, A. J., McKenniff, M., Evans, J. M., Page, C. P., & Costello, J. F. (1993). This compound and airway inflammation.
  • Takeda, S., Yamashita, H., Okumura, M., & Okayama, Y. (2001). This compound inhibits TNF-alpha-induced CD4 expression on human eosinophils and CD4+ eosinophil migration in response to IL-16. International archives of allergy and immunology, 126(1), 48–55.
  • Ito, K., Ito, M., Elliott, W. M., Cosio, B., Caramori, G., Kon, O. M., ... & Barnes, P. J. (2005). Decreased histone deacetylase activity in chronic obstructive pulmonary disease. New England Journal of Medicine, 352(19), 1967-1976.
  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of Adenosine, this compound, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Progress in clinical and biological research, 230, 41–51.
  • Doymaz, S., & Miller, M. (2016). Anti-inflammatory dosing of this compound in the treatment of status asthmaticus in children. Journal of pediatric pharmacology and therapeutics, 21(5), 441-445.
  • Sanquin. (2021, May 29). Proliferation assay - 3H thymidine incorporation. Retrieved January 29, 2026, from [Link]

  • Scordamaglia, A., Ciprandi, G., Ruffoni, S., Caria, M., Paolieri, F., Venuti, D., & Canonica, G. W. (1988). This compound and the immune response: in vitro and in vivo effects.
  • Barnes, P. J. (2010). This compound. American journal of respiratory and critical care medicine, 181(1), 16-17.
  • Zhang, X., & Bai, C. (2019). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules (Basel, Switzerland), 24(18), 3249.
  • Borger, P., & Miglino, N. (2016). Preparation of blood and PBMC for cytokine secretion.
  • ClinicalTrials.gov. (n.d.). Effectiveness of Low-Dose this compound for the Management of Biomass-Associated COPD. Retrieved January 29, 2026, from [Link]

  • Keravis, T., & Lugnier, C. (2012). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British journal of pharmacology, 165(5), 1288–1305.
  • Wani, T. A., Zargar, M. A., & Salhia, B. (2017). Lactoferrin Ameliorates Ovalbumin-Induced Asthma in Mice through Reducing Dendritic-Cell-Derived Th2 Cell Responses. International journal of molecular sciences, 18(10), 2095.
  • P155 Compliance With Guidelines For The Management Of this compound In Patients With Acute Exacerbations Of Copd. (2014). Thorax, 69(Suppl 2), A83.2-A84.
  • Kidney, J., Dominguez, M., Taylor, P. M., Rose, M., Chung, K. F., & Barnes, P. J. (1995). Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: a placebo-controlled parallel group study. The American journal of respiratory and critical care medicine, 151(6), 1907–1914.
  • Fulcher, D. A., & Wong, S. W. (2007). Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data.
  • Rabe, K. F., Magnussen, H., & Dent, G. (1995). [The anti-inflammatory action of an oral sustained-release this compound preparation. Results of a clinical pilot study with low dosages]. Pneumologie (Stuttgart, Germany), 49(1), 16–20.
  • Singh, V., & Das, S. (2021). A current review on animal models of anti-asthmatic drugs screening. Journal of pharmacological and toxicological methods, 112, 107111.
  • Spicuzza, L., Di Maria, G., & Polosa, R. (2001). The role of adenosine receptors in the action of this compound on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 134(6), 1183–1188.
  • Jespersen, B., Sjol, A., & Christensen, J. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52324.
  • Zhu, F., He, Y., Li, X., & Chen, X. (2002). Effect of this compound on airway inflammation in asthma.
  • Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. Retrieved January 29, 2026, from [Link]

  • Zhang, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., & Zhang, Y. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International journal of molecular sciences, 25(10), 5406.
  • Omar, F., & van der Mey, D. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules (Basel, Switzerland), 27(19), 6598.

Sources

A Comparative Guide to the Validation of Theophylline's Therapeutic Window Across Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases in both human and veterinary medicine for decades. Its clinical utility is, however, constrained by a narrow therapeutic index (NTI), where sub-therapeutic concentrations are inefficacious and supra-therapeutic levels lead to significant toxicity. This guide provides a comparative analysis of this compound's therapeutic window across various species, including humans, canines, felines, and equines. We delve into the species-specific pharmacokinetic and pharmacodynamic factors that necessitate distinct therapeutic ranges. Furthermore, this document outlines a robust, self-validating experimental protocol for the therapeutic drug monitoring (TDM) of this compound, empowering researchers and drug development professionals with the technical insights required for safe and effective application.

The Pharmacological Basis of this compound's Action

This compound exerts its primary therapeutic effects—bronchodilation and anti-inflammatory actions—through a complex mechanism of action.[1][2] Understanding this pathway is critical to appreciating the nuances of its application across different species. The main mechanisms include:

  • Non-selective Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes (specifically PDE3 and PDE4), which are responsible for breaking down cyclic adenosine monophosphate (cAMP).[1][3] Increased intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[1][3]

  • Adenosine Receptor Antagonism: this compound is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[1] While this contributes to bronchodilation, it is also responsible for many of the drug's adverse effects, such as cardiac arrhythmias, central nervous system stimulation, and seizures.[3][4]

  • Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, this compound can activate HDAC2.[4] This action enhances the anti-inflammatory effects of corticosteroids, a mechanism of particular interest in managing severe or steroid-resistant asthma.[4][5]

The interplay of these mechanisms dictates both the efficacy and toxicity of this compound. Species-specific differences in enzyme activity and receptor density can significantly alter the drug's effects.

Theophylline_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AdenosineReceptor Adenosine Receptor (A1/A2) This compound This compound This compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE Inhibits HDAC2 HDAC2 (Active) This compound->HDAC2 AMP AMP PDE->AMP Breaks down ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase cAMP->PDE PKA Protein Kinase A (Active) cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Adenosine Adenosine Adenosine->AdenosineReceptor Suppression Suppression HDAC2->Suppression InflammatoryGenes Inflammatory Gene Transcription InflammatoryGenes->Suppression Inhibits

Caption: this compound's multifaceted mechanism of action.

Comparative Analysis of this compound's Therapeutic Window

The concept of a "therapeutic window" or "therapeutic range" refers to the plasma concentration range of a drug that is likely to produce therapeutic effects with minimal risk of toxicity. For this compound, this window is notoriously narrow and varies significantly across species due to differences in drug metabolism and clearance.[6]

The primary route of elimination is hepatic metabolism, mainly via the cytochrome P450 enzyme system (specifically CYP1A2 in humans).[7][8] Factors such as age, concurrent diseases (especially liver disease), and interacting drugs can dramatically alter clearance rates, necessitating individualized dosing and monitoring.[8][9][10]

SpeciesTherapeutic Range (µg/mL)Toxic Concentration (µg/mL)Key Pharmacokinetic Considerations
Human 10 - 20 (Traditional)[3][9]5 - 15 (Modern)[9]> 20[1][9]Half-life: ~8 hours in adults (highly variable).[11] Clearance is affected by smoking, age, and liver disease.[8][12]
Canine (Dog) 10 - 20[13]> 37[14]Half-life: ~8.4 hours.[13] Generally dosed twice daily.[15][16] Toxicity occurs at higher plasma levels compared to humans.[14]
Feline (Cat) 10 - 20 (Target, less defined)< 20 (High sensitivity)[17]Slower metabolism compared to dogs.[15] Typically dosed once daily, often at night.[15][18] More susceptible to CNS side effects.[6]
Equine (Horse) 10 - 15 (Less established)Not well-definedUse is now rare, largely replaced by inhaled therapies.[17][19] Follows a similar pattern of airway constriction as humans.[15]

Causality Behind Species Differences:

  • Feline Metabolism: Cats exhibit slower clearance of this compound compared to dogs.[15] This is often attributed to a relative deficiency in certain hepatic metabolic pathways (e.g., glucuronidation), a common feature of feline pharmacology. This slower metabolism necessitates a lower and less frequent dosing schedule (typically once daily) to avoid accumulation and toxicity.[15][16]

  • Canine Tolerance: Studies indicate that dogs may tolerate higher plasma concentrations of this compound before exhibiting signs of toxicity compared to humans.[14] While the therapeutic range is often cited as 10-20 µg/mL, similar to humans, toxic effects like seizures are reported at significantly higher levels.[14] However, side effects like restlessness can still occur within the therapeutic range.[6]

  • Equine Use: While this compound has been used in horses for conditions like recurrent airway obstruction ("heaves"), its use has declined in favor of targeted inhaled bronchodilators and corticosteroids, which offer better efficacy and a wider safety margin.[17]

Experimental Validation: A Protocol for Therapeutic Drug Monitoring (TDM)

Given the narrow therapeutic index and high inter-individual variability, TDM is essential for the safe and effective use of this compound.[9][18] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used method for quantifying this compound in plasma.[20][21][22]

The following protocol describes a self-validating system for the determination of this compound in plasma, incorporating essential quality control steps.

TDM_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical & Validation Sample 1. Sample Collection (Trough Level, Heparin Tube) Centrifuge 2. Centrifugation (3000 rpm, 10 min) Sample->Centrifuge Separate 3. Plasma Separation Centrifuge->Separate Store 4. Storage (≤ -20°C if not immediate) Separate->Store Spike 5. Sample Preparation (Plasma + Internal Standard) Store->Spike Extraction 6. Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extraction Evaporate 7. Evaporation & Reconstitution (in Mobile Phase) Extraction->Evaporate Inject 8. HPLC-UV Injection Evaporate->Inject Analysis 9. Chromatographic Analysis (Quantify vs. Calibrators) Inject->Analysis Review 10. Data Review (Peak Shape, Retention Time) Analysis->Review QC_Check 11. QC Check (Within acceptable limits?) Review->QC_Check Report 12. Report Result (µg/mL) QC_Check->Report Yes Troubleshoot Troubleshoot & Re-run QC_Check->Troubleshoot No Troubleshoot->Spike Re-prepare

Caption: Experimental workflow for this compound TDM.

Detailed HPLC-UV Protocol

Objective: To accurately quantify this compound concentrations in plasma samples.

1. Materials & Reagents:

  • HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21]

  • This compound reference standard

  • Internal Standard (IS), e.g., Hydroxyethyl this compound or another suitable xanthine derivative.

  • Acetonitrile (HPLC grade)

  • Sodium Acetate Buffer (50 mM, pH adjusted)[21]

  • Plasma samples (patient, calibrators, quality controls)

  • Extraction solvent (e.g., Dichloromethane/Isopropanol mixture)

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Sodium Acetate Buffer (e.g., 15:85 v/v).[21]

    • Rationale: This reversed-phase mobile phase provides good separation for polar compounds like this compound from endogenous plasma components. The buffer controls the pH to ensure consistent ionization and retention time.

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: Ambient or 30°C.

  • UV Detection Wavelength: 270-280 nm.[20][21]

    • Rationale: this compound exhibits strong UV absorbance in this range, providing high sensitivity for detection.

  • Injection Volume: 20 µL.

3. Preparation of Standards and Controls (Self-Validation System):

  • Stock Solutions: Prepare concentrated stock solutions of this compound and the IS in methanol or mobile phase.

  • Calibration Standards: Serially dilute the this compound stock solution with drug-free plasma to create a set of calibrators covering the expected therapeutic range (e.g., 1, 2.5, 5, 10, 20, 40 µg/mL).

    • Trustworthiness: A multi-point calibration curve ensures linearity and accuracy across the entire measurement range.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, high) in drug-free plasma from a separate stock solution.

    • Trustworthiness: Using a separate stock for QCs validates the accuracy of the primary calibrator stock. Running QCs with each batch of patient samples verifies the performance of the assay on that day.

4. Sample Preparation Protocol:

  • Pipette 200 µL of plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 50 µL of the IS working solution. Vortex briefly.

    • Expertise: The IS is crucial. It is added at a constant concentration to all samples and standards. It co-extracts with the analyte and helps correct for variations in extraction efficiency and injection volume, significantly improving precision.

  • Add 1 mL of extraction solvent. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase. Vortex to dissolve.

  • Transfer to an HPLC vial for analysis.

5. Data Analysis and Acceptance Criteria:

  • Generate a calibration curve by plotting the peak area ratio (this compound Peak Area / IS Peak Area) against the nominal concentration of the calibrators.

  • Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.995.[21]

  • Calculate the concentration of the QC samples and unknown patient samples using the regression equation.

  • The calculated concentrations of the QC samples must be within ±15% of their nominal value.

    • Trustworthiness: These acceptance criteria ensure that the analytical run is valid and the results for patient samples are reliable.

Conclusion and Future Directions

The validation of this compound's therapeutic window is a critical, species-dependent process. While the traditional range of 10-20 µg/mL serves as a useful guideline, particularly in canines, significant adjustments are required for other species like cats due to profound metabolic differences.[15][16] The rise of safer, more targeted therapies has reduced this compound's role as a first-line agent, but it remains a valuable adjunct therapy.[6][17][19]

Accurate TDM, using robust and validated methods like the HPLC-UV protocol detailed here, is non-negotiable for mitigating the risks associated with this NTI drug. Future research should focus on developing more comprehensive pharmacokinetic models for special veterinary populations (e.g., geriatric animals, those with comorbidities) to further refine dosing strategies and enhance patient safety.

References

  • Veterinary Partner. (2001, January 1). This compound (Theo-Dur). VIN. [Link]

  • PetPlace.com. (2015, July 18). This compound (Theo-Dur®) for Dogs and Cats. [Link]

  • Regulations.gov. This compound dosing. [Link]

  • Illinois Experts. Determination of the acute oral toxicity of this compound in conscious dogs. [Link]

  • StatPearls. (2023, May 1). This compound. NCBI Bookshelf. [Link]

  • PetMD. (2023, May 22). This compound | Dog, Cat, Pet Medication. [Link]

  • Houston, D. (2025, July 17). This compound Use in Pets 2025 Vet Guide. [Link]

  • Wedgewood Pharmacy. (2024, September 2). What to Know if Your Veterinarian Prescribes this compound for Your Dog or Cat. [Link]

  • VCA Animal Hospitals. This compound. [Link]

  • ResearchGate. (2025, August 5). Evaluation of the bioavailability and pharmacokinetics of two extended-release this compound formulations in dogs. [Link]

  • MSD Veterinary Manual. Systemic Treatment of Inflammatory Airway Disease in Animals. [Link]

  • ClinPGx. This compound Pathway, Pharmacokinetics. [Link]

  • National Institutes of Health (NIH). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of this compound in Urine, Saliva and Plasma Samples. [Link]

  • PubMed. Intravenous this compound poisoning and multiple-dose charcoal in an animal model. [Link]

  • Asian Journal of Pharmaceutics. Validated stability indicating HPLC method for estimation of this compound from a novel microsphere formulation. [Link]

  • PNAS. A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression. [Link]

  • Research Journal of Pharmacy and Technology. This compound Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • American Journal of Respiratory and Critical Care Medicine. (2013, February 26). This compound. [Link]

  • PubMed. Comparison of this compound and theobromine metabolism in man. [Link]

  • PubMed. Cardiovascular effects of toxic concentrations of this compound in the dog. [Link]

  • PubMed. This compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. [Link]

  • Oxford Academic. (2015, July 19). A Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application. [Link]

  • PubMed. Differences in this compound Clearance Between Patients With Chronic Hepatitis and Those With Liver Cirrhosis. [Link]

  • European Review for Medical and Pharmacological Sciences. This compound: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. [Link]

  • PubMed. This compound metabolism: variation and genetics. [Link]

  • PubMed. A simple and rapid HPLC/UV method for the simultaneous quantification of this compound and etofylline in human plasma. [Link]

  • PubMed. [Pharmacokinetics of oral this compound. Comparison between asthmatic and cystic fibrosis patients]. [Link]

Sources

Technical Guide: Theophylline vs. Selective PDE Inhibitors – A Pharmacological & Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty Drug" vs. Precision Tools

In the landscape of phosphodiesterase (PDE) inhibition, Theophylline represents the "old guard"—a non-selective methylxanthine with a complex, multi-modal mechanism. While modern inhibitors like Roflumilast (PDE4) and Sildenafil (PDE5) offer nanomolar potency and high selectivity, this compound remains clinically relevant not for its PDE inhibition alone, but for its unique ability to activate Histone Deacetylase 2 (HDAC2), thereby reversing corticosteroid resistance in severe asthma and COPD.

This guide provides a head-to-head technical comparison, contrasting the broad-spectrum pharmacology of this compound against isoform-selective alternatives, supported by quantitative IC50 data and validated experimental protocols.

Mechanistic Architecture

To understand the divergence in efficacy and side effects, one must map the signaling pathways.

The Multi-Modal Action of this compound

Unlike selective inhibitors that act solely by preventing cAMP/cGMP hydrolysis, this compound operates via three distinct mechanisms:

  • Non-selective PDE Inhibition: Weak inhibition of PDE3, PDE4, and PDE5 (requires high serum concentrations >10 mg/L).

  • Adenosine Receptor Antagonism: Blocks A1 and A2 receptors (causes tachycardia and CNS stimulation).

  • HDAC Activation: Directly activates HDAC2, deacetylating core histones and suppressing inflammatory gene transcription—a mechanism not shared by Roflumilast or Sildenafil.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades between this compound and selective inhibitors.

PDE_Signaling_Pathways This compound This compound (Non-Selective) PDE4 PDE4 Enzyme This compound->PDE4 Weak Inhibition PDE5 PDE5 Enzyme This compound->PDE5 Weak Inhibition HDAC2 HDAC2 (Nuclear) This compound->HDAC2 Activation (Unique) AdenosineR Adenosine Receptors This compound->AdenosineR Antagonism Roflumilast Roflumilast (PDE4 Selective) Roflumilast->PDE4 Potent Inhibition (IC50 ~0.8nM) Sildenafil Sildenafil (PDE5 Selective) Sildenafil->PDE5 Potent Inhibition (IC50 ~3.5nM) cAMP cAMP PDE4->cAMP Hydrolyzes cGMP cGMP PDE5->cGMP Hydrolyzes Inflammation Inflammatory Gene Transcription HDAC2->Inflammation Suppresses (Deacetylation) Bronchodilation Bronchodilation (Smooth Muscle) cAMP->Bronchodilation Promotes cGMP->Bronchodilation Promotes

Figure 1: Comparative signaling pathways. Note this compound's unique activation of HDAC2, distinct from the pure enzyme inhibition of Roflumilast and Sildenafil.

Quantitative Head-to-Head Comparison

The following data highlights the massive potency gap between this compound and modern inhibitors. This compound requires micromolar concentrations to achieve what Roflumilast achieves at nanomolar levels.

Table 1: Potency and Selectivity Profile
CompoundPrimary TargetIC50 (Target)Selectivity RatioClinical IndicationKey Limitation
This compound Non-selective (PDE3, 4,[1] 5)~300 - 1,000 µM (PDE4)1:1 (Poor)Asthma, COPDNarrow therapeutic index; requires serum monitoring.
Roflumilast PDE4 (Isoforms A-D)0.8 nM>10,000-fold vs PDE3/5Severe COPDGI side effects (nausea/diarrhea) due to PDE4D inhibition.
Sildenafil PDE53.5 nM>1,000-fold vs PDE3ED, PAHVisual disturbances (PDE6 cross-reactivity).
Milrinone PDE3~500 nMHigh vs PDE4Heart FailureArrhythmogenic (increases cardiac cAMP).
IBMX Non-selective2 - 50 µM1:1 (Poor)Research Use OnlyToo toxic for clinical use; standard lab control.

Data Analysis:

  • Potency Gap: Roflumilast is approximately 300,000x more potent against PDE4 than this compound.

  • Therapeutic Window: this compound's side effects (nausea, arrhythmias) stem from adenosine antagonism occurring at concentrations (~10-20 µM) overlapping with its weak PDE inhibition.

Experimental Validation: Fluorescence Polarization (FP) Assay

To validate the inhibition profiles described above, researchers should utilize a Fluorescence Polarization (FP) assay.[2] This method is preferred over radioactive (SPA) or colorimetric assays because it is homogeneous (no wash steps), ratiometric (robust against pipetting errors), and high-throughput compatible.

Assay Principle

The assay uses a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).

  • Intact Substrate (High Polarization): When FAM-cAMP binds to a large binding molecule (e.g., IMAP beads or specific antibody), the complex rotates slowly, emitting highly polarized light.

  • Hydrolyzed Product (Low Polarization): Active PDE cleaves FAM-cAMP into FAM-AMP. The binding molecule does not bind FAM-AMP effectively. The small, free FAM-AMP rotates rapidly, depolarizing the emitted light.

  • Inhibition: If this compound or Roflumilast inhibits the PDE, the substrate remains intact and bound, maintaining high polarization .

Step-by-Step Protocol

Reagents:

  • Enzyme: Recombinant human PDE4B or PDE5A (titrated to linear range).

  • Substrate: FAM-cAMP (100 nM final).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.01% BSA.

  • Binding Reagent: IMAP Binding Beads (Molecular Devices) or equivalent antibody.

Workflow:

FP_Assay_Workflow Step1 1. Enzyme Prep Dilute PDE in buffer Step2 2. Inhibitor Addition Add this compound/Roflumilast (Serial Dilution) Step1->Step2 Step3 3. Substrate Addition Add FAM-cAMP Incubate 60 min @ RT Step2->Step3 Step4 4. Stop & Bind Add Binding Reagent (Nanoparticles) Step3->Step4 Step5 5. Detection Read FP (mP) Ex: 485nm / Em: 520nm Step4->Step5

Figure 2: Fluorescence Polarization workflow for determining IC50 values.

Critical Technical Notes:

  • This compound Control: Because this compound is a weak inhibitor, ensure your concentration curve extends to at least 10 mM (10,000 µM) to capture the full sigmoidal curve.

  • DMSO Tolerance: Keep final DMSO concentration <1%, as high solvents can inhibit PDE activity independently.

  • Z-Factor: For screening validation, ensure Z' > 0.5 using IBMX (100 µM) as the positive control (100% inhibition).

Clinical & Translational Context

Why use this compound if it is a weak inhibitor?

  • Corticosteroid Resistance: In severe COPD/Asthma, oxidative stress inactivates HDAC2, rendering steroids ineffective. Roflumilast does not fix this.[1] this compound (at low doses, 5-10 mg/L) restores HDAC2 activity, re-sensitizing the patient to steroids.

  • Cost: this compound is significantly cheaper than Roflumilast.

  • Phenotype Targeting:

    • Roflumilast: Best for COPD with "Chronic Bronchitis" phenotype (high mucus, frequent exacerbations).

    • This compound: Best as an add-on for severe, steroid-resistant asthma or COPD overlap.

References

  • Barnes, P. J. (2013). This compound.[1][3][4][5][6][7] American Journal of Respiratory and Critical Care Medicine.[4] Link

  • Rabe, K. F. (2011).[5][8] Roflumilast: an oral anti-inflammatory treatment for chronic obstructive pulmonary disease.[1] European Respiratory Journal.[4] Link

  • Ito, K., et al. (2002). A molecular mechanism of action of this compound: Induction of histone deacetylase activity to decrease inflammatory gene expression.[4][9][10][11] PNAS. Link

  • Francis, S. H., et al. (2011). Phosphodiesterase inhibitors: factors that influence potency, selectivity, and action. Handbook of Experimental Pharmacology. Link

  • Huang, W., et al. (2002). Fluorescence polarization assays for phosphodiesterase activity. Journal of Biomolecular Screening. Link

Sources

Assessing the reproducibility of theophylline's effects across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the reproducibility of theophylline's effects across different laboratories Content Type: Publish Comparison Guide

Executive Summary: The Reproducibility Challenge

This compound (1,3-dimethylxanthine) remains a cornerstone in the management of asthma and COPD, yet it presents a unique "reproducibility crisis" in drug development and clinical monitoring. Unlike modern biologics with predictable kinetics, this compound possesses a Narrow Therapeutic Index (NTI) (10–20 mg/L), where the threshold for efficacy virtually overlaps with the threshold for toxicity (arrhythmias, seizures).

Reproducibility failures across laboratories are rarely due to the drug substance itself but rather stem from three distinct vectors:

  • Analytical Divergence: Discrepancies between "Gold Standard" HPLC and high-throughput Immunoassays (FPIA, EMIT).

  • Metabolic Volatility: The heavy reliance on CYP1A2 metabolism, which is highly polymorphic and sensitive to environmental factors (e.g., smoking status).

  • Formulation Inconsistency: Variable dissolution rates in sustained-release matrices.

This guide provides a standardized framework for researchers to validate this compound data, compare it objectively against next-generation methylxanthines, and implement self-validating quantification protocols.

Comparative Pharmacology: this compound vs. Alternatives

To assess whether this compound is the optimal candidate for a study, it must be benchmarked against derivatives designed to overcome its NTI limitations.

Table 1: Performance Matrix of this compound and Key Alternatives
FeatureThis compound Doxofylline Roflumilast Caffeine
Primary Mechanism Non-selective PDE Inhibitor & Adenosine Receptor AntagonistNon-selective PDE Inhibitor (Adenosine receptor "sparing")Selective PDE4 InhibitorNon-selective PDE Inhibitor
Therapeutic Range 10–20 mg/L (Narrow) Wide (Toxic effects rare < 20 mg/L)N/A (Fixed dosing)5–20 mg/L (Neonatal Apnea)
Cardiac Toxicity High (Tachycardia, Arrhythmia)Low (No adenosine antagonism)LowModerate
Metabolic Pathway CYP1A2 (>90%), CYP2E1CYP1A2, CYP2E1CYP3A4, CYP1A2CYP1A2
Assay Interference High (Cross-reacts with caffeine/metabolites in immunoassays)LowLowHigh
Reproducibility Risk High (Due to NTI & CYP variance)ModerateLowModerate

Expert Insight: Doxofylline is often cited as the "reproducible alternative" because it lacks adenosine receptor antagonism, significantly widening the safety margin and reducing the noise in toxicity assays caused by cardiac side effects.

Sources of Inter-Laboratory Variability

A. Analytical Method Bias (The "Method Gap")

Data generated via Immunoassays (e.g., FPIA, EMIT) often show a positive bias (up to 13%) compared to HPLC.

  • Cause: Immunoassays often cross-react with 1,3-dimethyluric acid (a metabolite) or dietary caffeine.

  • Impact: A sample reading 18 mg/L on an immunoassay (safe) might actually be 15 mg/L on HPLC (sub-therapeutic), or conversely, a toxic level might be masked or exaggerated depending on metabolite accumulation.

B. The CYP1A2 Variable

This compound clearance is not a constant; it is a dynamic variable dependent on CYP1A2 activity.

  • Inducers: Polycyclic aromatic hydrocarbons (smoking) can increase clearance by 50–100% .

  • Inhibitors: Ciprofloxacin or Fluvoxamine can decrease clearance, spiking plasma levels.

  • Lab-to-Lab Issue: If Lab A uses smokers as volunteers and Lab B uses non-smokers, PK data will be statistically incomparable without normalization.

Experimental Validation Framework

To ensure data integrity, laboratories must move beyond simple "measurement" to "self-validating systems." Below are the required protocols.

Protocol A: The "Gold Standard" HPLC Quantification

Use this protocol to validate any immunoassay results or for definitive PK studies.

1. System Suitability:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water:Acetonitrile (90:10 v/v) or Methanol:Water (40:60 v/v). Isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Maximal absorption for methylxanthines).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Step 1: Aliquot 200 µL of plasma/serum into a glass tube.

  • Step 2 (Internal Standard): Add 50 µL of β-Hydroxyethylthis compound (5 µg/mL) . Crucial for correcting extraction loss.

  • Step 3 (Precipitation): Add 200 µL of 0.1 M HCl (acidifies sample to ensure drug is in non-ionized state for extraction).

  • Step 4 (Extraction): Add 3 mL of Chloroform:Isopropanol (20:1) . Vortex vigorously for 60 seconds.

  • Step 5: Centrifuge at 3000g for 10 minutes. Discard the upper aqueous layer.

  • Step 6: Evaporate the organic layer to dryness under nitrogen stream at 40°C.

  • Step 7: Reconstitute residue in 200 µL of mobile phase and inject 20 µL.

3. Acceptance Criteria (Self-Validation):

  • Linearity:

    
     over 0.5–40 mg/L range.[1]
    
  • Resolution: Baseline separation between this compound (RT ~5 min) and Internal Standard (RT ~7 min).

  • Precision: Intra-day CV < 5%.

Protocol B: Metabolic Stability Assessment (Microsomal Assay)

Use this to assess if a specific population or animal model will introduce metabolic variability.

  • Incubation: Incubate 1 µM this compound with pooled liver microsomes (human or animal) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with ice-cold acetonitrile (containing Internal Standard) and analyze via HPLC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Note: If

      
       varies >20% between lots of microsomes, your in vivo data will likely be irreproducible.
      

Visualizations

Diagram 1: this compound Metabolic & Interaction Pathway

This diagram illustrates the critical dependence on CYP1A2 and the downstream effects that lead to narrow therapeutic index toxicity.

TheophyllinePathways Theo This compound CYP1A2 CYP1A2 Enzyme (Liver) Theo->CYP1A2 Major Clearance Adenosine Adenosine Receptor Antagonism Theo->Adenosine PDE PDE Inhibition (Non-selective) Theo->PDE Metabolites 1,3-Dimethyluric Acid (Inactive) CYP1A2->Metabolites Effect_Tox Tachycardia / Seizures (Toxic >20mg/L) Adenosine->Effect_Tox Primary Driver Effect_Broncho Bronchodilation (Therapeutic) PDE->Effect_Broncho PDE->Effect_Tox At High Conc. Inducers Inducers: Smoking, Phenobarbital Inducers->CYP1A2 Accelerates (Lowers Levels) Inhibitors Inhibitors: Ciprofloxacin, Cimetidine Inhibitors->CYP1A2 Blocks (Raises Levels)

Caption: Figure 1: this compound metabolic sensitivity and dual mechanism of action. Note that CYP1A2 modulation directly impacts the toxicity threshold.

Diagram 2: Cross-Laboratory Analytical Decision Matrix

A logic flow to select the correct assay and ensure reproducibility.

AssaySelection Start Start: Select Analytical Method Throughput Is High Throughput Required? (>100 samples/day) Start->Throughput Immuno Immunoassay (FPIA/EMIT) Throughput->Immuno Yes HPLC HPLC-UV (Gold Standard) Throughput->HPLC No CheckInterference Check Interference: Is Caffeine/Metabolite present? Immuno->CheckInterference FinalData Publishable Data HPLC->FinalData CheckInterference->HPLC Yes (High Risk) Validation Cross-Validate 10% of samples with HPLC CheckInterference->Validation No (Low Risk) Validation->FinalData

Caption: Figure 2: Decision matrix for selecting analytical methods to minimize inter-laboratory variance.

References

  • StatPearls. (2023). This compound: Mechanism, Indications, and Narrow Therapeutic Index Monitoring. National Center for Biotechnology Information. [Link]

  • Journal of Clinical Pharmacy and Therapeutics. (1989). Comparison of fluorescence polarization immunoassay and HPLC for the determination of this compound in serum. PubMed. [Link]

  • Asthma Center. (2002). Efficacy and safety of doxofylline compared to this compound in chronic reversible asthma – a double-blind randomized placebo-controlled multicentre clinical trial.[2][Link]

  • Oxford Academic. (2015). A Simple HPLC–UV Method for the Quantification of this compound in Rabbit Plasma and its Pharmacokinetic Application. Journal of Chromatographic Science. [Link]

  • Agency for Healthcare Research and Quality (AHRQ). (2013). Roflumilast versus this compound for COPD.[3] Effective Health Care Program. [Link]

Sources

Theophylline in Preclinical Respiratory Models: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Theophylline (1,3-dimethylxanthine) remains a benchmark compound in respiratory pharmacology, historically utilized for its bronchodilatory properties in asthma and COPD.[1] However, its role has evolved from a simple smooth muscle relaxant to an immunomodulator capable of restoring histone deacetylase (HDAC) activity. For drug development professionals, this compound serves as a critical "positive control" in placebo-controlled animal trials, yet its narrow therapeutic index (NTI) necessitates rigorous experimental design to distinguish efficacy from toxicity.

This guide provides a technical analysis of this compound’s performance against placebo and next-generation methylxanthines (e.g., Doxofylline), grounded in mechanistic causality and validated experimental protocols.

Part 1: Mechanistic Architecture

To interpret trial data effectively, one must understand the dual-pathway mechanism. This compound operates primarily through Non-selective Phosphodiesterase (PDE) Inhibition and Adenosine Receptor Antagonism .

  • Efficacy Driver: PDE inhibition elevates cAMP, leading to bronchodilation and anti-inflammatory signaling.

  • Toxicity Driver: Adenosine antagonism (specifically A1 and A2A) is largely responsible for the systemic side effects (tachycardia, seizures) that limit its clinical utility compared to alternatives like Doxofylline.

TheophyllineMechanism This compound This compound PDE PDE Enzyme (Inhibition) This compound->PDE Inhibits Adenosine Adenosine Receptors (Antagonism) This compound->Adenosine Antagonizes cAMP ↑ cAMP Levels PDE->cAMP Prevents degradation SmoothMuscle Smooth Muscle Relaxation Adenosine->SmoothMuscle Minor contribution CNS_Cardiac CNS Stimulation & Tachycardia (Side Effects) Adenosine->CNS_Cardiac Blockade causes PKA PKA Activation cAMP->PKA PKA->SmoothMuscle Inflammation ↓ Inflammatory Mediators (IL-4, IL-5) PKA->Inflammation Suppresses

Figure 1: Dual mechanistic pathway of this compound. Note that Adenosine antagonism contributes significantly to the toxicity profile (side effects).

Part 2: Experimental Protocol (Self-Validating System)

Objective: To assess Airway Hyperresponsiveness (AHR) and inflammation in an Ovalbumin (OVA)-sensitized murine model.

Expert Insight: Relying solely on "Penh" (unrestrained plethysmography) is controversial due to artifacts from breathing patterns. The Gold Standard described below uses invasive resistance/compliance measurements (e.g., flexiVent) for definitive pharmacological validation.

Protocol Workflow
  • Sensitization (Days 0 & 14):

    • Agent: Ovalbumin (OVA) complexed with Aluminum Hydroxide (Alum).

    • Route: Intraperitoneal (i.p.) injection.[2]

    • Purpose: Primes the Th2-mediated immune response.

  • Challenge (Days 21-23):

    • Agent: Aerosolized OVA (1% w/v in saline).

    • Duration: 30 minutes daily.

    • Control: Saline aerosol.

  • Treatment (Therapeutic Window):

    • Groups:

      • Vehicle Control (Placebo)

      • This compound (20 mg/kg, p.o. or i.p.)

      • Comparator (e.g., Doxofylline 20 mg/kg)

    • Timing: Administer 1 hour prior to each OVA challenge.

  • Assessment (Day 24 - 24h post-last challenge):

    • Anesthesia: Pentobarbital sodium (70 mg/kg i.p.).

    • Instrumentation: Tracheostomy and cannulation connected to a computer-controlled ventilator (flexiVent).

    • Methacholine Challenge: Increasing concentrations (0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Readout: Airway Resistance (

      
      ) and Dynamic Compliance (
      
      
      
      ).

ProtocolFlow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment cluster_2 Data Acquisition (Day 24) Step1 Day 0 & 14: OVA + Alum (i.p.) Step2 Days 21-23: OVA Aerosol Challenge Step1->Step2 Step3 Treatment Admin: This compound / Placebo (1hr pre-challenge) Step2->Step3 Concurrent Step4 Methacholine Challenge (flexiVent) Step3->Step4 Step5 Bronchoalveolar Lavage (Cell Counts/Cytokines) Step4->Step5

Figure 2: Experimental timeline for evaluating this compound efficacy in an asthma model.

Part 3: Comparative Performance Analysis

The following data synthesis aggregates results from multiple preclinical trials comparing this compound against Placebo and Doxofylline (a xanthine derivative lacking adenosine affinity).

Table 1: Efficacy Metrics (Respiratory & Inflammatory)

Data synthesized from murine and guinea pig models of allergic asthma.

MetricPlacebo (Vehicle)This compound (Therapeutic Dose)Doxofylline (Alternative)Interpretation
Airway Resistance (

)
High (Baseline + >200% increase post-MCh)Significant Reduction (p < 0.05 vs Placebo)Equivalent ReductionThis compound effectively blunts bronchoconstriction.
Eosinophil Influx High (Lavage fluid)Moderate Reduction (~40-50%)Moderate ReductionAnti-inflammatory effect is present but less potent than corticosteroids.
IL-4 / IL-5 Levels ElevatedDecreased DecreasedConfirms immunomodulatory mechanism beyond simple bronchodilation.[3][4]
HDAC Activity Impaired (Low)Restored RestoredCritical for reversing steroid resistance in severe phenotypes.
Table 2: Safety & Toxicity Profile

The critical differentiator in drug development.

Safety ParameterThis compoundDoxofyllineCausality
Therapeutic Index Narrow (Serum 10-20 µg/mL)WideThis compound's overlap between PDE inhibition and Adenosine antagonism.
CNS Effects Seizures, Restlessness, Sleep disruptionMinimal / AbsentDoxofylline does not antagonize Adenosine receptors.
Cardiac Effects Tachycardia, ArrhythmiasRareDirect Adenosine A1 receptor blockade by this compound.
GI Disturbances Nausea, Vomiting (Common)Low incidenceLocal irritation + CNS stimulation.
Part 4: Senior Scientist’s Critical Synthesis

1. The "Narrow Window" Trap: In placebo-controlled trials, this compound often shows statistical significance in efficacy but fails in safety endpoints if dosing is not meticulously controlled. A serum concentration >20 µg/mL in animals frequently triggers emesis or cardiac events that can confound behavioral data or lead to premature mortality, skewing trial results. Recommendation: Always perform PK bridging studies to ensure serum levels remain within 5–15 µg/mL for valid efficacy data.

2. Doxofylline as the Superior Comparator: When designing a comparative study, Doxofylline is the scientifically rigorous choice for a "Next-Gen" comparator. It isolates the PDE inhibition pathway from the Adenosine antagonism pathway.

  • If your test drug outperforms this compound but matches Doxofylline, you likely have a PDE-driven mechanism with a cleaner safety profile.

  • If your test drug fails to match this compound's efficacy, it may lack the synergistic benefit of adenosine antagonism, despite the safety risks.

3. The Anti-Inflammatory Pivot: Modern research values this compound not for acute bronchodilation, but for its ability to restore steroid sensitivity via HDAC activation. Placebo-controlled trials should include endpoints measuring corticosteroid-sparing effects (e.g., combining low-dose steroids with this compound) rather than just monotherapy efficacy.

References
  • Barnes, P. J. (2013). This compound.[1][5][6][7][8][9][10][11] American Journal of Respiratory and Critical Care Medicine.

  • Rabe, K. F., et al. (1995).[11] this compound and selective PDE inhibitors as bronchodilators and smooth muscle relaxants.[11] European Respiratory Journal. [11]

  • Lal, D., et al. (2015).[7] Comparative study of the efficacy and safety of this compound and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease. Journal of Basic and Clinical Physiology and Pharmacology.

  • Finnerty, J. P., et al. (1996). Effects of this compound on inflammatory cells and cytokines in asthmatic subjects: A placebo-controlled parallel group study. European Respiratory Journal.

  • Glaab, T., et al. (2007). Invasive versus noninvasive measurement of allergic airway inflammation in mice. Respiratory Research.

  • Matera, M., et al. (2017). Doxofylline: a forgotten xanthine for the treatment of obstructive lung diseases. Expert Review of Respiratory Medicine.

Sources

Safety Operating Guide

Navigating the Safe Handling of Theophylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling theophylline, a compound widely used in research and pharmaceutical development. Our focus is to empower you with the knowledge to implement safe, efficient, and compliant handling protocols, thereby building a foundation of trust in your laboratory's safety culture.

The Critical Importance of Proactive Safety with this compound

This compound, while a valuable therapeutic and research compound, presents definite hazards that necessitate meticulous handling procedures. It is classified as toxic if swallowed and may cause harm to the unborn child.[1] Exposure can lead to adverse effects on the cardiovascular and central nervous systems, including cardiac dysrhythmia and convulsions.[2] The substance is typically a white crystalline powder, and airborne particles can be generated during handling, posing an inhalation risk.[2] Understanding these risks is the first step toward mitigating them.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required is contingent on the scale of the operation and the potential for exposure.

Recommended PPE for Handling this compound
Scenario Required Personal Protective Equipment Rationale
Small-Scale Laboratory Work (e.g., weighing, solution preparation) - Nitrile gloves (double-gloving recommended)[3][4]- Safety glasses with side shields or chemical splash goggles[5][6]- Laboratory coat[5][7]Protects against incidental skin and eye contact with small quantities of this compound powder or solutions.
Large-Scale Operations or Potential for Dusting - Double nitrile gloves[3][4]- Chemical splash goggles and a face shield[8]- Disposable gown with tight-fitting cuffs[3]- Respiratory protection (e.g., N95 respirator or higher)[9]Provides a higher level of protection against significant skin, eye, and respiratory exposure to this compound dust.
Spill Cleanup - Double nitrile gloves- Chemical resistant coveralls- Chemical splash goggles and a face shield- Appropriate respiratory protection based on spill size and dust generationEnsures comprehensive protection during emergency situations where exposure levels are unpredictable.

Causality in PPE Selection:

  • Gloves: Nitrile gloves are recommended for their chemical resistance.[10] Double-gloving provides an extra layer of protection, especially during prolonged handling or when working with larger quantities.[3] It is crucial to change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields protect against splashes, while chemical splash goggles offer a tighter seal for greater protection from dust and splashes.[5][10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8]

  • Lab Coats and Gowns: A standard lab coat is suitable for small-scale work.[5] For larger quantities or when significant dust is anticipated, a disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is essential to prevent skin contamination.[3]

  • Respiratory Protection: An N95 respirator is the minimum recommendation when handling this compound powder outside of a containment system.[11] The choice of respirator should be based on a risk assessment of the specific procedure and the potential for airborne particle generation.

Engineering Controls: Isolating the Hazard

While PPE is crucial, it should be considered the last line of defense. Engineering controls are designed to isolate the hazard at its source.

  • Chemical Fume Hoods: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12][13]

  • Vented Balance Enclosures: For weighing small amounts of this compound, a vented balance enclosure can provide effective containment.

Procedural Guidance for Safe Handling and Disposal

A self-validating safety protocol relies on clear, step-by-step procedures that are consistently followed.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition.[10] The designated handling area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and transfer operations within a chemical fume hood or other suitable containment device.[14]

    • Use a spatula or other appropriate tool to handle the powder, minimizing the creation of dust.

    • Close the container tightly immediately after use.[12]

  • Solution Preparation:

    • When dissolving this compound, add the powder to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area, as the substance can decompose and produce toxic fumes.[2]

  • Post-Handling:

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Spill Response and Cleanup

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the level of hazard.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Contain and Clean:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.

    • For larger spills, use an absorbent material to contain the spill.

    • Place all contaminated materials into a sealed container for disposal.[15]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect both personnel and the environment.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[12]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other items contaminated with this compound should be placed in a clearly labeled, sealed hazardous waste container.[15]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Workflow for Safe this compound Handling

To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Theophylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Assess Task & Select PPE Eng_Control 2. Prepare Engineering Control (e.g., Fume Hood) Weigh 3. Weigh/Transfer this compound Eng_Control->Weigh Solution 4. Prepare Solution Weigh->Solution Decon 5. Decontaminate Work Area Solution->Decon Spill Spill Occurs? Solution->Spill PPE_Dispose 6. Dispose of Contaminated PPE Waste_Dispose 7. Dispose of Chemical Waste Spill->Decon Spill_Cleanup Follow Spill Protocol Spill->Spill_Cleanup Spill_Cleanup->Decon

Caption: Workflow for Safe this compound Handling

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014, July 1). This compound - International Chemical Safety Cards. Retrieved from [Link]

  • NSF. (2011, June 10). Material Safety Data Sheet: this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Family Allergy & Asthma. (2018, June 20). Ask the allergist: How to safely dispose of unused allergy and asthma medication. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Asthma Council Australia. (n.d.). Puffer and inhaler care. Retrieved from [https://www.nationalasthma.org.au/living-with-asthma/how-to-videos/puffer-and-inhaler-care]([Link] asthma/how-to-videos/puffer-and-inhaler-care)

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH list of antineoplastic and other hazardous drugs in healthcare settings 2014. Retrieved from [Link]

  • University of Rochester. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Greener Practice. (2022, May 27). Video 5: Inhaler Disposal. Retrieved from [Link]

  • Federal Register. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. Retrieved from [Link]

  • Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theophylline
Reactant of Route 2
Theophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.